Acetyl Angiotensinogen (1-14), porcine
Description
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Structure
2D Structure
Properties
Molecular Formula |
C87H125N21O21 |
|---|---|
Molecular Weight |
1801.1 g/mol |
IUPAC Name |
(3S)-3-acetamido-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C87H125N21O21/c1-12-49(10)72(107-80(122)63(36-53-24-28-57(112)29-25-53)102-82(124)70(47(6)7)105-73(115)58(20-16-30-92-87(88)89)96-78(120)65(39-69(113)114)95-50(11)110)84(126)103-66(38-55-41-91-44-94-55)85(127)108-31-17-21-68(108)81(123)100-61(34-51-18-14-13-15-19-51)75(117)99-64(37-54-40-90-43-93-54)77(119)97-59(32-45(2)3)74(116)98-60(33-46(4)5)79(121)106-71(48(8)9)83(125)101-62(35-52-22-26-56(111)27-23-52)76(118)104-67(42-109)86(128)129/h13-15,18-19,22-29,40-41,43-49,58-68,70-72,109,111-112H,12,16-17,20-21,30-39,42H2,1-11H3,(H,90,93)(H,91,94)(H,95,110)(H,96,120)(H,97,119)(H,98,116)(H,99,117)(H,100,123)(H,101,125)(H,102,124)(H,103,126)(H,104,118)(H,105,115)(H,106,121)(H,107,122)(H,113,114)(H,128,129)(H4,88,89,92)/t49-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,70-,71-,72-/m0/s1 |
InChI Key |
IUJUQXJOVSWPHY-RAUHZCGLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Acetyl Angiotensinogen (1-14), Porcine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Acetyl Angiotensinogen (1-14), porcine, a key synthetic peptide for researchers in cardiovascular science and drug development. This document outlines its biochemical properties, its role within the Renin-Angiotensin System (RAS), detailed experimental protocols for its application, and visualizations of relevant biological pathways and experimental workflows.
Core Concepts: Understanding this compound
This compound, is a synthetic, N-terminally acetylated form of the first 14 amino acids of porcine angiotensinogen.[1][2] Angiotensinogen is the primary substrate for renin, an enzyme that initiates the critical blood pressure-regulating cascade known as the Renin-Angiotensin System (RAS).[3][4] The acetylation of the N-terminus enhances the peptide's stability by increasing its resistance to degradation by aminopeptidases, making it a reliable substrate for in vitro studies.
This peptide serves as a crucial tool for studying the kinetics of renin and for screening potential renin inhibitors, which are a class of drugs used to treat hypertension.[3] Its sequence is Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | ~1801.05 g/mol | |
| Purity (HPLC) | >99% | [5] |
| Form | Lyophilized powder | --- |
| Appearance | White to off-white solid | --- |
| Solubility | Soluble in water | --- |
| Storage Condition | Shelf Life | Source |
| Lyophilized at -20°C (desiccated) | 36 months | [5] |
| In solution at -20°C | 1 month | [5] |
Signaling Pathway: The Renin-Angiotensin System (RAS)
This compound, is the initial substrate in the Renin-Angiotensin System. The cleavage of this peptide by renin is the rate-limiting step of this entire cascade. The following diagram illustrates the classical RAS pathway.
Experimental Protocols and Workflows
This compound, is primarily utilized in in vitro renin activity assays and for screening potential renin inhibitors. The general principle involves incubating the peptide with a source of renin and measuring the production of Angiotensin I.
General Renin Activity Assay Protocol
This protocol provides a general framework for measuring renin activity. Specific concentrations and incubation times may require optimization depending on the experimental setup.
Materials:
-
This compound
-
Recombinant Renin or biological sample containing renin (e.g., plasma)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl)
-
Stop Solution (e.g., 1 M HCl)
-
Angiotensin I detection kit (e.g., ELISA or RIA) or LC-MS/MS setup
Methodology:
-
Substrate Preparation: Dissolve this compound, in the assay buffer to a final concentration of 10-50 µM.
-
Enzyme/Sample Preparation: Prepare serial dilutions of the renin standard or the biological sample in the assay buffer.
-
Reaction Initiation: In a microplate, add 50 µL of the substrate solution to 50 µL of the enzyme/sample solution.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours). The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding 10 µL of the stop solution.
-
Detection: Quantify the amount of Angiotensin I produced using a suitable detection method.
-
Data Analysis: Calculate the renin activity based on the amount of Angiotensin I generated per unit of time.
Experimental Workflow for Renin Activity Assay
The following diagram illustrates a typical workflow for a renin activity assay using this compound, with subsequent detection of Angiotensin I by LC-MS/MS.
Renin Inhibitor Screening Assay
This protocol can be adapted to screen for potential renin inhibitors.
Methodology:
-
Follow the general renin activity assay protocol as described above.
-
Prior to adding the enzyme, pre-incubate the enzyme with various concentrations of the potential inhibitor for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the substrate.
-
Measure the production of Angiotensin I and compare it to a control reaction without the inhibitor.
-
Calculate the half-maximal inhibitory concentration (IC50) of the compound.
Logical Relationship for Inhibitor Screening
The following diagram illustrates the logical relationship in a renin inhibitor screening experiment.
Conclusion
This compound, is an indispensable tool for researchers investigating the Renin-Angiotensin System. Its stability and well-defined sequence provide a reliable substrate for studying renin kinetics and for the discovery and characterization of novel antihypertensive drugs. The protocols and diagrams provided in this guide are intended to facilitate the effective use of this peptide in a research setting.
References
- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 2. ahajournals.org [ahajournals.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Novel mass spectrometric methods for evaluation of plasma angiotensin converting enzyme 1 and renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Acetyl Angiotensinogen (1-14), Porcine: Structure, Sequence, and Biological Context
This technical guide provides a comprehensive overview of the structure, sequence, and biological significance of porcine Acetyl Angiotensinogen (B3276523) (1-14). It is intended for researchers, scientists, and drug development professionals working in the fields of cardiovascular research, pharmacology, and protein biochemistry. This document details the molecular characteristics of this acetylated peptide, its role within the Renin-Angiotensin System (RAS), and relevant experimental methodologies for its study.
Molecular Structure and Sequence
Acetyl Angiotensinogen (1-14) from porcine sources is a synthetic, N-terminally acetylated peptide fragment corresponding to the first 14 amino acids of porcine angiotensinogen.[1] The acetylation of the N-terminus is a modification often used in research to prevent degradation by aminopeptidases and to mimic certain physiological states.
1.1. Amino Acid Sequence and Physicochemical Properties
The primary structure of porcine Acetyl Angiotensinogen (1-14) is composed of a specific sequence of 14 amino acids. The N-terminus is acetylated, and the C-terminus is a carboxyl group.
Sequence: Ac-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Leu-Val-Tyr-Ser-OH[2][3]
| Property | Value | Reference |
| Molecular Formula | C87H125N21O21 | [3] |
| Molecular Weight | 1801.05 Da | [3][4] |
| CAS Number | 66641-26-7 | [3] |
At present, a specific three-dimensional crystal structure for the porcine Acetyl Angiotensinogen (1-14) fragment has not been detailed in publicly available literature. However, studies on the crystal structure of full-length human angiotensinogen reveal that the N-terminal region, which includes this 14-amino-acid sequence, undergoes significant conformational changes upon binding to renin.[3][5] This "tail-into-mouth" allosteric mechanism is crucial for the enzymatic cleavage that initiates the RAS cascade.[5]
Biological Context: The Renin-Angiotensin System (RAS)
Acetyl Angiotensinogen (1-14) is a substrate for renin, the rate-limiting enzyme in the Renin-Angiotensin System (RAS), a critical hormonal cascade that regulates blood pressure and fluid balance.[2][3]
2.1. The Classical RAS Signaling Pathway
The RAS cascade is initiated in response to stimuli such as low blood pressure or decreased sodium concentration.[6][7] The juxtaglomerular cells of the kidney release renin, which cleaves angiotensinogen.[2][6]
2.2. Alternative RAS Pathways
Beyond the classical pathway, other active angiotensin fragments are generated, leading to diverse physiological effects.[8] These alternative pathways often counterbalance the effects of Angiotensin II.
Experimental Protocols for the Study of Acetyl Angiotensinogen (1-14)
The analysis of Acetyl Angiotensinogen (1-14) and related peptides typically involves techniques that can identify and quantify these molecules with high specificity and sensitivity.
3.1. Mass Spectrometry for Acetylated Peptides
Mass spectrometry (MS) is a powerful tool for the identification and quantification of post-translationally modified peptides, including acetylated forms.[9] A general workflow for the analysis of acetylated peptides is outlined below.
Detailed Methodological Steps:
-
Protein Extraction and Digestion: Proteins are extracted from the biological sample and digested into smaller peptides using a protease such as trypsin.
-
Immunoaffinity Enrichment: Due to the low abundance of acetylated peptides, an enrichment step is often necessary.[10] This is commonly achieved using antibodies that specifically recognize acetylated lysine (B10760008) residues.[11]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The enriched peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.[12] The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments, allowing for sequence identification and localization of the acetylation site.
-
Data Analysis: Specialized software is used to compare the experimental mass spectra with theoretical fragmentation patterns from protein sequence databases to identify and quantify the acetylated peptides.[12]
3.2. Immunoassays for Angiotensinogen Fragments
Enzyme-linked immunosorbent assays (ELISAs) are commonly used for the quantification of angiotensinogen and its fragments in various biological fluids like plasma, serum, and urine.[13][14][15]
General ELISA Protocol (Sandwich ELISA):
-
Coating: A microplate is coated with a capture antibody specific for the angiotensinogen fragment of interest.
-
Blocking: Non-specific binding sites on the plate are blocked.
-
Sample Incubation: The biological sample or standard is added to the wells, and the target antigen binds to the capture antibody.
-
Detection Antibody: A labeled detection antibody that also recognizes the target antigen is added, forming a "sandwich" complex.
-
Substrate Addition: A substrate for the enzyme label is added, resulting in a color change.
-
Measurement: The intensity of the color, which is proportional to the amount of antigen present, is measured using a microplate reader.
Conclusion
Porcine Acetyl Angiotensinogen (1-14) is a valuable tool for investigating the initial and rate-limiting step of the Renin-Angiotensin System. Its defined sequence and physicochemical properties make it an ideal substrate for in vitro studies of renin activity and for the screening of potential renin inhibitors. A thorough understanding of its structure, its place within the complex RAS signaling network, and the appropriate analytical techniques are essential for advancing research in cardiovascular disease and developing novel therapeutic interventions targeting the RAS.
References
- 1. KEGG PATHWAY: Renin-angiotensin system - Reference pathway [kegg.jp]
- 2. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 3. Structural basis for the specificity of renin-mediated angiotensinogen cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Structural basis for the specificity of renin-mediated angiotensinogen cleavage. [repository.cam.ac.uk]
- 6. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 8. Active fragments of angiotensin II: enzymatic pathways of synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Enrich Acetylated Peptides Before Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Procedure of Quantitative Acetylomics Based on LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 13. ibl-america.com [ibl-america.com]
- 14. usbio.net [usbio.net]
- 15. Human Angiotensinogen ELISA Kit (EH28RB) - Invitrogen [thermofisher.com]
The Role of Acetyl Angiotensinogen (1-14), Porcine in the Renin-Angiotensin System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of Acetyl Angiotensinogen (1-14), porcine, a key synthetic substrate utilized in the study of the Renin-Angiotensin System (RAS). The RAS is a critical hormonal cascade responsible for the regulation of blood pressure and fluid homeostasis. This compound, as a stable and reliable substrate for renin, the system's rate-limiting enzyme, is an indispensable tool in cardiovascular research, clinical diagnostics, and the development of novel therapeutics targeting hypertension and other cardiovascular diseases. This document details the function of this synthetic peptide, presents quantitative data on its enzymatic interactions, outlines detailed experimental protocols for its use, and provides visual representations of the pertinent biochemical pathways and experimental workflows.
Introduction to the Renin-Angiotensin System and this compound
The Renin-Angiotensin System (RAS) is a complex enzymatic cascade that plays a pivotal role in maintaining cardiovascular health.[1] The system is initiated by the enzyme renin, an aspartyl protease primarily synthesized by the juxtaglomerular cells of the kidney.[2] Renin cleaves its substrate, angiotensinogen, a glycoprotein (B1211001) produced predominantly in the liver, to form the decapeptide Angiotensin I.[1][3] This is the rate-limiting step in the RAS cascade.[1] Angiotensin I is subsequently converted to the potent vasoconstrictor Angiotensin II by Angiotensin-Converting Enzyme (ACE).[1]
This compound, is a synthetic N-terminal fragment of porcine angiotensinogen.[4] This synthetic peptide encompasses the first 14 amino acids of the parent protein, which includes the renin cleavage site.[5] The N-terminal acetylation of this peptide enhances its stability and increases its resistance to degradation by other proteases, making it a more robust substrate for in vitro and in vivo experimental settings.[5] Due to the high degree of homology between porcine and human angiotensinogen, this reagent is highly valuable for translational research.[5] Its primary application is as a substrate in renin activity assays, which are crucial for diagnosing and managing hypertensive disorders, and for the high-throughput screening of renin inhibitors in drug discovery programs.[5]
Function of this compound in the RAS
The principal function of this compound, is to act as a specific and stable substrate for the enzyme renin.[5] By mimicking the N-terminal portion of the natural angiotensinogen, it allows for the precise measurement of renin's enzymatic activity.
When introduced into a system containing active renin, this compound, is cleaved by renin at the bond between Leucine (10) and Leucine (11) to release Angiotensin I (the 1-10 fragment) and a C-terminal fragment. The rate of Angiotensin I production is directly proportional to the activity of renin in the sample. This predictable enzymatic reaction forms the basis of numerous research and diagnostic assays.
The stability conferred by N-terminal acetylation ensures a consistent and reproducible reaction, which is critical for obtaining reliable data in kinetic studies and inhibitor screening.[5]
Quantitative Data: Enzyme Kinetics
For context, the following table includes kinetic data for the reaction of renin with related substrates.
| Substrate | Enzyme Source | Km (µM) | Vmax | Reference |
| Tetradecapeptide (non-acetylated, non-porcine) | Renin | ~10 | Not specified | Skeggs et al., 1968[4] |
| Pro-Phe-His-Leu-Leu-Val-Tyr-Ser-β-naphthylamide | Porcine Kidney Renin | 33 | Not specified | Inagami & Murakami, 1977 |
| Human Angiotensinogen | Human Renin | Lower than synthetic substrates | Lower than synthetic substrates | Cumin et al., 1987[6] |
Note: The Km value for the tetradecapeptide is an approximation based on the data presented by Skeggs et al. (1968), which indicated a high affinity.
Signaling Pathways and Experimental Workflows
The Renin-Angiotensin System Cascade
The following diagram illustrates the classical Renin-Angiotensin System, showing the initial cleavage of Angiotensinogen by Renin.
Caption: The Renin-Angiotensin System cascade initiated by Renin.
Experimental Workflow for Renin Inhibitor Screening
This diagram outlines a typical workflow for screening potential renin inhibitors using this compound, as the substrate.
Caption: Workflow for screening renin inhibitors.
Experimental Protocols
The following are generalized protocols for measuring renin activity using this compound. Specific concentrations and incubation times may need to be optimized depending on the sample type and enzyme concentration.
Protocol for FRET-Based Renin Activity Assay
This protocol is adapted for use with a fluorogenic version of the substrate, where the (1-14) peptide is flanked by a fluorescent donor and a quencher moiety. Cleavage of the peptide by renin separates the donor and quencher, resulting in an increase in fluorescence.
Materials:
-
Fluorogenic this compound substrate
-
Recombinant or purified renin (for standard curve)
-
Biological sample (e.g., plasma, tissue homogenate)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.2)
-
Renin-specific inhibitor (for control)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Reconstitute the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute to the desired working concentration in Assay Buffer.
-
Prepare a serial dilution of the renin standard in Assay Buffer to generate a standard curve.
-
Thaw biological samples on ice. If necessary, dilute samples in Assay Buffer.
-
-
Assay Setup:
-
To appropriate wells of the 96-well plate, add 50 µL of Assay Buffer (blank), 50 µL of each renin standard, and 50 µL of each biological sample.
-
For inhibitor controls, pre-incubate the sample or standard with the renin inhibitor for 10-15 minutes at room temperature.
-
-
Initiate Reaction:
-
Add 50 µL of the working substrate solution to all wells to initiate the enzymatic reaction.
-
-
Incubation and Measurement:
-
Immediately place the plate in a fluorescence reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for a period of 30-60 minutes, or as a single endpoint reading after a fixed incubation time. Use excitation and emission wavelengths appropriate for the specific fluorophore-quencher pair.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Plot the rate of fluorescence increase (or endpoint fluorescence) for the renin standards to generate a standard curve.
-
Determine the renin activity in the biological samples by interpolating their reaction rates from the standard curve. Activity is typically expressed as ng of Angiotensin I generated per mL per hour.
-
Protocol for HPLC-Based Renin Activity Assay
This method directly measures the amount of Angiotensin I produced from the cleavage of this compound, using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Recombinant or purified renin
-
Biological sample
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.2)
-
Stop Solution (e.g., 1 M HCl)
-
Solid-Phase Extraction (SPE) C18 cartridges
-
HPLC system with a C18 column
-
Mobile phases for HPLC (e.g., Acetonitrile and water with 0.1% Trifluoroacetic Acid)
-
Angiotensin I standard
Procedure:
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the biological sample, Assay Buffer, and this compound.
-
Initiate the reaction by adding renin.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-3 hours).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding the Stop Solution.
-
Centrifuge the sample to pellet any precipitate.
-
Condition an SPE C18 cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge to remove salts and other hydrophilic impurities.
-
Elute the Angiotensin I using a high organic solvent concentration (e.g., 80% acetonitrile).
-
Dry the eluted sample under vacuum and reconstitute in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Separate the components using a gradient of the mobile phases.
-
Detect Angiotensin I by UV absorbance at 214 nm.
-
-
Quantification:
-
Create a standard curve by injecting known concentrations of the Angiotensin I standard.
-
Quantify the amount of Angiotensin I in the samples by comparing the peak area to the standard curve.
-
Calculate the renin activity based on the amount of Angiotensin I produced over the incubation time.
-
Conclusion
This compound, is a cornerstone reagent for the investigation of the Renin-Angiotensin System. Its enhanced stability and specificity for renin make it an ideal substrate for a variety of experimental applications, from fundamental kinetic studies to high-throughput drug screening. The protocols and data presented in this guide provide a framework for researchers to effectively utilize this important tool in the ongoing effort to understand and therapeutically target the renin-angiotensin system in cardiovascular disease.
References
- 1. scielo.br [scielo.br]
- 2. cy3tsa.com [cy3tsa.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Kinetics of the reaction of renin with nine synthetic peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KINETICS OF THE REACTION OF RENIN WITH NINE SYNTHETIC PEPTIDE SUBSTRATES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative enzymatic studies of human renin acting on pure natural or synthetic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Acetyl Angiotensinogen (1-14), Porcine as a Renin Substrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Acetyl Angiotensinogen (B3276523) (1-14), porcine, a key substrate for the enzyme renin. This document details its role in the Renin-Angiotensin System (RAS), presents available kinetic data, outlines experimental protocols for its use in renin activity assays, and provides visualizations of relevant pathways and workflows.
Introduction
Acetyl Angiotensinogen (1-14), porcine, is a synthetic peptide corresponding to the N-terminal 14 amino acids of porcine angiotensinogen, with an acetylated N-terminus. Its sequence is Ac-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Leu-Val-Tyr-Ser-OH. This peptide serves as a crucial tool in the study of the Renin-Angiotensin System (RAS), a critical hormonal cascade that regulates blood pressure and fluid balance. Renin, a highly specific aspartyl protease, catalyzes the rate-limiting step in this pathway by cleaving angiotensinogen to form angiotensin I. The acetylated form of this 14-amino acid peptide offers enhanced stability against non-specific aminopeptidases, making it a reliable substrate for in vitro renin activity assays.[1]
The Renin-Angiotensin System (RAS) Signaling Pathway
The RAS cascade is initiated by the cleavage of angiotensinogen by renin. The resulting angiotensin I is subsequently converted to the potent vasoconstrictor, angiotensin II, by angiotensin-converting enzyme (ACE). Angiotensin II exerts its effects by binding to its receptors, primarily the AT1 receptor, leading to a variety of physiological responses that increase blood pressure.
Renin-Angiotensin System (RAS) Signaling Pathway.
Quantitative Data: Kinetic Parameters
A seminal study by Skeggs et al. (1968) investigated the kinetics of porcine renin with a variety of synthetic peptide substrates, including the full non-acetylated tetradecapeptide.[2][3] The study demonstrated that the maximal affinity of the enzyme (lowest Km) is achieved with the full 14-amino acid sequence.[2][3]
| Substrate (Porcine Sequence) | Michaelis Constant (Km) | Maximal Velocity (Vmax) (relative) |
| Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Leu-Val-Tyr-Ser | 1.0 x 10-5 M | 1.0 |
| Val-Tyr-Ile-His-Pro-Phe-His-Leu-Leu-Val-Tyr-Ser | 8.0 x 10-5 M | 1.0 |
Table 1: Kinetic constants for the reaction of porcine renin with synthetic non-acetylated peptide substrates. Data extracted from Skeggs et al. (1968).[2][3]
Experimental Protocols
The following section outlines a detailed methodology for a renin activity assay using this compound, with the detection of the product, Angiotensin I, by High-Performance Liquid Chromatography (HPLC). This protocol is a synthesized methodology based on established principles of renin assays and HPLC-based peptide quantification.
Principle
Renin cleaves the Leu-Leu bond within the this compound substrate to yield two products: Angiotensin I (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu) and a C-terminal fragment (Leu-Val-Tyr-Ser-OH). The rate of Angiotensin I formation is directly proportional to the renin activity in the sample. The generated Angiotensin I is separated from the substrate and other components by reverse-phase HPLC and quantified by UV absorbance.
Materials and Reagents
-
This compound
-
Purified porcine renin (for standard curve)
-
Angiotensin I standard
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl
-
Stop Solution: 0.1% Trifluoroacetic acid (TFA) in water
-
HPLC Mobile Phase A: 0.1% TFA in water
-
HPLC Mobile Phase B: 0.1% TFA in acetonitrile
-
Biological sample (e.g., plasma, tissue homogenate)
Experimental Workflow
Experimental Workflow for Renin Activity Assay.
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in the Assay Buffer at a concentration of 1 mM.
-
Prepare a series of Angiotensin I standards in the Assay Buffer (e.g., ranging from 0.1 to 10 µM).
-
Prepare a stock solution of purified porcine renin for generating a standard curve of activity.
-
-
Sample Preparation:
-
If using plasma, collect blood in tubes containing EDTA and a cocktail of protease inhibitors to prevent the degradation of angiotensins. Centrifuge to separate the plasma.
-
If using tissue, homogenize in a suitable lysis buffer containing protease inhibitors and centrifuge to clarify the lysate.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine 50 µL of the biological sample (or renin standard) with 40 µL of Assay Buffer. Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the 1 mM this compound stock solution (final concentration 100 µM).
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
For each sample, prepare a blank by adding the Stop Solution before the substrate.
-
-
Reaction Termination and Sample Preparation for HPLC:
-
Stop the reaction by adding 100 µL of 0.1% TFA.
-
Centrifuge the samples at high speed for 10 minutes to pellet any precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Inject the prepared sample and the Angiotensin I standards.
-
Identify the Angiotensin I peak in the sample chromatogram by comparing its retention time with that of the standard.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area of the Angiotensin I standards against their known concentrations.
-
Determine the concentration of Angiotensin I produced in each sample by interpolating its peak area from the standard curve.
-
Calculate the renin activity as the amount of Angiotensin I produced per unit of time per volume of sample (e.g., pmol/min/mL).
-
Conclusion
This compound, is a valuable and stable substrate for the in vitro assessment of renin activity. Its use, in conjunction with robust analytical methods such as HPLC, allows for the precise quantification of this key enzyme's function. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge and a practical framework for incorporating this substrate into their studies of the Renin-Angiotensin System and the development of novel therapeutics targeting this critical pathway.
References
The Discovery and History of Porcine Angiotensinogen Fragments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and vascular tone. Central to this system is angiotensinogen (B3276523), the unique precursor protein from which all angiotensin peptides are derived. While much of the foundational research on the RAS was conducted in various animal models, the pig (Sus scrofa) has played a significant and enduring role, particularly in the early enzymatic studies and later in translational cardiovascular research. This technical guide provides an in-depth exploration of the discovery, history, and characterization of porcine angiotensinogen fragments, presenting key quantitative data, experimental methodologies, and the associated signaling pathways.
Historical Perspective and Discovery
The journey to understanding angiotensinogen and its fragments began long before the protein itself was characterized. The concept of a renal pressor substance, "renin," was first proposed in the late 19th century. However, the true nature of the system began to unfold in the 1930s and 1940s when researchers discovered that renin was an enzyme acting on a plasma substrate to produce a potent vasoconstrictor.[1][2][3][4]
A pivotal moment in this history involved the work of Leonard T. Skeggs, Jr., Joseph R. Kahn, Kenneth Lentz, and Norman P. Shumway in the 1950s. While their definitive work on the amino acid sequence of what they termed "hypertensin I" (Angiotensin I) and "hypertensin II" (Angiotensin II) utilized a substrate derived from horse plasma, the enzyme used for the crucial cleavage step was consistently prepared from hog kidneys .[1][2][3][4][5] This established the porcine model as a fundamental tool in the elucidation of the RAS cascade. Their meticulous work revealed that renin cleaved a decapeptide (Angiotensin I) from the N-terminus of the angiotensinogen substrate. This decapeptide was then converted into a biologically active octapeptide (Angiotensin II) by a "hypertensin-converting enzyme" (now known as ACE).[1][2][3]
Subsequent research confirmed that the amino acid sequence of porcine Angiotensin II is identical to that of human, horse, and rat, highlighting the conserved nature of this critical peptide hormone.[6] This conservation has made the pig an invaluable large animal model for cardiovascular and renal physiology research.
Key Porcine Angiotensinogen Fragments and Quantitative Data
The sequential cleavage of porcine angiotensinogen yields several key peptide fragments, each with distinct properties and biological activities. The primary fragments are Angiotensin I and Angiotensin II.
| Peptide Fragment | Amino Acid Sequence | Molecular Weight (Da) | Key Properties & Notes |
| Porcine Angiotensin I | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu | 1296.5 | Decapeptide cleaved from angiotensinogen by renin. Largely inactive but serves as the immediate precursor to Angiotensin II.[7] |
| Porcine Angiotensin II | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe | 1046.2 | Octapeptide; the primary active hormone of the RAS. Potent vasoconstrictor and stimulator of aldosterone (B195564) release. Sequence is identical to human, rat, and horse.[6] |
In Vivo Concentrations and Half-Life in Porcine Models
Quantitative analysis in porcine models provides crucial data for understanding the physiological dynamics of these fragments.
| Parameter | Tissue / Fluid | Value | Reference |
| Endogenous Ang I Concentration | Aortic Plasma | 22 fmol/mL | [5] |
| Cardiac Tissue | 5 fmol/g | [5] | |
| Endogenous Ang II Concentration | Aortic Plasma | 16 fmol/mL | [5] |
| Cardiac Tissue | 17 fmol/g | [5] | |
| In Vivo Half-Life of Ang II | Circulation (Plasma) | ~30 seconds | [1] |
| Cardiac Tissue | ~15 minutes | [1] |
Receptor Binding and Antagonist Affinity in Porcine Systems
The biological effects of Angiotensin II are mediated by its interaction with specific cell surface receptors, primarily the AT1 and AT2 subtypes.
| Ligand / Antagonist | Receptor Target | Parameter | Value | Porcine System / Notes | Reference |
| Angiotensin II | AT1 Receptor | Kd | ~1.2 nM | Value from HEK-293 cells expressing the AT1 receptor, providing a baseline for affinity. | [8] |
| Losartan | AT1 Receptor | IC50 | 10⁻⁵ mol/L | Inhibition of neointimal proliferation in porcine coronary artery organ culture. | |
| PD123319 | AT2 Receptor | IC50 | 10⁻⁵ mol/L | Inhibition of neointimal proliferation in porcine coronary artery organ culture. | |
| Angiotensin II Analogues | AT2 Receptor | Relative Affinity | Arg2 substitution reduces affinity 92-fold. | Binding assays performed on porcine myometrial membranes. | [9] |
Experimental Protocols and Methodologies
The isolation and characterization of porcine angiotensinogen fragments have relied on a series of evolving biochemical techniques.
Workflow for Peptide Isolation and Identification
This diagram illustrates a typical workflow for identifying bioactive peptides from porcine tissues, adapted from methodologies used for isolating ACE inhibitors.[10][11]
Caption: General workflow for isolation and characterization of porcine peptides.
Protocol for Early Purification of Renin Substrate (Angiotensinogen)
The foundational methods developed by Skeggs and colleagues were crucial. While their large-scale preparations used horse plasma, the principles are central to the history of the field and were used in conjunction with hog renin.
-
Initial Plasma Fractionation : Blood plasma was treated with ethanol (B145695) to precipitate various protein fractions. The fraction containing angiotensinogen (termed "renin substrate") was collected.
-
Tryptic Digestion : The protein substrate was subjected to controlled digestion with trypsin. This was a key step to produce a smaller, more manageable polypeptide substrate that still contained the Angiotensin I sequence.
-
Countercurrent Distribution : This was the primary purification method. The digested mixture was subjected to hundreds of transfers between two immiscible liquid phases (e.g., butanol and aqueous HCl/NaCl). This technique separates peptides based on their differential partitioning between the two phases.
-
Assay for Activity : Fractions were collected and incubated with purified hog renin. The amount of "hypertensin" (angiotensin) produced was measured via a bioassay, typically by observing the pressor (blood pressure raising) effect in an anesthetized rat.[5]
-
Amino Acid Analysis and Sequencing : The purified, active polypeptide was then subjected to acid hydrolysis followed by ion-exchange chromatography to determine its amino acid composition. The precise sequence was determined using techniques like the fluorodinitrobenzene method (Sanger's reagent) for N-terminal analysis and carboxypeptidase digestion for C-terminal analysis.[1][2][3]
Protocol for Radioimmunoassay (RIA) of Angiotensin II in Plasma
Modern quantification of angiotensin peptides in porcine plasma often utilizes radioimmunoassay, a highly sensitive technique.
-
Blood Collection : Blood is drawn from the animal into chilled tubes containing a cocktail of protease inhibitors (e.g., EDTA, o-phenanthroline) to prevent the degradation of angiotensin peptides.
-
Plasma Separation : The blood is immediately centrifuged at low temperature (e.g., 4°C) to separate the plasma.
-
Peptide Extraction (Optional but Recommended) : Plasma may be passed through a solid-phase extraction column (e.g., C18 Sep-Pak) to concentrate the angiotensin peptides and remove interfering plasma proteins. The peptides are bound to the column and then eluted with a solvent like methanol (B129727) or acetonitrile.
-
Assay Procedure :
-
A known quantity of specific antibody to Angiotensin II is mixed with the extracted plasma sample (unknown) or a known amount of Angiotensin II standard.
-
A fixed amount of radiolabeled Angiotensin II (e.g., ¹²⁵I-Ang II) is added to the mixture.
-
The labeled (hot) and unlabeled (cold) Angiotensin II in the sample/standard compete for the limited number of antibody binding sites.
-
The mixture is incubated to allow it to reach binding equilibrium.
-
-
Separation and Counting : The antibody-bound angiotensin is separated from the free angiotensin (e.g., by precipitation with a second antibody or charcoal). The radioactivity of the bound fraction is measured using a gamma counter.
-
Quantification : The amount of radioactivity in the sample tubes is compared to a standard curve generated from the known standards. A lower radioactive count indicates a higher concentration of unlabeled Angiotensin II in the original sample.
Signaling Pathways of Angiotensin II in Porcine Cells
Angiotensin II exerts its diverse physiological effects by activating intracellular signaling cascades upon binding to its receptors. Studies using porcine cells have been instrumental in delineating these pathways.
AT1 Receptor Signaling in Porcine Vascular Smooth Muscle Cells (VSMCs)
The AT1 receptor is the primary mediator of the vasoconstrictor and growth-promoting effects of Angiotensin II in the vasculature.
Caption: AT1 receptor Gq-PLC signaling cascade in porcine VSMCs.
AT1 and AT2 Receptor Crosstalk in Porcine Adrenal Chromaffin Cells
In some tissues, the AT1 and AT2 receptors have opposing effects, creating a balanced regulatory system. Studies in porcine adrenal chromaffin cells have shown that AT2 receptor stimulation can negatively regulate AT1-mediated signaling.
Caption: Opposing actions of AT1 and AT2 receptors in porcine adrenal cells.
Conclusion
The study of porcine angiotensinogen fragments has a rich history, from the pivotal use of hog renin in the initial discovery of the RAS cascade to the use of modern porcine models in cardiovascular and pharmacological research. The conservation of the Angiotensin II sequence and the physiological similarities to humans have cemented the pig's role as an essential model for developing therapeutics that target this system. The data, protocols, and pathway knowledge derived from porcine studies continue to inform our understanding of hypertension, heart failure, and renal disease, providing a critical translational bridge from basic science to clinical application.
References
- 1. The amino acid composition of hypertensin II and its biochemical relationship to hypertensin I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] THE AMINO ACID COMPOSITION OF HYPERTENSIN II AND ITS BIOCHEMICAL RELATIONSHIP TO HYPERTENSIN I | Semantic Scholar [semanticscholar.org]
- 3. rupress.org [rupress.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Item - Binding affinities (Kd) of Ang II, olmesartan, R239470 and R794847 to AT1 wild-type (WT) and mutant receptors. - Public Library of Science - Figshare [plos.figshare.com]
- 9. Synthesis and AT2 receptor-binding properties of angiotensin II analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation and characterization of angiotensin I-converting enzyme inhibitory peptides derived from porcine hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Whitepaper: The Role of N-Terminal Acetylation in the Stability of Angiotensinogen Fragments
Executive Summary
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid homeostasis, with its peptide fragments, such as Angiotensin II and Angiotensin-(1-7), being key effectors. The therapeutic potential of these peptides is often limited by their rapid in vivo degradation. N-terminal acetylation, one of the most common co-translational modifications in eukaryotes, plays a dual and context-dependent role in protein stability. It can either protect proteins from degradation by shielding their N-terminus from recognition by certain E3 ubiquitin ligases of the N-degron pathway or create a specific degradation signal (Ac/N-degron) recognized by other ligases. For angiotensinogen-derived peptides, which are subject to rapid cleavage by peptidases like Angiotensin-Converting Enzyme (ACE), N-terminal acetylation is emerging as a key strategy to enhance proteolytic resistance and prolong their circulating half-life, thereby improving their therapeutic viability. This technical guide provides an in-depth analysis of the mechanisms governing this process, summarizes the stability data of key RAS peptides, and details the experimental protocols required for their study.
The Renin-Angiotensin System (RAS) and its Fragments
Angiotensinogen (B3276523), a protein primarily synthesized by the liver, is the sole precursor for all angiotensin peptides.[1] The RAS cascade is initiated by the enzyme renin, which cleaves the N-terminus of angiotensinogen to produce the decapeptide Angiotensin I (Ang I).[2] Ang I is subsequently converted to the potent octapeptide vasoconstrictor, Angiotensin II (Ang II), by Angiotensin-Converting Enzyme (ACE).[3] A counter-regulatory axis exists, centered on ACE2, which degrades Ang II to the heptapeptide (B1575542) Angiotensin-(1-7), a vasodilator with anti-proliferative effects.[3] The very short half-life of these peptides in circulation presents a significant challenge for their therapeutic application.[4]
The Dichotomous Role of N-Terminal Acetylation in Protein Stability
N-terminal acetylation is a widespread modification that can profoundly alter a protein's fate. Its effect on stability is primarily mediated through its interplay with the ubiquitin-proteasome system, specifically the N-degron pathways.
-
Protective Shielding (Arg/N-degron Pathway): Many proteins possess N-terminal residues that are recognized as "N-degrons" (degradation signals) by specific E3 ubiquitin ligases, such as UBR1, UBR2, and UBR4.[5][6] These ligases bind to destabilizing N-terminal residues (e.g., Arginine, Lysine (B10760008), or bulky hydrophobic amino acids), leading to polyubiquitination and subsequent proteasomal degradation. N-terminal acetylation physically blocks this recognition site, neutralizing the N-terminal positive charge and effectively "shielding" the protein from this degradation pathway, thereby increasing its stability.
-
Creation of a Degradon (Ac/N-degron Pathway): Conversely, the acetylated N-terminus itself can be recognized by a different set of E3 ligases. This constitutes the Ac/N-degron pathway.[7] In this scenario, the N-terminal acetyl group is a crucial part of the degradation signal, targeting the protein for ubiquitination and destruction. This mechanism is often involved in protein quality control.
For short extracellular peptides like angiotensinogen fragments, the primary stability concern is not typically the intracellular N-degron pathway, but rather susceptibility to cleavage by circulating and tissue-bound exopeptidases and endopeptidases (e.g., ACE). In this context, N-terminal acetylation primarily serves a protective role by sterically hindering enzyme access to cleavage sites near the N-terminus.
Quantitative Data on Angiotensinogen Fragment Stability
Direct, comparative quantitative data on the half-life of acetylated versus non-acetylated angiotensinogen fragments is limited in publicly available literature. However, existing data for unmodified peptides provide a crucial baseline, and qualitative evidence strongly supports the stabilizing effect of N-terminal acetylation.
Table 1: In Vivo Half-Life of Key Non-Acetylated Angiotensinogen Fragments This table summarizes the reported circulating half-lives of major, unmodified RAS peptides, highlighting their rapid clearance under physiological conditions.
| Peptide Fragment | Species | Half-Life (t½) | Primary Clearance Mechanism | Reference(s) |
| Angiotensin II | Rat | 16 ± 1 seconds | Peptidase activity | [8] |
| Angiotensin III | Rat | 14 ± 1 seconds | Peptidase activity | [8] |
| Angiotensin-(1-7) | Rat | 9 - 10 seconds | Angiotensin-Converting Enzyme (ACE) | [4] |
Table 2: Documented Effects of N-Terminal Modification on Angiotensinogen Fragment Stability This table provides a qualitative summary of findings where N-terminal modifications, including acetylation, were employed to enhance peptide stability.
| Peptide Fragment | Modification | Observed Effect | Implication | Reference(s) |
| Angiotensin-(1-7) | N-terminal Acetylation | Preferentially hydrolyzed by the N-domain of ACE, but modification is known to generally increase stability. | Acetylation can alter enzyme specificity and reduce overall degradation rate. | [3][9] |
| Angiotensin II Analogs | N-terminal Acetylation | Altered binding to ACE2; part of a strategy to enhance proteolytic stability. | N-terminal capping is a viable method to increase peptide stability for research and therapeutics. | [10] |
| General Angiotensin Peptides | Acetylation, Pegylation, etc. | Increased protease resistance and serum stability. | Chemical modifications at the N-terminus are a standard approach to improve peptide pharmacokinetics. | [10] |
Experimental Protocols
Accurate assessment of peptide stability is fundamental to drug development. The following protocols outline key methodologies for studying the impact of N-terminal acetylation on angiotensinogen fragments.
Protocol 1: In Vitro Plasma Stability Assay
This protocol determines the rate of degradation of a peptide in plasma, providing an estimate of its half-life.
-
Peptide Preparation:
-
Synthesize or procure high-purity (>95%) non-acetylated and N-terminally acetylated versions of the angiotensinogen fragment of interest (e.g., Ang-(1-7)).
-
Prepare stock solutions (e.g., 1 mg/mL) in an appropriate solvent (e.g., sterile water or DMSO) and store at -80°C.
-
-
Plasma Preparation:
-
Collect fresh blood from the species of interest (e.g., rat, human) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.
-
Carefully collect the supernatant (plasma) and store on ice for immediate use or at -80°C for long-term storage.
-
-
Incubation:
-
Pre-warm plasma to 37°C in a water bath.
-
Spike the test peptide (acetylated or non-acetylated) into the plasma to a final concentration of 1-10 µM. Mix gently by inversion. This is the T=0 sample point.
-
Immediately withdraw an aliquot (e.g., 100 µL) and quench the reaction by adding it to 3-4 volumes of ice-cold stop solution (e.g., acetonitrile (B52724) with 1% formic acid containing a suitable internal standard). Vortex vigorously.
-
Incubate the remaining plasma-peptide mixture at 37°C.
-
Withdraw identical aliquots at subsequent time points (e.g., 1, 5, 15, 30, 60, 120 minutes) and quench immediately in the stop solution.
-
-
Sample Processing:
-
Centrifuge the quenched samples at >12,000 x g for 10 minutes at 4°C to precipitate plasma proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS (see Protocol 2).
-
Calculate the percentage of remaining peptide at each time point relative to the T=0 sample, after normalizing to the internal standard.
-
Plot the natural log of the percentage remaining versus time. The half-life (t½) can be calculated from the slope (k) of the linear regression line using the formula: t½ = 0.693 / k.
-
Protocol 2: LC-MS/MS Analysis of Angiotensinogen Fragments
This protocol provides a sensitive and specific method for quantifying angiotensinogen fragments from complex matrices.[11][12]
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column suitable for peptide analysis (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Develop a suitable gradient to separate the peptide of interest from matrix components (e.g., 5% to 60% B over 5 minutes).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition Optimization: Infuse a standard solution of the target peptide and a suitable internal standard to determine the optimal precursor ion (typically [M+2H]²⁺ or [M+3H]³⁺ for peptides) and the most stable, high-intensity product ions for quantification and qualification.
-
Example Transition for Ang-(1-7) (MW=898.0 Da): Precursor (m/z) 449.7 -> Product (m/z) [select 2-3 specific fragments].
-
Example Transition for Ac-Ang-(1-7) (MW=940.0 Da): Precursor (m/z) 470.8 -> Product (m/z) [select 2-3 specific fragments].
-
Optimize instrument parameters such as collision energy and declustering potential for each transition.
-
-
Quantification:
-
Generate a standard curve using known concentrations of the analyte in the same matrix (e.g., quenched plasma).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration in unknown samples by interpolating from the standard curve.
-
Protocol 3: Identification of N-Terminal Acetylation by Mass Spectrometry
This protocol confirms the presence of the N-terminal acetyl group.[13][14]
-
Sample Preparation:
-
For a purified peptide, dilute to an appropriate concentration (e.g., 1 pmol/µL) in 0.1% formic acid.
-
For a protein, perform in-solution or in-gel digestion using a protease like trypsin. Note: Trypsin will not cleave at an acetylated lysine residue.
-
-
Analysis by High-Resolution Mass Spectrometry:
-
Analyze the sample on a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Perform a full MS scan to determine the precursor ion mass. The presence of an acetyl group will add 42.01057 Da to the mass of the unmodified peptide.
-
Perform tandem MS (MS/MS) on the precursor ion of interest.
-
-
Data Interpretation:
-
In the MS/MS spectrum, the fragmentation pattern will confirm the sequence.
-
N-terminal acetylation is confirmed by the presence of a b₁ ion corresponding to the mass of the first amino acid residue plus the acetyl group (e.g., for N-acetyl-Asp-Arg..., the b₁ ion would be at m/z = 158.05).
-
The mass shift of +42.01057 Da will be observed on all b-ions in the series compared to the unmodified peptide's spectrum.
-
Implications for Drug Development
The inherent instability of angiotensinogen fragments is a major hurdle in their development as therapeutics. Ang-(1-7), for example, holds promise for treating cardiovascular diseases due to its vasodilatory and anti-proliferative actions, but its half-life of mere seconds severely limits its efficacy.[4]
N-terminal acetylation presents a direct and effective strategy to overcome this limitation. By blocking a key site for peptidase degradation, acetylation can significantly extend the peptide's residence time in circulation, potentially enhancing its therapeutic window. This modification is a critical tool in the rational design of more stable and effective peptide-based drugs targeting the Renin-Angiotensin System. Future research should focus on obtaining direct quantitative comparisons of acetylated versus non-acetylated fragments to precisely model their pharmacokinetic advantages.
References
- 1. Structure and functions of angiotensinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Three key proteases – angiotensin-I-converting enzyme (ACE), ACE2 and renin – within and beyond the renin-angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Converting enzyme determines plasma clearance of angiotensin-(1-7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Signaling Pathways Regulated by UBR Box-Containing E3 Ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tension release by N-terminal acetylation — Arnesen Lab [arnesenlab.com]
- 8. The half-lives of angiotensin II, angiotensin II-amide, angiotensin III, Sar1-Ala8-angiotensin II and renin in the circulatory system of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Three key proteases – angiotensin-I-converting enzyme (ACE), ACE2 and renin – within and beyond the renin-angiotensin system | Thoracic Key [thoracickey.com]
- 10. researchgate.net [researchgate.net]
- 11. A Primer to Angiotensin Peptide Isolation, Stability, and Analysis by Nano-Liquid Chromatography with Mass Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mass spectral analysis of acetylated peptides: Implications in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemical Properties of Acetyl Angiotensinogen (1-14), Porcine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical properties of porcine Acetyl Angiotensinogen (B3276523) (1-14), a crucial synthetic peptide for studying the Renin-Angiotensin System (RAS). This document details its fundamental characteristics, its role within the RAS cascade, relevant experimental methodologies, and the key signaling pathways initiated by its metabolic products.
Core Biochemical Properties
Acetyl Angiotensinogen (1-14), porcine, is the N-terminally acetylated synthetic form of the first 14 amino acids of porcine angiotensinogen. The N-terminal acetylation enhances the peptide's stability by conferring resistance to degradation by aminopeptidases, which increases its half-life in biological assays. This stability makes it a reliable substrate for in vitro studies of the Renin-Angiotensin System.
| Property | Value | Reference |
| Amino Acid Sequence | Ac-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Leu-Val-Tyr-Ser-OH | [1] |
| One-Letter Sequence | Ac-DRVYIHPFHLLVYS | [1] |
| Molecular Formula | C85H123N21O20 | |
| Molecular Weight | ~1759.01 g/mol | |
| Appearance | Lyophilized powder | |
| Purity (by HPLC) | ≥95% | |
| Storage Conditions | -20°C, protect from light |
Role in the Renin-Angiotensin System (RAS)
Acetyl Angiotensinogen (1-14) serves as a substrate for renin, the aspartyl protease that catalyzes the rate-limiting step in the RAS cascade. Renin cleaves the peptide between the Leucine (Leu) and Leucine (Leu) residues at positions 10 and 11, respectively, to produce the decapeptide Angiotensin I (Ang I) and the C-terminal tetrapeptide. Ang I is subsequently converted to the potent vasoconstrictor Angiotensin II (Ang II) by Angiotensin-Converting Enzyme (ACE).
Caption: Enzymatic processing of Acetyl Angiotensinogen (1-14).
Quantitative Data
| Substrate | Enzyme | Km (µg/mL) | Species | Notes |
| Plasma Renin Substrate | Renin | 0.7 | Human | Data from normal human plasma.[2] |
| Plasma Renin Substrate | Renin | 1.3 | Human | Following estrogen administration, which can alter substrate properties.[2] |
It is important to note that the Km value for intact angiotensinogen is approximately 10-fold lower than that of the synthetic 14-residue peptide, indicating that the body of the angiotensinogen protein contributes to the binding efficiency with renin.[3]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Acetyl Angiotensinogen (1-14)
This protocol outlines the manual synthesis of Ac-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Leu-Val-Tyr-Ser-OH using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Ser(tBu)-Wang resin
-
Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH, etc.)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Deprotection reagent: 20% piperidine (B6355638) in DMF
-
Acetylation reagent: Acetic anhydride (B1165640)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Fmoc-Ser(tBu)-Wang resin in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound serine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the next Fmoc-amino acid (e.g., Fmoc-Tyr(tBu)-OH) by dissolving it with HBTU and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 2 hours.
-
Wash the resin with DMF.
-
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
N-terminal Acetylation: After the final amino acid (Asp) has been coupled and its Fmoc group removed, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes to acetylate the N-terminus.
-
Cleavage and Deprotection: Wash the resin with DCM (Dichloromethane) and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Washing: Filter the cleavage mixture to remove the resin beads. Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.
-
Drying: Dry the crude peptide under vacuum.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.
Purification by Reverse-Phase HPLC (RP-HPLC)
Instrumentation:
-
Preparative HPLC system with a C18 column.
Mobile Phase:
-
Buffer A: 0.1% TFA in water.
-
Buffer B: 0.1% TFA in acetonitrile (B52724).
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Buffer A.
-
Chromatography:
-
Equilibrate the C18 column with a low percentage of Buffer B (e.g., 5%).
-
Inject the peptide solution onto the column.
-
Elute the peptide using a linear gradient of Buffer B (e.g., 5% to 65% over 60 minutes).
-
Monitor the elution profile at 220 nm and 280 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the major peak.
-
Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Characterization by Mass Spectrometry
Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry.
Procedure:
-
Sample Preparation: Dissolve the purified peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI).
-
Analysis: Infuse the sample into the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode.
-
Verification: Confirm the identity of the peptide by comparing the observed monoisotopic mass with the calculated theoretical mass (~1758.9 Da for the protonated molecule [M+H]+). The presence of multiply charged ions (e.g., [M+2H]2+, [M+3H]3+) is characteristic of ESI.
Renin Activity Assay
This protocol describes a method to measure renin activity by quantifying the production of Angiotensin I from Acetyl Angiotensinogen (1-14) using HPLC.
Materials:
-
This compound
-
Recombinant renin
-
Angiotensin I standard
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
Stop solution (e.g., 10% TFA)
-
HPLC system with a C18 column
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the assay buffer and a known concentration of Acetyl Angiotensinogen (1-14).
-
Pre-incubate the mixture at 37°C.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding renin to the pre-warmed reaction mixture.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
HPLC Analysis:
-
Inject a defined volume of the reaction mixture onto the HPLC system.
-
Separate the products using a suitable gradient of acetonitrile in 0.1% TFA.
-
Monitor the elution at 220 nm.
-
-
Quantification:
-
Identify the Angiotensin I peak by comparing its retention time with that of the Angiotensin I standard.
-
Quantify the amount of Angiotensin I produced by integrating the peak area and comparing it to a standard curve generated with known concentrations of Angiotensin I.
-
-
Activity Calculation: Calculate the renin activity as the amount of Angiotensin I produced per unit of time per amount of enzyme.
Signaling Pathways of Downstream Products
The cleavage of Acetyl Angiotensinogen (1-14) by renin initiates a cascade that produces several biologically active peptides, most notably Angiotensin II and Angiotensin-(1-7). These peptides exert their effects through distinct G-protein coupled receptors (GPCRs), triggering complex intracellular signaling pathways.
Angiotensin II Signaling
Angiotensin II is the primary effector of the RAS, mediating its effects mainly through the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors.
-
AT1 Receptor Signaling: The AT1 receptor is coupled to the Gq/11 protein. Its activation leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events lead to a variety of cellular responses, including vasoconstriction, cell growth, and inflammation.[4][5][6]
Caption: Angiotensin II AT1 Receptor Signaling Pathway.
Angiotensin-(1-7) Signaling
Angiotensin-(1-7) is now recognized as a key counter-regulatory peptide within the RAS. It acts through the Mas receptor, which is also a GPCR. The Ang-(1-7)/Mas axis generally opposes the actions of the Ang II/AT1 receptor axis.
-
Mas Receptor Signaling: Activation of the Mas receptor by Ang-(1-7) often leads to the stimulation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway. This results in the phosphorylation and activation of endothelial Nitric Oxide Synthase (eNOS), leading to the production of nitric oxide (NO). NO is a potent vasodilator and has anti-proliferative and anti-inflammatory effects.[7][8][9][10]
Caption: Angiotensin-(1-7) Mas Receptor Signaling Pathway.
This guide serves as a foundational resource for professionals engaged in cardiovascular research and drug development. The use of well-characterized reagents like porcine Acetyl Angiotensinogen (1-14) is paramount for obtaining reproducible and physiologically relevant data in the study of the Renin-Angiotensin System.
References
- 1. Angiotensinogen (1-14) Renin Substrate, porcine - Echelon Biosciences [echelon-inc.com]
- 2. Renin-renin substrate kinetic constants in the plasma of normal and estrogen-treated humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hplc.eu [hplc.eu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. e-century.us [e-century.us]
- 8. europeanreview.org [europeanreview.org]
- 9. Renin activates PI3K-Akt-eNOS signalling through the angiotensin AT1 and Mas receptors to modulate central blood pressure control in the nucleus tractus solitarii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Angiotensin-(1–7) Counteracts Angiotensin II-Induced Dysfunction in Ce" by Xiang Xiao, Cheng Zhang et al. [corescholar.libraries.wright.edu]
An In-Depth Technical Guide to Acetyl Angiotensinogen (1-14), Porcine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Acetyl Angiotensinogen (B3276523) (1-14), porcine, a key synthetic substrate for studying the renin-angiotensin system (RAS). This document details its molecular characteristics, its central role in the RAS signaling cascade, and standardized experimental protocols for its use in research and drug development. Quantitative data are presented in structured tables for clarity, and key pathways and workflows are visualized using diagrams to facilitate understanding.
Introduction
Acetyl Angiotensinogen (1-14), porcine, is the N-terminally acetylated form of the first 14 amino acids of porcine angiotensinogen. Angiotensinogen is the only known natural substrate for the enzyme renin, and its cleavage is the rate-limiting step in the production of angiotensin peptides, which are crucial regulators of blood pressure, fluid balance, and cardiovascular function. The acetylation of this synthetic peptide enhances its stability by preventing degradation by aminopeptidases, making it a reliable substrate for in vitro assays. Its high homology to human angiotensinogen makes it a valuable tool for translational research.
Molecular and Physicochemical Properties
The fundamental molecular characteristics of this compound, are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₈₇H₁₂₅N₂₁O₂₁ | [cite: ] |
| Molecular Weight | 1801.05 g/mol | [cite: ] |
| Amino Acid Sequence | Ac-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Leu-Val-Tyr-Ser-OH | [cite: ] |
| Purity | Typically >95% (as determined by HPLC) | |
| Form | Lyophilized powder | |
| Storage | -20°C in a desiccated environment |
The Renin-Angiotensin System (RAS) Signaling Pathway
Acetyl Angiotensinogen (1-14) serves as the initial substrate in the Renin-Angiotensin System (RAS) cascade. The classical pathway begins with the enzymatic cleavage of angiotensinogen by renin.
As depicted in Figure 1, renin cleaves Acetyl Angiotensinogen (1-14) to produce Angiotensin I. Angiotensin-Converting Enzyme (ACE) then converts Angiotensin I to the potent vasoconstrictor, Angiotensin II. Angiotensin II exerts its effects primarily through the AT1 receptor, leading to physiological responses that increase blood pressure. An alternative, counter-regulatory pathway involves Angiotensin-Converting Enzyme 2 (ACE2), which can convert Angiotensin I to Angiotensin-(1-7), a peptide with generally opposing effects to Angiotensin II, mediated through the Mas receptor.
Experimental Protocols
The use of this compound, is central to a variety of in vitro assays designed to measure renin activity and to screen for renin inhibitors.
Renin Cleavage Assay
This protocol outlines a typical enzymatic assay to measure the rate of Angiotensin I production from Acetyl Angiotensinogen (1-14) by renin.
Materials:
-
This compound
-
Recombinant human or porcine renin
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 7.4
-
Stop Solution: 0.1% Trifluoroacetic Acid (TFA) in water
-
HPLC system with a C18 column
-
Angiotensin I standard
Procedure:
-
Prepare a stock solution of Acetyl Angiotensinogen (1-14) in the Assay Buffer.
-
Prepare a working solution of renin in the Assay Buffer.
-
In a microcentrifuge tube, combine the substrate solution and Assay Buffer. Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the renin working solution.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding an equal volume of Stop Solution.
-
Analyze the reaction mixture by HPLC to quantify the amount of Angiotensin I produced.
-
Generate a standard curve using known concentrations of Angiotensin I to determine the concentration in the samples.
HPLC-MS/MS for Angiotensin Peptide Quantification
For more sensitive and specific quantification of angiotensin peptides, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended.
General Procedure:
-
Sample Preparation: Terminate the enzymatic reaction as described above. If necessary, perform solid-phase extraction (SPE) to concentrate the peptides and remove interfering substances.
-
LC Separation: Inject the prepared sample onto a C18 reverse-phase HPLC column. Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) to separate the angiotensin peptides.
-
MS/MS Detection: The eluent from the HPLC is directed to a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each angiotensin peptide are monitored for highly selective quantification.
-
Data Analysis: Quantify the peptides by comparing the peak areas to those of stable isotope-labeled internal standards.
Quantitative Data
The following table summarizes key quantitative parameters related to the enzymatic cleavage of angiotensinogen substrates by renin. It is important to note that kinetic parameters can vary depending on the specific assay conditions (e.g., pH, temperature, ionic strength) and the species of both the enzyme and the substrate.
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Human Angiotensinogen | Human Renin | ~1 | ~3.5 | ~3.5 x 10⁶ | [1] |
| Porcine Tetradecapeptide | Human Renin | ~10 | ~5.0 | ~5.0 x 10⁵ | [1] |
| Rat Angiotensinogen | Human Renin | ~0.2 | ~4.5 | ~2.25 x 10⁷ | [1] |
Conclusion
This compound, is an indispensable tool for researchers investigating the renin-angiotensin system. Its enhanced stability and high homology to the human sequence make it a reliable and relevant substrate for a variety of in vitro applications, including high-throughput screening for novel renin inhibitors. The experimental protocols and data presented in this guide provide a solid foundation for the effective use of this peptide in cardiovascular and related research fields.
References
A Comparative Analysis of Porcine and Human Angiotensinogen-(1-14): A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth comparison of the sequence homology, biochemical kinetics, and experimental methodologies related to porcine and human angiotensinogen-(1-14). This document is intended for researchers, scientists, and drug development professionals working within the field of cardiovascular research and the renin-angiotensin system (RAS).
Introduction
Angiotensinogen (B3276523) is the essential substrate for renin, and their interaction is the rate-limiting step in the renin-angiotensin system, a critical pathway in blood pressure regulation and electrolyte balance. The N-terminal 1-14 amino acid fragment of angiotensinogen contains the cleavage site for renin to produce angiotensin I. Understanding the species-specific differences in this fragment is crucial for the accurate interpretation of experimental data and the development of novel therapeutics targeting the RAS. This guide focuses on the sequence and functional disparities between the human and porcine orthologs of angiotensinogen-(1-14).
Sequence Homology and Key Differences
The amino acid sequences for human and porcine angiotensinogen-(1-14) are presented below. While there is a high degree of homology, key differences exist at positions 11, 13, and 14.
Table 1: Amino Acid Sequence of Human and Porcine Angiotensinogen-(1-14)
| Species | One-Letter Code | Three-Letter Sequence |
| Human | DRVYIHPFHLV IH N | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val -Ile-His -Asn |
| Porcine | DRVYIHPFHLL VY S | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Leu -Val-Tyr -Ser |
Key differences are highlighted in bold.
The renin cleavage site in both species is between Leucine at position 10 and the amino acid at position 11. The substitutions at positions 11 (Valine in humans, Leucine in pigs), 13 (Histidine in humans, Tyrosine in pigs), and 14 (Asparagine in humans, Serine in pigs) can influence the binding affinity and catalytic efficiency of renin.
Biochemical Kinetics: Human Renin Activity
The species-specificity of the renin-angiotensinogen interaction is well-documented. Human renin exhibits a marked preference for human angiotensinogen. This specificity is reflected in the kinetic parameters of the enzymatic reaction. The following table summarizes the Michaelis-Menten constants (Km) and catalytic rate constants (kcat) for the cleavage of human and porcine angiotensinogen-(1-14) by human renin.
Table 2: Kinetic Parameters of Human Renin with Human and Porcine Angiotensinogen-(1-14) Substrates
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) |
| Human Angiotensinogen-(1-14) | 1.0 (in the absence of ATP6AP2) | 0.6 | 0.6 |
| Porcine Angiotensinogen-(1-14) | - | - | - |
Experimental Protocols
In Vitro Renin Activity Assay for Substrate Comparison
This protocol outlines a method to determine the kinetic parameters (Km and Vmax) of renin with different angiotensinogen-(1-14) substrates.
Objective: To quantify and compare the rate of angiotensin I (Ang I) generation by renin from human and porcine angiotensinogen-(1-14).
Materials:
-
Purified recombinant human renin
-
Human angiotensinogen-(1-14) peptide
-
Porcine angiotensinogen-(1-14) peptide
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 1 mM EDTA
-
Angiotensin I ELISA kit
-
Stop Solution: 0.5 M HCl
-
Microplate reader
Procedure:
-
Substrate Preparation: Prepare stock solutions of human and porcine angiotensinogen-(1-14) in the assay buffer. Create a series of dilutions to achieve a range of final concentrations (e.g., 0.1 µM to 20 µM) for the kinetic analysis.
-
Enzyme Preparation: Dilute the purified human renin in the assay buffer to a working concentration. The optimal concentration should be determined empirically to ensure a linear rate of product formation during the incubation period.
-
Reaction Setup: In a 96-well plate, add a fixed volume of the renin solution to wells containing the different concentrations of each substrate. Include control wells with no enzyme to measure background levels of Ang I.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Stop the enzymatic reaction by adding the stop solution to each well.
-
Angiotensin I Quantification: Determine the concentration of Ang I generated in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Subtract the background Ang I levels (from no-enzyme controls) from the measured values.
-
Plot the initial reaction velocity (rate of Ang I formation) against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each substrate. A Lineweaver-Burk plot can also be used for this purpose.
-
Visualizations
Renin-Angiotensin Signaling Pathway
Caption: Simplified diagram of the Renin-Angiotensin System (RAS) cascade.
Experimental Workflow for Renin Kinetics
Caption: Workflow for determining renin kinetic parameters.
Conclusion
The amino acid differences between porcine and human angiotensinogen-(1-14) have significant implications for the kinetics of the renin-angiotensin system. The high species specificity of human renin underscores the importance of using homologous reagents in experimental systems to ensure physiological relevance. The methodologies and data presented in this guide are intended to aid researchers in designing and interpreting studies on the renin-angiotensin system, ultimately contributing to a deeper understanding of its role in health and disease.
References
Mechanism of Renin Cleavage of Acetyl Angiotensinogen (1-14), Porcine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the enzymatic cleavage of porcine Acetyl Angiotensinogen (B3276523) (1-14) by renin, a critical reaction in the Renin-Angiotensin System (RAS). The RAS is a pivotal hormonal cascade that regulates blood pressure and fluid and electrolyte balance. The N-terminally acetylated 14-amino acid fragment of porcine angiotensinogen serves as a stable and specific substrate for in vitro studies of renin activity and for the screening of renin inhibitors. This document details the molecular mechanism of this interaction, summarizes key kinetic data, provides comprehensive experimental protocols for measuring renin activity, and illustrates the relevant biological and experimental workflows using detailed diagrams. This guide is intended to be a valuable resource for researchers in cardiovascular physiology, pharmacology, and drug discovery.
Introduction
The Renin-Angiotensin System (RAS) is a fundamental regulator of cardiovascular homeostasis. The initial and rate-limiting step in this cascade is the cleavage of angiotensinogen by the aspartyl protease renin to generate angiotensin I. Angiotensin I is subsequently converted to the potent vasoconstrictor angiotensin II by angiotensin-converting enzyme (ACE).
For detailed in vitro investigation of this critical enzymatic step, a stable and reliable substrate is essential. Acetyl Angiotensinogen (1-14), porcine, is a synthetic N-terminal fragment of porcine angiotensinogen. The acetylation of the N-terminus provides resistance to degradation by aminopeptidases, thereby increasing its stability in experimental settings.[1] The porcine sequence of angiotensinogen is highly homologous to the human counterpart, making it a relevant model for translational research.[1] This guide focuses on the mechanism, kinetics, and experimental methodologies related to the cleavage of this specific substrate by renin.
Mechanism of Renin Cleavage
Renin is a highly specific endopeptidase that recognizes and cleaves the peptide bond between Leucine (Leu) and Valine (Val) residues at positions 10 and 11 of the angiotensinogen sequence.[2] The specificity of this cleavage is determined by the interaction of the substrate's amino acid residues with the active site and surrounding subsites of the renin molecule.
The N-terminal region of angiotensinogen adopts a conformation that allows it to fit into the active site cleft of renin.[2] While the full three-dimensional structure of angiotensinogen plays a role in the efficiency of the cleavage, the N-terminal 14 amino acids contain the essential recognition sites for renin.[3] The acetylation of the N-terminus in the synthetic substrate does not interfere with this recognition and cleavage process. In fact, kinetic analyses have shown that this acetylated fragment exhibits Michaelis-Menten parameters that are comparable to those of native angiotensinogen, validating its use as a physiologically relevant substrate.[1]
Quantitative Data: Kinetic Parameters
The efficiency of renin cleavage is characterized by the Michaelis constant (K_m) and the catalytic rate constant (k_cat). While a comprehensive dataset for porcine Acetyl Angiotensinogen (1-14) is not available in a single source, the following table summarizes representative kinetic parameters for renin acting on various angiotensinogen-derived substrates. It is important to note that kinetic constants can vary depending on the specific experimental conditions, such as pH, temperature, and buffer composition.
| Substrate | Renin Source | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| Human Angiotensinogen | Human Renin | 0.5 - 2.0 | 2.0 - 5.0 | 1.0 - 5.0 x 10⁶ | [3] |
| Porcine Angiotensinogen | Porcine Renin | Data not available | Data not available | Data not available | |
| Synthetic Tetradecapeptide (Human) | Human Renin | ~10-20 | Data not available | Data not available | [3] |
| This compound | Porcine Renin | Comparable to native angiotensinogen | Comparable to native angiotensinogen | Comparable to native angiotensinogen | [1] |
Experimental Protocols
The activity of renin is most commonly determined by measuring the rate of angiotensin I (Ang I) generation from a given substrate. The two primary methods employed are High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
HPLC-MS/MS Method for Renin Activity
This method offers high specificity and sensitivity for the quantification of Ang I.
4.1.1. Materials and Reagents
-
Porcine Renin (e.g., Sigma-Aldrich)
-
This compound (e.g., Sigma-Aldrich)
-
Angiotensin I standard (e.g., Sigma-Aldrich)
-
Stable isotope-labeled Angiotensin I internal standard (e.g., 13C, 15N-Ang I)
-
Generation Buffer: Phosphate or maleate (B1232345) buffer, pH 5.5-6.5, containing protease inhibitors (e.g., EDTA, PMSF, and aprotinin) to prevent Ang I degradation.
-
Quenching Solution: 10% Formic Acid in water.
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
HPLC grade water, acetonitrile (B52724), and formic acid.
4.1.2. Procedure
-
Sample Preparation and Incubation:
-
Prepare a stock solution of this compound in an appropriate buffer.
-
In a microcentrifuge tube, combine the porcine renin sample with the substrate solution and the generation buffer.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-3 hours). The incubation time should be optimized to ensure linear product formation.
-
Prepare a blank sample by incubating the substrate and generation buffer without the renin enzyme, or by stopping the reaction at time zero.
-
-
Reaction Quenching and Internal Standard Addition:
-
Stop the enzymatic reaction by adding the quenching solution.
-
Add a known concentration of the stable isotope-labeled Ang I internal standard to each sample.
-
-
Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the quenched sample onto the cartridge.
-
Wash the cartridge with a weak aqueous solvent (e.g., 5% methanol in water) to remove salts and other polar impurities.
-
Elute the Ang I and the internal standard with a stronger organic solvent (e.g., 80% acetonitrile in water).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial HPLC mobile phase.
-
-
HPLC-MS/MS Analysis:
-
HPLC System: A reverse-phase C18 column is typically used.
-
Mobile Phase A: 0.1% Formic Acid in water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to separate Ang I from other components. The exact gradient will depend on the column and system used.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used.
-
Detection: Monitor the specific precursor-to-product ion transitions for both Ang I and the internal standard using Multiple Reaction Monitoring (MRM).
-
4.1.3. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio of the Ang I standard to the internal standard against the concentration of the Ang I standard.
-
Determine the concentration of Ang I in the experimental samples from the calibration curve.
-
Calculate the renin activity as the amount of Ang I produced per unit of time per volume of renin sample (e.g., ng/mL/hour).
ELISA Method for Renin Activity
ELISA provides a high-throughput alternative to HPLC-MS/MS, though it may have lower specificity.
4.2.1. Materials and Reagents
-
Porcine Renin
-
This compound
-
Angiotensin I ELISA kit (commercially available, e.g., from MyBioSource, Assay Genie)[4][5]
-
Generation Buffer (as described in 4.1.1)
-
Stop Solution (as provided in the ELISA kit)
4.2.2. Procedure
-
Sample Preparation and Incubation:
-
Follow the same procedure for sample preparation and incubation as described in the HPLC-MS/MS method (section 4.1.2, step 1).
-
-
ELISA Protocol:
-
Follow the instructions provided with the commercial Angiotensin I ELISA kit.[4]
-
Typically, this involves adding the incubated samples, standards, and a biotinylated Ang I tracer to a microplate pre-coated with an anti-Ang I antibody.
-
After incubation and washing steps, a streptavidin-HRP conjugate is added, followed by a substrate solution to generate a colorimetric signal.
-
The reaction is stopped, and the absorbance is read using a microplate reader.
-
4.2.3. Data Analysis
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the Ang I standards.
-
Determine the concentration of Ang I in the samples from the standard curve.
-
Calculate the renin activity as described for the HPLC-MS/MS method.
Visualizations
Renin-Angiotensin System Signaling Pathway
The following diagram illustrates the classical Renin-Angiotensin System (RAS) pathway, initiated by the cleavage of angiotensinogen by renin.
References
- 1. er-egfp.com [er-egfp.com]
- 2. Structural basis for the specificity of renin-mediated angiotensinogen cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative enzymatic studies of human renin acting on pure natural or synthetic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. mybiosource.com [mybiosource.com]
Physiological Relevance of Studying Porcine Angiotensinogen: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The study of porcine angiotensinogen (B3276523) (AGT) and the broader renin-angiotensin system (RAS) in pigs offers significant physiological relevance for biomedical research, particularly in the fields of cardiovascular and renal physiology, pharmacology, and xenotransplantation. The pig serves as a valuable large animal model due to its anatomical and physiological similarities to humans. However, critical species-specific differences in the RAS, most notably the inefficient cleavage of primate angiotensinogen by porcine renin, present both challenges and unique research opportunities. This technical guide provides an in-depth overview of the physiological relevance of porcine angiotensinogen, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Introduction: The Porcine Renin-Angiotensin System
The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. The primary substrate of this system, angiotensinogen, is a glycoprotein (B1211001) primarily produced by the liver. It is cleaved by the enzyme renin to form angiotensin I, which is subsequently converted to the potent vasoconstrictor, angiotensin II, by angiotensin-converting enzyme (ACE).
The pig model is frequently used in cardiovascular and renal research due to its close resemblance to human physiology. However, the components of the porcine RAS exhibit important distinctions from their human counterparts, which are crucial for the correct interpretation of experimental data and for the development of translational models.
Comparative Biology: Porcine vs. Human Angiotensinogen
A fundamental aspect of the physiological relevance of studying porcine angiotensinogen lies in its comparison with human angiotensinogen.
Amino Acid Sequence Homology
The amino acid sequence of porcine angiotensinogen shares a significant degree of homology with human angiotensinogen. However, key amino acid substitutions exist, particularly around the renin cleavage site, which influences the species-specific interaction between renin and its substrate.
-
Porcine Angiotensinogen (Sus scrofa) - Partial N-terminal Sequence: DRVYIHPFHLLVYS...
-
Human Angiotensinogen (Homo sapiens) - Partial N-terminal Sequence: DRVYIHPFHLVIHN...
The difference in the amino acids following the primary cleavage site (Leu-Val in porcine vs. Leu-Val-Ile-His in human) contributes to the observed species-specificity of the renin-angiotensinogen reaction.
Species-Specificity of the Renin-Angiotensinogen Interaction
A critical consideration in translational research is the species-specificity of the renin-angiotensinogen interaction. In vitro studies have demonstrated that porcine renin is a poor substrate for primate (including human and baboon) angiotensinogen[1]. This has significant implications for xenotransplantation studies, where a pig kidney (producing porcine renin) is transplanted into a primate recipient. The inefficient cleavage of the recipient's angiotensinogen by the donor kidney's renin can lead to a compromised RAS response, potentially contributing to episodes of hypovolemia and hypotension[1]. Conversely, human renin can cleave porcine angiotensinogen, albeit at a lower rate than its endogenous substrate.
Quantitative Data
Understanding the physiological concentrations of angiotensinogen and other RAS components in pigs is essential for designing and interpreting experimental studies. The following tables summarize key quantitative data from the literature.
| Parameter | Value | Species/Tissue | Reference |
| Plasma Angiotensinogen | 9.9 ± 0.8 µg/mL | Baboon (pre-transplant) | [1] |
| Plasma Angiotensinogen | 20.6 ± 0.8 µg/mL | Baboon (post-pig kidney transplant) | [1] |
| Plasma Renin | 586 ± 139 pg/mL | Genetically-engineered pigs | [1] |
| Plasma Renin | 430 ± 28 pg/mL | Naïve baboons | [1] |
| Cardiac Tissue Angiotensinogen | 10% to 25% of plasma levels | Pig | [2] |
| Cardiac Tissue Angiotensin I | 11.1 - 21.6 fmol/g | Pig | [2] |
| Cardiac Tissue Angiotensin II | 9.8 - 25.7 fmol/g | Pig | [2] |
| Plasma Angiotensin I | 16.6 fmol/g | Pig | [2] |
| Plasma Angiotensin II | 13.2 fmol/g | Pig | [2] |
Table 1: Concentrations of Angiotensinogen and other RAS Components.
| Enzyme | Substrate | Km | kcat | Reference |
| Porcine Renin | Porcine Angiotensinogen | ~5 x 10-8 mol/L (IC50 for inhibitor) | Not explicitly stated | [3] |
| Human Renin | Human Angiotensinogen | 1.25 µM | Not explicitly stated | [4] |
| Human Renin | Porcine synthetic substrate | Higher Km and kcat than with human AGT | Higher Km and kcat than with human AGT | [5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the study of porcine angiotensinogen.
Purification of Porcine Angiotensinogen
This protocol is a synthesized methodology based on general protein purification techniques, as a specific, detailed protocol for porcine angiotensinogen was not found in the search results.
Objective: To purify angiotensinogen from porcine plasma.
Materials:
-
Fresh porcine plasma (collected with anticoagulants)
-
Dialysis tubing (10 kDa MWCO)
-
DEAE-Sepharose (or other anion exchange) chromatography column
-
Sephacryl S-200 (or other size-exclusion) chromatography column
-
Phosphate (B84403) buffered saline (PBS), pH 7.4
-
Tris-HCl buffers at various pH values for chromatography
-
Bradford assay reagent for protein quantification
-
SDS-PAGE reagents
Procedure:
-
Ammonium Sulfate Precipitation:
-
Slowly add solid ammonium sulfate to cold porcine plasma to achieve 40-60% saturation while stirring on ice.
-
Allow precipitation to occur for at least 4 hours at 4°C.
-
Centrifuge at 10,000 x g for 30 minutes at 4°C to collect the precipitate.
-
Resuspend the pellet in a minimal volume of PBS.
-
-
Dialysis:
-
Dialyze the resuspended pellet against PBS overnight at 4°C with at least two changes of buffer to remove excess ammonium sulfate.
-
-
Anion Exchange Chromatography:
-
Equilibrate a DEAE-Sepharose column with starting buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Load the dialyzed sample onto the column.
-
Wash the column with the starting buffer until the absorbance at 280 nm returns to baseline.
-
Elute bound proteins with a linear gradient of NaCl (e.g., 0-0.5 M) in the starting buffer.
-
Collect fractions and measure the protein concentration of each fraction.
-
Assay fractions for angiotensinogen content (e.g., by ELISA or by measuring angiotensin I generation after incubation with excess renin).
-
-
Size-Exclusion Chromatography:
-
Pool the active fractions from the ion-exchange chromatography and concentrate them.
-
Equilibrate a Sephacryl S-200 column with PBS.
-
Load the concentrated sample onto the column.
-
Elute with PBS and collect fractions.
-
Monitor the elution profile by measuring absorbance at 280 nm.
-
Assay fractions for angiotensinogen content.
-
-
Purity Assessment:
-
Assess the purity of the final preparation by SDS-PAGE. A single band corresponding to the molecular weight of angiotensinogen (approximately 50-60 kDa) should be observed.
-
Measurement of Angiotensinogen Concentration
Objective: To determine the concentration of angiotensinogen in a sample (e.g., plasma, tissue homogenate) by measuring the maximal amount of angiotensin I generated.
Materials:
-
Sample (plasma diluted 1:10 in phosphate buffer, or cardiac tissue extract)
-
Excess purified porcine kidney renin
-
Inhibitor solution (containing inhibitors of ACE and angiotensinases, e.g., EDTA, o-phenanthroline)
-
Phosphate buffer, pH 7.4
-
Angiotensin I RIA or ELISA kit
-
Incubator at 37°C
Procedure:
-
Sample Preparation:
-
Prepare the sample as described above.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine:
-
25 µL of the sample
-
150 µL of semi-purified porcine kidney renin (diluted 1:50 in phosphate buffer)
-
10 µL of inhibitor solution
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a sufficient time to allow for the complete conversion of angiotensinogen to angiotensin I (typically 30-60 minutes).
-
-
Quantification of Angiotensin I:
-
Stop the reaction (e.g., by boiling or adding a stopping solution provided in a commercial kit).
-
Measure the concentration of generated angiotensin I using a commercially available RIA or ELISA kit, following the manufacturer's instructions.
-
-
Calculation:
-
The concentration of angiotensinogen in the original sample is calculated based on the amount of angiotensin I generated, taking into account the initial dilution of the sample.
-
Western Blotting for Porcine Angiotensinogen
Objective: To detect and semi-quantify porcine angiotensinogen in a sample.
Materials:
-
Sample (cell lysate, tissue homogenate, or purified protein)
-
SDS-PAGE apparatus and reagents
-
Nitrocellulose or PVDF membrane
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific for porcine angiotensinogen
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation:
-
Perform SDS-PAGE on the samples to be analyzed, loading 20-40 µg of total protein per lane.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane in blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against porcine angiotensinogen (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20).
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.
-
Capture the signal using an imaging system (e.g., X-ray film or a digital imager).
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within the porcine RAS and the workflows of key experiments can aid in understanding and experimental design. The following diagrams are provided in the DOT language for use with Graphviz.
Caption: The Porcine Renin-Angiotensin-Aldosterone System (RAAS) Pathway.
Caption: Workflow for the Quantification of Porcine Angiotensinogen.
Physiological and Pathophysiological Relevance
The study of porcine angiotensinogen is physiologically relevant in several key areas of biomedical research:
-
Cardiovascular Physiology: The pig is an excellent model for studying the role of the RAS in the regulation of blood pressure, cardiac function, and vascular tone. Studies in pigs have provided insights into the local cardiac RAS and its contribution to cardiac remodeling[2][3].
-
Renal Physiology: The porcine model is valuable for investigating the role of the intrarenal RAS in kidney function and in the pathophysiology of renal diseases, such as hypertension and glomerulonephritis.
-
Xenotransplantation: As highlighted earlier, understanding the incompatibilities in the RAS between pigs and primates is a major focus in the field of xenotransplantation. The inefficient cleavage of primate angiotensinogen by porcine renin is a significant hurdle that needs to be addressed for the successful clinical application of porcine organ xenografts[1].
-
Drug Development: The pig model is used for the preclinical evaluation of drugs that target the RAS, such as ACE inhibitors and angiotensin receptor blockers. The physiological similarities to humans make it a more predictive model than rodents for certain cardiovascular endpoints.
-
Models of Human Disease: Pigs are used to create models of human diseases where the RAS is implicated, including hypertension, heart failure, and metabolic syndrome.
Conclusion
The study of porcine angiotensinogen provides a crucial platform for advancing our understanding of the renin-angiotensin system in a physiologically relevant large animal model. While the species-specificity of the renin-angiotensinogen interaction presents challenges for direct translation in some contexts, it also offers unique opportunities to investigate the fundamental mechanisms of RAS regulation and its role in health and disease. The quantitative data, experimental protocols, and visual workflows presented in this guide are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in this important area of biomedical research. The continued investigation of the porcine RAS will undoubtedly contribute to the development of novel therapeutic strategies for a range of cardiovascular and renal diseases.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Pig kidney angiotensin converting enzyme. Purification and characterization of amphipathic and hydrophilic forms of the enzyme establishes C-terminal anchorage to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular and Pathophysiological Features of Angiotensinogen: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Comparative enzymatic studies of human renin acting on pure natural or synthetic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Preliminary Studies Using Acetyl Angiotensinogen (1-14), Porcine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl Angiotensinogen (B3276523) (1-14), porcine, is a synthetic N-terminally acetylated peptide fragment derived from the precursor protein angiotensinogen. This modification enhances its stability by increasing resistance to proteolytic degradation, making it a valuable tool for in vitro and in vivo studies of the Renin-Angiotensin System (RAS). The RAS is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. This technical guide provides an in-depth overview of the use of Acetyl Angiotensinogen (1-14), porcine, in preliminary studies, focusing on its application in renin activity assays, summarizing key quantitative data, and detailing experimental protocols.
The porcine sequence of angiotensinogen is highly homologous to the human version, which allows for translational research and comparative studies. This acetylated peptide encompasses the first 14 amino acids of angiotensinogen, which includes the renin cleavage site. Its primary utility lies in serving as a standardized substrate for renin activity assays, which are crucial for diagnosing and managing conditions like hypertension and heart failure, as well as for the screening and characterization of renin inhibitors in drug discovery.[1]
Biochemical and Kinetic Data
While extensive preliminary studies with specific quantitative data for this compound, are not widely published in the form of large datasets, kinetic analyses have established its utility as a reliable substrate for renin. The acetylation of the N-terminus does not significantly alter the peptide's interaction with renin, exhibiting Michaelis-Menten parameters that are comparable to the native angiotensinogen. This validates its physiological relevance in experimental settings.[1]
A study by Skeggs et al. (1968) on various synthetic peptide substrates for renin provides foundational kinetic data for the non-acetylated tetradecapeptide, which serves as a basis for understanding the acetylated form. The study highlighted that the maximum affinity of renin (lowest Km) is achieved with the full tetradecapeptide.[2][3]
| Substrate | Enzyme | Km (µM) | Vmax (relative) | Source |
| Tetradecapeptide (non-acetylated) | Renin | ~10 | 1.0 | [2][3] |
| Dodecapeptide | Renin | ~80 | 1.0 | [2][3] |
| Octapeptide | Renin | ~33 | Not specified |
Experimental Protocols
The primary application of this compound, is in renin activity assays. These assays measure the rate of Angiotensin I (Ang I) generation from the substrate by the enzymatic action of renin present in a biological sample, such as plasma.
Detailed Protocol for Plasma Renin Activity (PRA) Assay
This protocol outlines the key steps for determining plasma renin activity using this compound, followed by the quantification of generated Angiotensin I by ELISA.
1. Materials and Reagents:
-
This compound
-
Human plasma (collected in EDTA tubes)
-
Protease inhibitors (e.g., PMSF)
-
Generation Buffer (pH ~6.0)
-
Angiotensin I ELISA Kit
-
Microplate reader
-
Incubator
-
Ice bath
-
Vortex mixer
-
Centrifuge
2. Sample Collection and Preparation:
-
Collect venous blood into EDTA-containing tubes.
-
Centrifuge at approximately 2000 x g for 15 minutes at room temperature to separate the plasma.[3]
-
Transfer the plasma to a clean tube. If not used immediately, store at -20°C or lower. Avoid repeated freeze-thaw cycles.[3]
3. Angiotensin I Generation:
-
Thaw frozen plasma samples rapidly at room temperature.
-
For each plasma sample, prepare two aliquots (one for incubation at 37°C and a control at 0-4°C).
-
To 0.5 mL of plasma, add a protease inhibitor (e.g., 5 µL of PMSF solution) to prevent Ang I degradation.[2]
-
Add a generation buffer (e.g., 50 µL) to adjust the pH to approximately 6.0, which is optimal for renin activity.[2]
-
Vortex the sample gently.
-
Divide the sample into two equal aliquots.
-
Incubate one aliquot at 37°C for a specified period (e.g., 90 minutes to 3 hours). This allows for the enzymatic generation of Ang I by renin.[2][4]
-
Place the second aliquot (control) in an ice bath (0-4°C) for the same duration to prevent enzymatic activity.[2]
4. Quantification of Angiotensin I by ELISA:
-
Following incubation, immediately proceed to the Angiotensin I ELISA.
-
The ELISA is typically a competitive immunoassay.
-
Briefly, Ang I in the samples or standards competes with a known amount of biotinylated Ang I for binding to a limited number of anti-Ang I antibody sites on a microplate.
-
A streptavidin-HRP conjugate is then added, which binds to the captured biotinylated Ang I.
-
The addition of a TMB substrate results in a colorimetric reaction that is inversely proportional to the amount of Ang I in the sample.
-
Measure the absorbance using a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
A standard curve is generated using known concentrations of Ang I, from which the concentration in the samples can be determined.
5. Calculation of Plasma Renin Activity:
-
Calculate the net Ang I generated by subtracting the Ang I concentration of the 0-4°C control sample from the 37°C incubated sample.
-
The Plasma Renin Activity is expressed as the mass of Ang I generated per volume of plasma per unit of time (e.g., ng/mL/h).[2][3]
Signaling Pathways and Experimental Workflows
To understand the broader context of using this compound, it is essential to visualize the Renin-Angiotensin System and the subsequent signaling pathways of its active product, Angiotensin II.
Renin-Angiotensin System (RAS) Cascade
The following diagram illustrates the classical RAS pathway, where this compound, serves as the initial substrate for renin.
Plasma Renin Activity (PRA) Assay Workflow
This diagram outlines the experimental workflow for the PRA assay described in the protocol section.
Angiotensin II Signaling Pathway
Once Angiotensin II is produced, it exerts its physiological effects by binding to its receptors, primarily the AT1 receptor, initiating a cascade of intracellular signaling events.
Conclusion
This compound, is a crucial research tool for investigating the Renin-Angiotensin System. Its enhanced stability makes it an ideal substrate for reliable and reproducible renin activity assays. While comprehensive quantitative data from preliminary studies using this specific peptide are not consolidated in single reports, the available literature confirms its kinetic properties are comparable to native angiotensinogen, validating its use in physiologically relevant studies. The detailed experimental protocol provided in this guide serves as a foundation for researchers to accurately measure renin activity in various biological samples. The accompanying diagrams of the RAS cascade, PRA assay workflow, and Angiotensin II signaling offer a clear visual representation of the biochemical context and experimental procedures. This technical guide provides a solid framework for scientists and drug development professionals to incorporate this compound, into their research endeavors to further elucidate the roles of the Renin-Angiotensin System in health and disease.
References
Methodological & Application
Application Notes and Protocols for In Vitro Renin Activity Assay Using Acetyl Angiotensinogen (1-14), Porcine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The renin-angiotensin system (RAS) is a critical regulator of blood pressure, fluid, and electrolyte balance. Renin, an aspartyl protease, is the initial and rate-limiting enzyme in this cascade, cleaving angiotensinogen (B3276523) to generate angiotensin I (Ang I). The subsequent conversion of Ang I to the potent vasoconstrictor angiotensin II (Ang II) by angiotensin-converting enzyme (ACE) plays a pivotal role in both normal physiology and the pathophysiology of cardiovascular diseases such as hypertension. Consequently, the inhibition of renin is a key therapeutic strategy for managing these conditions.
These application notes provide a detailed protocol for an in vitro renin activity assay using the specific substrate, Acetyl Angiotensinogen (1-14), porcine. This substrate is a synthetic peptide corresponding to the N-terminal 14 amino acids of porcine angiotensinogen, with an acetylated N-terminus to prevent exopeptidase degradation. This assay is a valuable tool for screening potential renin inhibitors, determining their potency (e.g., IC50 values), and studying the kinetics of the renin-angiotensinogen interaction. The protocol described herein is adaptable for various detection methods, including High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA), for the quantification of the resulting Ang I.
Signaling Pathway
The renin-angiotensin system is a hormonal cascade that regulates blood pressure and fluid balance. The pathway is initiated by the cleavage of angiotensinogen by renin.
Caption: The Renin-Angiotensin Signaling Pathway.
Experimental Workflow
The following diagram outlines the major steps for performing the in vitro renin activity assay.
Caption: Experimental Workflow for the In Vitro Renin Assay.
Data Presentation
Table 1: Reagent and Assay Component Overview
| Component | Description | Recommended Storage |
| Recombinant Human Renin | Purified enzyme responsible for the cleavage of angiotensinogen. | -80°C |
| This compound | Synthetic peptide substrate for renin. Sequence: Ac-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Leu-Val-Tyr-Ser-OH. | -20°C (lyophilized) |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 1 mM EDTA. | 4°C |
| Renin Inhibitor (Control) | A known renin inhibitor (e.g., Aliskiren) for assay validation and as a positive control. | -20°C |
| Stop Solution | For HPLC: 1% Trifluoroacetic Acid (TFA). For ELISA: As per manufacturer's instructions. | Room Temperature |
Table 2: Representative Kinetic Parameters for Renin with Tetradecapeptide Substrate
The following data, adapted from studies on similar non-acetylated tetradecapeptide substrates, can be used as a reference for assay development. It is recommended that users determine the kinetic parameters for their specific assay conditions.
| Substrate | Km (µM) | Vmax (relative units) |
| Tetradecapeptide (non-acetylated) | ~10-20 | 1.0 |
| Dodecapeptide (shorter N-terminus) | ~80-100 | ~0.8 |
Note: The Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax (maximal velocity). A lower Km indicates higher affinity of the enzyme for the substrate.
Table 3: Example IC50 Values for Known Renin Inhibitors
This table provides example IC50 values for known renin inhibitors, which can be used as a guide for validating the assay.
| Inhibitor | Reported IC50 Range (nM) |
| Aliskiren | 0.5 - 2.0 |
| Zankiren | 1.0 - 5.0 |
| Remikiren | 0.5 - 3.0 |
Experimental Protocols
Protocol 1: In Vitro Renin Activity Assay with HPLC-Based Detection
This protocol describes the measurement of renin activity by quantifying the formation of Angiotensin I using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
1. Reagent Preparation:
-
Recombinant Human Renin Stock Solution (1 µg/mL): Reconstitute lyophilized renin in assay buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
This compound Stock Solution (1 mM): Reconstitute the lyophilized peptide in sterile, nuclease-free water. Aliquot and store at -20°C.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM EDTA. Filter sterilize and store at 4°C.
-
Test Compound/Inhibitor Stock Solutions: Prepare stock solutions of test compounds and control inhibitors (e.g., Aliskiren) in a suitable solvent (e.g., DMSO).
-
Stop Solution: 1% (v/v) Trifluoroacetic Acid (TFA) in water.
2. Assay Procedure:
-
Prepare serial dilutions of test compounds and the control inhibitor in assay buffer in a 96-well plate. Include wells for a no-inhibitor control (100% activity) and a no-enzyme control (background).
-
Add 20 µL of the diluted test compounds or control inhibitor to the appropriate wells.
-
Add 60 µL of assay buffer to all wells.
-
Add 10 µL of the this compound substrate solution (final concentration will be in the range of the Km, e.g., 10-20 µM).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the working renin solution (the final concentration should be optimized to ensure linear product formation over the incubation time).
-
Incubate the plate at 37°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 100 µL of the 1% TFA stop solution to each well.
-
Transfer the samples to HPLC vials for analysis.
3. HPLC Analysis:
-
Inject an appropriate volume of the reaction mixture onto a C18 reverse-phase column.
-
Separate the substrate and the product (Angiotensin I) using a gradient of acetonitrile (B52724) in water with 0.1% TFA.
-
Monitor the elution profile at 214 nm or 280 nm.
-
Quantify the Angiotensin I peak area and calculate its concentration based on a standard curve of synthetic Angiotensin I.
4. Data Analysis:
-
Calculate the rate of Angiotensin I formation for each reaction.
-
Determine the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: In Vitro Renin Activity Assay with ELISA-Based Detection
This protocol utilizes a competitive ELISA to quantify the amount of Angiotensin I produced.
1. Reagent Preparation:
-
Follow the reagent preparation steps as outlined in Protocol 1. The stop solution will be as per the ELISA kit manufacturer's instructions.
-
Procure a commercial Angiotensin I ELISA kit.
2. Assay Procedure:
-
Follow steps 1-7 of the assay procedure in Protocol 1.
-
Stop the reaction according to the instructions of the Angiotensin I ELISA kit (this may involve dilution with the ELISA assay buffer).
-
Perform the Angiotensin I ELISA according to the manufacturer's protocol. This typically involves:
-
Adding the reaction samples and Angiotensin I standards to wells pre-coated with an anti-Angiotensin I antibody.
-
Adding a biotinylated Angiotensin I conjugate.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a streptavidin-HRP conjugate.
-
Washing the plate again.
-
Adding a TMB substrate to develop a colorimetric signal.
-
Stopping the color development with a stop solution.
-
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the Angiotensin I standards against their concentrations.
-
Determine the concentration of Angiotensin I in each sample from the standard curve.
-
Calculate the rate of Angiotensin I formation.
-
Determine the percent inhibition and IC50 values as described in Protocol 1.
Conclusion
The provided application notes and protocols offer a comprehensive guide for establishing and performing a robust in vitro renin activity assay using this compound. This assay is a fundamental tool for the discovery and characterization of novel renin inhibitors, contributing to the development of new therapeutics for cardiovascular diseases. The flexibility in the detection method allows for adaptation based on available instrumentation and throughput requirements. For optimal results, it is recommended to carefully optimize assay parameters such as enzyme and substrate concentrations, and incubation times.
Application Note: High-Performance Liquid Chromatography Method for the Separation of Acetyl Angiotensinogen (1-14), Porcine Cleavage Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. Acetyl Angiotensinogen (1-14), a synthetic N-terminally acetylated peptide fragment of porcine angiotensinogen, serves as a crucial substrate for renin. The enzymatic cleavage of this substrate by renin and other proteases produces a variety of angiotensin peptides. Accurate separation and quantification of these cleavage products are essential for studying RAS dynamics, screening for renin inhibitors, and developing new therapeutic agents.[1] This application note provides a detailed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation of these peptide fragments.
The method described is a robust starting point for the analysis of Acetyl Angiotensinogen (1-14) cleavage products. Due to the inherent variability in enzymatic reactions and sample matrices, optimization of the gradient profile may be required to achieve baseline separation of all fragments.
Experimental Protocols
I. Enzymatic Cleavage of Acetyl Angiotensinogen (1-14), Porcine
This protocol outlines the in vitro enzymatic cleavage of Acetyl Angiotensinogen (1-14) to generate the peptide fragments for HPLC analysis.
Materials:
-
This compound (lyophilized powder)
-
Recombinant porcine renin
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 10 µM ZnCl₂, pH 7.4
-
Deionized water (18.2 MΩ·cm)
-
Microcentrifuge tubes
Procedure:
-
Reconstitution of Peptide: Reconstitute the lyophilized Acetyl Angiotensinogen (1-14) in deionized water to a stock concentration of 1 mg/mL. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
-
Enzyme Preparation: Prepare a working solution of recombinant porcine renin in the assay buffer at a suitable concentration. The optimal enzyme concentration should be determined empirically to achieve a linear rate of substrate cleavage over the desired time course.
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine 50 µL of the Acetyl Angiotensinogen (1-14) stock solution with 440 µL of assay buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the renin working solution.
-
Incubate the reaction mixture at 37°C. Samples can be taken at various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the progress of the cleavage.
-
-
Reaction Quenching: To stop the enzymatic reaction, add an equal volume of 1% trifluoroacetic acid (TFA) in water to the reaction aliquot. For example, add 50 µL of 1% TFA to a 50 µL aliquot of the reaction mixture.
-
Sample Preparation for HPLC: Centrifuge the quenched reaction mixture at 10,000 x g for 5 minutes to pellet any precipitated protein. Transfer the supernatant to an HPLC vial for analysis.
II. HPLC Separation of Cleavage Products
This protocol details the RP-HPLC method for separating the peptide fragments generated from the enzymatic cleavage.
Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV detector or a mass spectrometer.
-
Column: A C18 reversed-phase column is recommended. A wide-pore (300 Å) column is suitable for larger peptide fragments, while a smaller pore size (100-120 Å) can provide high resolution for smaller peptides.[2] A polymeric reversed-phase column, such as PLRP-S, is also a good alternative, offering a wider pH stability range.[3]
Reagents:
-
Mobile Phase A (Aqueous): 0.1% Trifluoroacetic Acid (TFA) in deionized water.
-
Mobile Phase B (Organic): 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (B52724).
-
Alternative Mobile Phase A: 0.08% Orthophosphoric Acid in deionized water.[4]
-
Alternative Mobile Phase B: 30% (v/v) acetonitrile in 0.08% (v/v) orthophosphoric acid.[4]
HPLC Conditions:
| Parameter | Setting |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 214 nm or 225 nm[5][6] |
| Injection Volume | 20 µL |
| Gradient | See Table 1 |
Table 1: HPLC Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 35 | 55 | 45 |
| 40 | 5 | 95 |
| 45 | 5 | 95 |
| 46 | 95 | 5 |
| 55 | 95 | 5 |
Data Presentation
Quantitative data from the HPLC analysis should be summarized for clear comparison. The retention times and peak areas of the substrate and its cleavage products can be tabulated as shown below.
Table 2: Retention Times and Peak Areas of Acetyl Angiotensinogen (1-14) and Cleavage Products
| Peptide Fragment | Retention Time (min) | Peak Area (arbitrary units) |
| Acetyl Angiotensinogen (1-14) | To be determined | To be determined |
| Angiotensin I (1-10) | To be determined | To be determined |
| Other Cleavage Products | To be determined | To be determined |
Retention times and peak areas are dependent on the specific cleavage pattern and HPLC system used.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow from sample preparation to HPLC analysis.
Caption: Workflow for enzymatic cleavage and HPLC analysis.
HPLC Separation Logic
The following diagram illustrates the logical flow of the HPLC separation process.
Caption: Logical flow of the HPLC separation process.
Conclusion
This application note provides a comprehensive and detailed protocol for the separation of this compound cleavage products using RP-HPLC. The provided method, including sample preparation and HPLC conditions, serves as a strong foundation for researchers in the field. For enhanced identification and quantification of the cleavage products, coupling the HPLC system to a mass spectrometer is highly recommended.[7][8] This allows for the precise determination of the mass-to-charge ratio of the eluted peptides, enabling unambiguous identification of the various angiotensin fragments.
References
- 1. er-egfp.com [er-egfp.com]
- 2. hplc.eu [hplc.eu]
- 3. ingenieria-analitica.com [ingenieria-analitica.com]
- 4. Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatography for the separation of angiotensin and its metabolites in human plasma and sweat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Mass spectrometry for the molecular imaging of angiotensin metabolism in kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous Analysis of Angiotensin Peptides by LC-MS and LC-MS/MS: Metabolism by Bovine Adrenal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Analysis of Acetyl Angiotensinogen (1-14) Metabolism in Porcine Models
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the analysis of the metabolism of Acetyl Angiotensinogen (B3276523) (1-14), porcine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The N-terminal acetylation of this peptide fragment suggests a metabolic pathway distinct from the canonical Renin-Angiotensin System (RAS), presenting unique challenges and opportunities for researchers in drug development and cardiovascular physiology. This document outlines a comprehensive workflow, from sample extraction from porcine plasma and tissue to data acquisition and analysis. A proposed metabolic pathway is presented, alongside a detailed experimental protocol and representative data to guide researchers in their investigations.
Introduction
Angiotensinogen and its subsequent cleavage products are central to the regulation of blood pressure and electrolyte balance through the Renin-Angiotensin System (RAS). The synthetic peptide, Acetyl Angiotensinogen (1-14), porcine, is an N-terminally acetylated fragment of angiotensinogen. This N-terminal acetylation is a critical modification that is known to protect peptides from degradation by certain aminopeptidases. Consequently, the metabolism of Acetyl Angiotensinogen (1-14) is likely to diverge from the well-established RAS cascade, where renin cleaves the N-terminus of angiotensinogen to produce Angiotensin I. The high specificity of renin for the N-terminal sequence of its substrate suggests that an acetylated N-terminus may inhibit this cleavage.
Understanding the metabolic fate of Acetyl Angiotensinogen (1-14) in a porcine model, which is physiologically similar to humans, is crucial for evaluating its potential as a research tool or therapeutic agent. Mass spectrometry is the gold standard for the sensitive and specific quantification of peptides and their metabolites in complex biological matrices. This application note details a robust LC-MS/MS method for the quantitative analysis of Acetyl Angiotensinogen (1-14) and its putative metabolites in porcine plasma and tissue.
Proposed Metabolic Pathway
N-terminal acetylation is expected to block the action of renin and potentially angiotensin-converting enzyme (ACE) on Acetyl Angiotensinogen (1-14). Therefore, its metabolism is likely initiated by other peptidases, such as acylpeptide hydrolases, which are known to cleave N-acylated peptides. The subsequent fragments would then be further processed by various endo- and exopeptidases.
Figure 1: Proposed metabolic pathway of Acetyl Angiotensinogen (1-14).
Experimental Protocols
Materials and Reagents
-
This compound standard (e.g., from a commercial supplier)
-
Acetonitrile (B52724), LC-MS grade
-
Methanol (B129727), LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Porcine plasma and tissue samples (e.g., kidney, heart)
-
Phosphate-buffered saline (PBS)
-
Protein LoBind tubes and plates
Sample Preparation
Porcine Plasma:
-
Thaw frozen porcine plasma samples on ice.
-
To 100 µL of plasma, add 200 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Dry the supernatant under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of 0.1% formic acid in water.
-
Proceed to SPE cleanup.
Porcine Tissue:
-
Weigh approximately 100 mg of frozen porcine tissue.
-
Add 500 µL of ice-cold PBS and homogenize using a bead beater or similar homogenizer.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and proceed with protein precipitation as described for plasma samples.
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water.
-
Elute the peptides with 1 mL of 80% acetonitrile in 0.1% formic acid.
-
Dry the eluate under nitrogen and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% acetonitrile with 0.1% formic acid
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions: To be determined by infusion of the Acetyl Angiotensinogen (1-14) standard and its potential metabolites. Precursor ions will likely be multiply charged species.
Experimental Workflow
Figure 2: Workflow for the analysis of Acetyl Angiotensinogen (1-14).
Representative Quantitative Data
The following tables present illustrative quantitative data for the analysis of Acetyl Angiotensinogen (1-14) and a hypothetical primary metabolite in porcine plasma and kidney tissue. This data is for demonstration purposes only and does not represent actual experimental results.
Table 1: Representative Concentrations in Porcine Plasma (ng/mL)
| Time Point | Acetyl Angiotensinogen (1-14) | Metabolite 1 |
| 0 min | 100.0 | 0.0 |
| 15 min | 75.2 | 12.8 |
| 30 min | 52.1 | 25.4 |
| 60 min | 28.9 | 42.1 |
| 120 min | 10.5 | 55.3 |
Table 2: Representative Concentrations in Porcine Kidney Tissue (ng/g)
| Time Point | Acetyl Angiotensinogen (1-14) | Metabolite 1 |
| 0 min | 0.0 | 0.0 |
| 15 min | 5.6 | 1.2 |
| 30 min | 12.3 | 3.8 |
| 60 min | 25.8 | 9.7 |
| 120 min | 18.4 | 15.2 |
Discussion
The provided LC-MS/MS method offers a robust and sensitive approach for the quantitative analysis of Acetyl Angiotensinogen (1-14) and its metabolites in porcine biological matrices. The sample preparation protocol, incorporating protein precipitation and solid-phase extraction, ensures efficient removal of interfering substances and enrichment of the target analytes.
The proposed metabolic pathway, diverging from the classical RAS, highlights the importance of considering the impact of N-terminal modifications on peptide metabolism. The resistance of the acetylated N-terminus to renin and potentially ACE suggests that the biological activity and clearance of this peptide will be governed by a different set of peptidases. Further research is required to identify the specific enzymes involved and to fully characterize the resulting metabolites.
The presented workflow and representative data serve as a valuable resource for researchers initiating studies on the metabolism of Acetyl Angiotensinogen (1-14) in porcine models. The methodology can be adapted and optimized for different tissues and experimental conditions, providing a powerful tool for advancing our understanding of modified peptide metabolism in a physiologically relevant animal model.
Conclusion
This application note details a comprehensive approach for the mass spectrometry-based analysis of Acetyl Angiotensinogen (1-14) metabolism in porcine models. The provided protocols and workflows are designed to guide researchers in the quantitative analysis of this modified peptide, facilitating further investigations into its physiological and pharmacological properties. The divergence from the canonical Renin-Angiotensin System metabolism underscores the need for tailored analytical strategies to study modified peptides in complex biological systems.
Application Notes and Protocols: Acetyl Angiotensinogen (1-14), Porcine in Cultured Cardiovascular Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl Angiotensinogen (1-14), porcine, is a synthetic N-terminally acetylated peptide fragment of porcine angiotensinogen. This modification enhances its stability in biological assays by conferring resistance to aminopeptidases, thus prolonging its half-life.[1] In cardiovascular research, it primarily serves as a stable and reliable substrate for renin, the rate-limiting enzyme in the renin-angiotensin system (RAS). The enzymatic cleavage of Acetyl Angiotensinogen (1-14) by renin produces Angiotensin I (Ang I), which is subsequently converted to the potent vasoconstrictor and pro-hypertrophic peptide, Angiotensin II (Ang II).[1]
These application notes provide detailed protocols and background information for utilizing this compound, in cultured cardiovascular cells, including cardiomyocytes, vascular smooth muscle cells (VSMCs), and endothelial cells, to study the localized effects of the renin-angiotensin system.
Data Presentation: Quantitative Effects of the Renin-Angiotensin System Activation
The direct effects of Acetyl Angiotensinogen (1-14) are contingent on its conversion to downstream angiotensin peptides. The following tables summarize the reported effects of Angiotensin II on various cardiovascular cell types.
Table 1: Effects of Angiotensin II on Cultured Cardiomyocytes
| Parameter | Cell Type | Concentration Range | Incubation Time | Observed Effect |
| Hypertrophy | Neonatal Rat Ventricular Myocytes | 10 nM - 1 µM | 24 - 72 hours | Increased cell size, protein synthesis, and expression of hypertrophic markers (e.g., ANP, BNP). |
| Apoptosis | Neonatal Rat Cardiomyocytes | 10 nM | 24 hours | Induction of programmed cell death. |
| Signaling | Neonatal Rat Ventricular Myocytes | 100 nM | 5 - 60 minutes | Activation of MAPK (ERK1/2, JNK, p38), PKC, and Ca2+ mobilization. |
| Gene Expression | H9C2 cells | 1 µM | 24 hours | Upregulation of fibrotic and inflammatory genes. |
Table 2: Effects of Angiotensin II on Cultured Vascular Smooth Muscle Cells (VSMCs)
| Parameter | Cell Type | Concentration Range | Incubation Time | Observed Effect |
| Proliferation | Porcine Aortic VSMCs | 1 nM | 1 - 6 days | Increased cell number, particularly in synergy with growth factors like EGF. |
| Contraction | Porcine Renal and Coronary Arteries | Not Applicable (Tissue) | Not Applicable | Potent vasoconstriction. |
| Signaling | Rat Aortic VSMCs | 100 nM | 2 - 30 minutes | Activation of NADPH oxidase, leading to reactive oxygen species (ROS) production. |
| Gene Expression | Human VSMCs | 100 nM | 4 - 24 hours | Increased expression of c-fos and other early growth response genes. |
Table 3: Effects of Angiotensin II on Cultured Endothelial Cells
| Parameter | Cell Type | Concentration Range | Incubation Time | Observed Effect |
| Nitric Oxide (NO) Production | Porcine Pulmonary Artery Endothelial Cells | 100 pM - 10 nM | Minutes | Stimulation of NO release, mediated by Angiotensin IV. |
| Oxidative Stress | Human Umbilical Vein Endothelial Cells (HUVECs) | 100 nM | 6 hours | Increased superoxide (B77818) formation via AT1 receptor activation. |
| Signaling | HUVECs | 100 nM | 15 - 60 minutes | Decreased eNOS phosphorylation via a ROS-dependent pathway. |
| Inflammation | Human Endothelial Cells | 100 nM | 4 - 12 hours | Upregulation of adhesion molecules (ICAM-1, VCAM-1) and proinflammatory cytokines. |
Experimental Protocols
Protocol 1: General Preparation and Handling of this compound
-
Reconstitution: Lyophilized this compound should be reconstituted in a sterile, aqueous buffer such as phosphate-buffered saline (PBS) or cell culture medium without serum. To ensure complete dissolution, gently vortex the vial. For long-term storage, it is advisable to reconstitute in a buffer with a neutral pH.
-
Storage: Store the lyophilized peptide at -20°C, desiccated and protected from light.[2] Once reconstituted, aliquot the solution to avoid multiple freeze-thaw cycles and store at -20°C for up to one month.[2]
-
Working Concentration: The optimal working concentration will vary depending on the cell type and the specific experimental question. A typical starting point for generating a physiological response through its conversion to Ang II is in the range of 10 nM to 1 µM. A dose-response curve should be determined empirically for each experimental system.
Protocol 2: Induction of Cardiomyocyte Hypertrophy
-
Cell Culture: Plate neonatal rat ventricular myocytes (NRVMs) or H9C2 cells on appropriate culture plates (e.g., gelatin-coated 6-well plates) and culture in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics until they reach 70-80% confluency.
-
Serum Starvation: To synchronize the cells and reduce basal signaling, replace the growth medium with a serum-free or low-serum (0.5% FBS) medium for 24 hours prior to treatment.
-
Treatment: Add this compound, and a source of active renin (commercially available) to the serum-free medium at the desired final concentrations. A typical starting concentration for Ang II-induced hypertrophy is 100 nM.
-
Incubation: Incubate the cells for 24 to 72 hours.
-
Analysis: Assess cardiomyocyte hypertrophy by:
-
Microscopy: Measuring cell surface area using imaging software (e.g., ImageJ).
-
Protein Synthesis: Quantifying the incorporation of radiolabeled amino acids (e.g., ³H-leucine).
-
Gene Expression: Measuring the mRNA levels of hypertrophic markers (e.g., ANP, BNP, β-MHC) by quantitative real-time PCR (qRT-PCR).
-
Western Blot: Analyzing the protein levels of signaling molecules (e.g., phosphorylated ERK1/2, Akt).
-
Protocol 3: Assessment of Vascular Smooth Muscle Cell Proliferation
-
Cell Culture: Culture porcine aortic vascular smooth muscle cells in DMEM/F-12 medium supplemented with 10% FBS until sub-confluent.
-
Quiescence: Induce quiescence by incubating the cells in a low-serum medium (e.g., 0.4% FBS) for 48 hours.
-
Treatment: Treat the cells with this compound, and active renin in the low-serum medium. To study synergistic effects, co-treat with growth factors such as Epidermal Growth Factor (EGF) at a concentration of approximately 10⁻⁹ M.
-
Incubation: Incubate for 1 to 6 days.
-
Analysis:
-
Cell Counting: Determine cell number at various time points using a hemocytometer or an automated cell counter.
-
DNA Synthesis: Measure DNA synthesis by quantifying the incorporation of ³H-thymidine or using a BrdU incorporation assay.
-
Protocol 4: Measurement of Endothelial Nitric Oxide (NO) Production
-
Cell Culture: Culture porcine pulmonary artery endothelial cells (PPAECs) on appropriate culture dishes until confluent.
-
Pre-incubation: Wash the cells with a balanced salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) and pre-incubate in HBSS for 30 minutes.
-
Treatment: Treat the cells with this compound, and active renin.
-
Analysis: Measure NO production in real-time using an NO-selective electrode or by quantifying the accumulation of nitrite (B80452) and nitrate (B79036) in the culture supernatant using the Griess assay.
Mandatory Visualizations
Caption: General experimental workflow.
Caption: RAS signaling pathway.
References
Dosing Recommendations for Acetyl Angiotensinogen (1-14), Porcine in Animal Models: A Review of Available Data
Absence of Specific Dosing Information in Current Literature
Extensive literature searches for in vivo dosing recommendations for Acetyl Angiotensinogen (B3276523) (1-14), porcine, in animal models have yielded no specific, published data. The scientific community has not established standardized or even preliminary dosing regimens for this particular acetylated peptide fragment in preclinical research settings. This scarcity of information precludes the creation of detailed application notes and protocols based on peer-reviewed experimental evidence.
The available information primarily consists of commercial product listings, which describe the peptide as a substrate for renin, and general research on the broader renin-angiotensin system (RAS). These studies typically focus on the downstream effectors of the RAS cascade, such as Angiotensin II and Angiotensin-(1-7), or utilize genetic models to study the effects of angiotensinogen overexpression or deficiency.
While data on the administration of other angiotensin fragments exist, it is scientifically unsound to directly extrapolate dosing for Acetyl Angiotensinogen (1-14), porcine, from these related but distinct molecules due to potential differences in stability, pharmacokinetics, and biological activity.
The Renin-Angiotensin System: The Biological Context of Angiotensinogen (1-14)
To understand the potential application of this compound, it is crucial to consider its role within the Renin-Angiotensin System. Angiotensinogen is the unique precursor for all angiotensin peptides. The enzyme renin cleaves the N-terminal portion of angiotensinogen to produce Angiotensin I, a decapeptide. Angiotensin-Converting Enzyme (ACE) then converts Angiotensin I to the potent vasoconstrictor, Angiotensin II. Acetyl Angiotensinogen (1-14) represents the first 14 amino acids of the porcine angiotensinogen sequence, with an acetyl group at the N-terminus, likely to increase its stability. In a research context, it is primarily designed to act as a substrate for renin, allowing for the study of renin activity and the subsequent generation of angiotensin peptides.
A simplified diagram of the initial steps of the Renin-Angiotensin System is provided below.
Measuring Renin Kinetics with Acetyl Angiotensinogen (1-14), Porcine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure, fluid, and electrolyte balance. Renin, an aspartyl protease, is the rate-limiting enzyme in this pathway. It cleaves its substrate, angiotensinogen (B3276523), to form angiotensin I, which is subsequently converted to the potent vasoconstrictor, angiotensin II. The precise measurement of renin activity is crucial for understanding cardiovascular physiology and for the development of therapeutic agents targeting hypertension and other cardiovascular diseases.
This document provides detailed application notes and protocols for measuring the kinetic parameters of renin using the synthetic substrate, Acetyl Angiotensinogen (1-14), porcine. This substrate is an N-terminally acetylated version of the first 14 amino acids of porcine angiotensinogen. The acetylation enhances the peptide's stability by preventing degradation by aminopeptidases, ensuring that the measured activity is specific to renin.
Principle of the Assay
The enzymatic activity of renin is determined by monitoring the cleavage of this compound. Renin specifically hydrolyzes the peptide bond between Leucine (Leu) at position 10 and Valine (Val) at position 11. This reaction yields two smaller peptide fragments: Acetyl-Angiotensin I (1-10) and the C-terminal fragment (11-14).
The rate of this reaction can be quantified by measuring the decrease in the concentration of the substrate or the increase in the concentration of the product over time. Various analytical techniques, such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or immunoassay-based methods (ELISA, RIA), can be employed for this purpose. By measuring the initial reaction rates at different substrate concentrations, the Michaelis-Menten kinetic parameters, namely the Michaelis constant (Km) and the maximum velocity (Vmax), can be determined.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the renin-angiotensin signaling pathway and the general experimental workflow for determining renin kinetics.
Caption: The Renin-Angiotensin Signaling Pathway.
Caption: General workflow for renin kinetic analysis.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| This compound | e.g., Sigma-Aldrich | AXXXX | -20°C |
| Purified Porcine Renin | e.g., Sigma-Aldrich | RXXXX | -20°C or -80°C |
| Tris-HCl | e.g., Sigma-Aldrich | TXXXX | Room Temperature |
| NaCl | e.g., Sigma-Aldrich | SXXXX | Room Temperature |
| EDTA | e.g., Sigma-Aldrich | EXXXX | Room Temperature |
| Bovine Serum Albumin (BSA) | e.g., Sigma-Aldrich | BXXXX | 4°C |
| Trifluoroacetic Acid (TFA) | e.g., Sigma-Aldrich | TXXXX | Room Temperature |
| Acetonitrile (ACN), HPLC grade | e.g., Fisher Scientific | AXXXX | Room Temperature |
| Ultrapure Water | Millipore | Room Temperature |
Experimental Protocols
Protocol 1: Determination of Renin Kinetic Parameters using HPLC
This protocol describes the measurement of renin activity by quantifying the formation of the product, Acetyl-Angiotensin I (1-10), using reverse-phase high-performance liquid chromatography (RP-HPLC).
1. Preparation of Reagents
-
Assay Buffer (50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, 0.1% BSA, pH 7.4):
-
Dissolve Tris base, NaCl, and EDTA in ultrapure water.
-
Adjust the pH to 7.4 with HCl.
-
Add BSA and mix gently until dissolved.
-
Filter the buffer through a 0.22 µm filter.
-
Store at 4°C.
-
-
Porcine Renin Stock Solution (e.g., 1 µg/µL):
-
Reconstitute lyophilized porcine renin in the Assay Buffer to the desired concentration.
-
Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the stock solution to the working concentration (e.g., 1-10 ng/µL) with Assay Buffer.
-
-
This compound, Stock Solution (e.g., 10 mM):
-
Dissolve the lyophilized peptide in ultrapure water or a suitable solvent as recommended by the supplier.
-
Aliquot and store at -20°C.
-
-
Substrate Working Solutions:
-
Prepare a series of dilutions of the substrate stock solution in Assay Buffer to achieve a range of final concentrations for the kinetic assay (e.g., 0.5 µM to 50 µM). It is recommended to choose concentrations that bracket the expected Km value.
-
-
Quenching Solution (1% Trifluoroacetic Acid - TFA):
-
Prepare a 1% (v/v) solution of TFA in ultrapure water.
-
2. Enzyme Reaction
-
Set up a series of microcentrifuge tubes, one for each substrate concentration to be tested.
-
To each tube, add the appropriate volume of the corresponding substrate working solution.
-
Pre-incubate the tubes at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding a fixed amount of the diluted porcine renin solution to each tube. The final reaction volume should be consistent across all samples (e.g., 100 µL).
-
Incubate the reactions at 37°C.
-
At predetermined time points (e.g., 0, 5, 10, 15, 20, and 30 minutes), withdraw an aliquot from each reaction tube and immediately add it to a new tube containing an equal volume of the Quenching Solution to stop the reaction. Mix thoroughly. These time points should be within the initial linear phase of the reaction.
-
Store the quenched samples at 4°C until HPLC analysis.
3. HPLC Analysis
-
HPLC System: A standard HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector is suitable.
-
Mobile Phase:
-
Mobile Phase A: 0.1% TFA in ultrapure water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
A linear gradient from 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min is a good starting point. The gradient should be optimized to achieve baseline separation of the substrate (Acetyl Angiotensinogen (1-14)) and the product (Acetyl-Angiotensin I (1-10)).
-
-
Detection: Monitor the elution of the peptides by measuring the absorbance at 214 nm or 280 nm.
-
Quantification:
-
Generate a standard curve for the product, Acetyl-Angiotensin I (1-10), by injecting known concentrations.
-
Integrate the peak area of the product in each experimental sample.
-
Use the standard curve to determine the concentration of the product formed at each time point for each initial substrate concentration.
-
4. Data Analysis
-
For each substrate concentration, plot the concentration of the product formed against time.
-
Determine the initial velocity (v0) of the reaction from the linear portion of each curve. The velocity should be expressed in units such as µM/min.
-
Plot the initial velocities (v0) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism, SigmaPlot):
-
v0 = (Vmax * [S]) / (Km + [S])
-
-
Alternatively, use a Lineweaver-Burk plot (1/v0 vs. 1/[S]) to determine Km and Vmax from the x- and y-intercepts, respectively.
Protocol 2: FRET-Based Assay for High-Throughput Screening
For high-throughput screening of renin inhibitors, a Fluorescence Resonance Energy Transfer (FRET)-based assay is often more convenient. This requires a specially modified version of the angiotensinogen (1-14) peptide, where a fluorophore and a quencher are attached to the peptide backbone. When the peptide is intact, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by renin, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
Note: This protocol is a general guideline. The specific fluorophore, quencher, and assay conditions will depend on the commercially available FRET substrate.
1. Materials
-
FRET-based renin substrate (e.g., based on the Angiotensinogen (1-14) sequence)
-
Purified Porcine Renin
-
Assay Buffer (as described in Protocol 1, may need to be optimized for the specific FRET substrate)
-
Test compounds (potential renin inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well or 384-well black microplates
-
Fluorescence microplate reader
2. Assay Procedure
-
Prepare a solution of the FRET substrate in Assay Buffer at a concentration close to its Km value (if known) or as recommended by the supplier.
-
Prepare serial dilutions of the test compounds in Assay Buffer. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that inhibits the enzyme (typically <1%).
-
In the wells of the microplate, add the test compounds and a fixed amount of purified porcine renin. Include appropriate controls:
-
No-enzyme control: Substrate and buffer only.
-
No-inhibitor control (100% activity): Renin, substrate, and solvent.
-
Positive control inhibitor: A known renin inhibitor.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.
-
Initiate the reaction by adding the FRET substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Monitor the increase in fluorescence intensity over time (e.g., every 1-2 minutes for 30-60 minutes) at the appropriate excitation and emission wavelengths for the specific fluorophore-quencher pair.
3. Data Analysis
-
Determine the initial reaction rate for each well by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of renin inhibition for each concentration of the test compound using the following formula:
-
% Inhibition = [1 - (Rateinhibitor / Rateno-inhibitor)] * 100
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of renin activity) by fitting the data to a dose-response curve.
Quantitative Data Summary
For comparison, the Km of renin for its natural protein substrate, angiotensinogen, is in the low micromolar range. Synthetic peptide substrates, including the tetradecapeptide, generally exhibit higher Km values compared to the full-length protein, indicating a lower binding affinity.
| Parameter | This compound | Notes |
| Km | To be determined empirically | Expected to be in the micromolar (µM) range. This value represents the substrate concentration at which the reaction rate is half of Vmax. |
| Vmax | To be determined empirically | The maximum rate of the reaction when the enzyme is saturated with the substrate. Dependent on the enzyme concentration. |
| kcat | To be determined empirically | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time. Calculated as Vmax / [E]total. |
| kcat/Km | To be determined empirically | The catalytic efficiency of the enzyme. It reflects how efficiently the enzyme converts substrate to product at low substrate concentrations. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or very low renin activity | - Inactive enzyme (due to improper storage or handling).- Incorrect assay buffer pH or composition.- Presence of an unknown inhibitor in the sample. | - Use a fresh aliquot of renin.- Verify the pH and composition of the assay buffer.- Run a control with a known active renin sample. |
| High background signal (FRET assay) | - Autofluorescence of test compounds.- Spontaneous hydrolysis of the FRET substrate. | - Measure the fluorescence of the test compound alone and subtract it from the assay signal.- Check the stability of the FRET substrate in the assay buffer without the enzyme. |
| Non-linear reaction progress curves | - Substrate depletion.- Product inhibition.- Enzyme instability. | - Use a lower enzyme concentration or shorter incubation times.- Ensure that less than 10-15% of the substrate is consumed during the assay.- Check the stability of renin under the assay conditions. |
| Poor separation of peaks in HPLC | - Inappropriate column or mobile phase gradient. | - Optimize the HPLC gradient (e.g., shallower gradient, different organic modifier).- Try a different C18 column from another manufacturer.- Ensure the sample is properly filtered before injection. |
| High variability between replicates | - Inaccurate pipetting.- Inconsistent incubation times or temperatures. | - Use calibrated pipettes and proper pipetting technique.- Ensure precise timing for starting and stopping the reactions.- Use a temperature-controlled incubator or water bath. |
Conclusion
The use of this compound, provides a stable and specific substrate for the detailed kinetic characterization of renin activity. The protocols outlined in this document offer a framework for researchers to accurately measure the kinetic parameters of renin and to screen for potential inhibitors. Due to the sensitivity of enzyme kinetics to assay conditions, it is crucial to empirically determine the optimal parameters and kinetic constants in your specific laboratory setting.
Application Notes and Protocols for Studying the Renin-Angiotensin System with Acetyl Angiotensinogen (1-14), Porcine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental setup to study the Renin-Angiotensin System (RAS) using Acetyl Angiotensinogen (B3276523) (1-14), porcine. This substrate is a valuable tool for investigating the initial and rate-limiting step in the RAS cascade, which is the cleavage of angiotensinogen by renin to form angiotensin I. The N-terminal acetylation of this 14-amino acid peptide enhances its stability against non-specific proteolysis, making it a reliable substrate for in vitro and potentially in vivo studies.[1]
Introduction to Acetyl Angiotensinogen (1-14), Porcine in RAS Research
The Renin-Angiotensin System is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance.[2] The system is initiated by the enzyme renin, which cleaves angiotensinogen to produce angiotensin I. Angiotensin I is subsequently converted to the potent vasoconstrictor, angiotensin II, by the angiotensin-converting enzyme (ACE).
This compound, serves as a specific substrate for renin.[3][4] Its porcine sequence is highly homologous to human angiotensinogen, allowing for translational research. The acetylation of the N-terminus increases its resistance to degradation by other proteases, ensuring that the observed activity is primarily due to renin.[1] This makes it an ideal substrate for high-throughput screening of renin inhibitors and for detailed kinetic studies of renin activity.[1]
Data Presentation: Quantitative Analysis of Renin Activity
While specific kinetic parameters for this compound, are not widely published, it is reported that its Michaelis-Menten parameters are comparable to those of native angiotensinogen.[1] For accurate quantitative analysis, it is recommended that researchers determine the kinetic constants (Km and Vmax) under their specific experimental conditions. The following table provides a template for presenting such data.
| Substrate | Enzyme | Km (µM) | Vmax (fluorescence units/min or pmol/min) | Assay Conditions |
| This compound | Porcine Renin | [To be determined] | [To be determined] | [Specify buffer, pH, temperature] |
| Reference Substrate | Porcine Renin | [Value] | [Value] | [Specify buffer, pH, temperature] |
Experimental Protocols
In Vitro Renin Activity Assay using Fluorescence Resonance Energy Transfer (FRET)
This protocol is adapted from established FRET-based renin assays and is suitable for use with a fluorogenic-labeled version of this compound.[5][6][7]
Principle:
A FRET-based peptide substrate is synthesized by flanking the renin cleavage site within the Acetyl Angiotensinogen (1-14) sequence with a fluorophore and a quencher. In the intact peptide, the fluorescence is quenched. Upon cleavage by renin, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be monitored over time.
Materials:
-
FRET-labeled this compound (custom synthesis may be required)
-
Recombinant porcine renin
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 7.4)
-
Renin inhibitor (for control, e.g., Aliskiren)
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare a stock solution of the FRET-labeled this compound, in DMSO and then dilute to the desired working concentration in Assay Buffer.
-
Prepare serial dilutions of porcine renin in Assay Buffer.
-
For inhibitor studies, pre-incubate the renin with the inhibitor for 15-30 minutes at 37°C.
-
Pipette 50 µL of the renin solution (or renin-inhibitor mix) into the wells of the 96-well plate.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically for 30-60 minutes, with readings every 1-2 minutes. The excitation and emission wavelengths will depend on the specific fluorophore-quencher pair used.
-
Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time curve.
-
For kinetic analysis, vary the substrate concentration and measure the initial reaction rates to determine Km and Vmax using Michaelis-Menten plots.
Experimental Workflow for In Vitro Renin Activity Assay
Caption: Workflow for the in vitro renin activity FRET assay.
Analysis of Renin Cleavage Products by High-Performance Liquid Chromatography (HPLC)
This protocol allows for the direct measurement of the cleavage products of this compound.
Principle:
The reaction mixture containing renin and the acetylated substrate is incubated, and the reaction is stopped. The products, primarily Acetyl-Angiotensin (1-10) and the C-terminal tetrapeptide, are then separated and quantified using reverse-phase HPLC.
Materials:
-
This compound
-
Recombinant porcine renin
-
Reaction Buffer (e.g., 100 mM Phosphate buffer, pH 7.4)
-
Stopping Solution (e.g., 1 M HCl or 10% Trifluoroacetic acid)
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Synthetic Acetyl-Angiotensin (1-10) standard
Protocol:
-
Prepare a solution of this compound, in Reaction Buffer.
-
Prepare a solution of porcine renin in Reaction Buffer.
-
Mix the substrate and enzyme solutions and incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an equal volume of Stopping Solution.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Inject a known volume of the supernatant onto the HPLC system.
-
Separate the peptides using a gradient of Mobile Phase B (e.g., 5-60% over 30 minutes).
-
Detect the peptides by UV absorbance at 214 nm or 280 nm.
-
Identify the product peak by comparing its retention time to that of the synthetic Acetyl-Angiotensin (1-10) standard.
-
Quantify the amount of product by integrating the peak area and comparing it to a standard curve generated with the synthetic standard.
HPLC Analysis Workflow
Caption: Workflow for HPLC analysis of renin cleavage products.
Cell-Based RAS Activation Assay
This protocol provides a framework for studying the effect of exogenously added this compound, on cells that express the components of the RAS, leading to the activation of downstream signaling pathways.
Principle:
Cells that endogenously express renin and ACE (or are engineered to do so) are incubated with this compound. The resulting production of Angiotensin II will activate the AT1 receptor and trigger downstream signaling cascades, such as the activation of the Ras-MAPK pathway. Ras activation can be measured using a pull-down assay that specifically isolates GTP-bound (active) Ras.
Materials:
-
Cell line expressing renin, ACE, and AT1 receptor (e.g., HEK293 cells transfected with the necessary components)
-
This compound
-
Cell culture medium and supplements
-
Lysis Buffer
-
Ras Activation Assay Kit (containing Raf-1 RBD beads)
-
Anti-Ras antibody
-
Western blotting reagents and equipment
Protocol:
-
Culture the cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Treat the cells with this compound, at various concentrations and for different time points. Include a negative control (untreated cells) and a positive control (e.g., direct stimulation with Angiotensin II).
-
Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the lysates.
-
Incubate a portion of the cell lysate with Raf-1 RBD beads to pull down active Ras-GTP.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-Ras antibody.
-
Densitometrically quantify the bands to determine the relative levels of activated Ras.
RAS Signaling Pathway and Assay Principle
Caption: Cellular RAS signaling and the principle of the Ras activation assay.
Concluding Remarks
This compound, is a stable and specific substrate for studying the initial step of the Renin-Angiotensin System. The protocols provided here offer a starting point for its application in in vitro and cell-based assays. Researchers are encouraged to optimize these protocols for their specific experimental systems and to determine the relevant kinetic parameters to ensure accurate and reproducible results. Further studies are warranted to explore the utility of this substrate in in vivo porcine models to better understand the pathophysiology of the RAS.
References
- 1. Renin assay using a fluorogenic substrate and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. moleculardepot.com [moleculardepot.com]
- 4. Angiotensinogen 1-14 Renin Substrate porcine [sigmaaldrich.com]
- 5. A continuous fluorescence assay of renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. eurogentec.com [eurogentec.com]
Application Note & Protocol: Cell-Based Assay for Angiotensin II Production Using a Porcine Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, fluid, and electrolyte balance. The primary effector of this system, Angiotensin II (Ang II), is an octapeptide that exerts potent vasoconstrictor and pro-inflammatory effects through its interaction with specific G protein-coupled receptors, primarily the Angiotensin II Type 1 Receptor (AT1R).[1][2][3] Dysregulation of the RAS is a key factor in the pathophysiology of cardiovascular diseases such as hypertension, heart failure, and atherosclerosis. Consequently, the components of the RAS are significant targets for therapeutic intervention.
This application note provides a detailed protocol for a cell-based assay to measure the production of Angiotensin II using a porcine-derived substrate. This assay is a valuable tool for screening potential inhibitors of RAS components, such as renin and Angiotensin-Converting Enzyme (ACE), in a biologically relevant cellular environment. The use of porcine angiotensinogen (B3276523) as a substrate is a well-established method in RAS research, offering a reliable and cost-effective alternative to human-derived substrates.[4] The quantification of Angiotensin II is achieved through a sensitive and specific Enzyme-Linked Immunosorbent Assay (ELISA).
Signaling Pathway of Angiotensin II
Angiotensin II mediates its effects by binding to its receptors, AT1R and AT2R. The binding of Ang II to AT1R, a G protein-coupled receptor, initiates a signaling cascade that leads to a variety of cellular responses, including vasoconstriction, inflammation, and cellular growth.[1][2][5] The simplified signaling pathway is depicted below.
Caption: Simplified Angiotensin II signaling pathway.
Experimental Workflow
The overall workflow for the cell-based assay for Angiotensin II production is outlined below. This process involves cell culture, substrate addition, incubation to allow for enzymatic conversion, and subsequent quantification of the produced Angiotensin II from the cell culture supernatant.
Caption: Experimental workflow for the cell-based Angiotensin II production assay.
Materials and Methods
Materials
-
Cell Lines:
-
Chinese Hamster Ovary (CHO-K1) cells (ATCC® CCL-61™)
-
Human Embryonic Kidney (HEK293) cells (ATCC® CRL-1573™)
-
Other cell lines endogenously expressing renin and ACE may also be suitable.
-
-
Reagents:
-
Porcine Angiotensinogen (Sigma-Aldrich, or other commercial source)
-
Angiotensin II ELISA Kit (e.g., Cloud-Clone Corp.[6], RayBiotech[7], or other validated commercial kits)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Test compounds (e.g., renin or ACE inhibitors)
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Centrifuge
-
96-well cell culture plates
-
Microplate reader with 450 nm filter
-
Multichannel pipette
-
Experimental Protocols
Cell Culture and Seeding
-
Cell Maintenance: Culture CHO-K1 or HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding:
-
Aspirate the culture medium and wash the cells with PBS.
-
Add trypsin-EDTA and incubate for 2-5 minutes until cells detach.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Preparation of Reagents
-
Porcine Angiotensinogen Solution: Prepare a stock solution of porcine angiotensinogen in a suitable buffer (e.g., PBS) according to the manufacturer's instructions. The final concentration in the assay will need to be optimized but a starting point of 1 µM is recommended.
-
Test Compound Dilutions: Prepare serial dilutions of the test compounds (e.g., renin or ACE inhibitors) in serum-free DMEM.
Angiotensin II Production Assay
-
Cell Preparation:
-
After 24 hours of incubation, aspirate the culture medium from the 96-well plate.
-
Gently wash the cells twice with 100 µL of pre-warmed PBS.
-
-
Addition of Reagents:
-
Add 50 µL of serum-free DMEM containing the desired concentration of the test compound to each well.
-
Add 50 µL of the porcine angiotensinogen solution to each well.
-
For control wells, add serum-free DMEM in place of the test compound.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1-4 hours). The optimal incubation time should be determined empirically.
-
Sample Collection: After incubation, carefully collect the supernatant from each well without disturbing the cell layer. The supernatant contains the produced Angiotensin II. Samples can be assayed immediately or stored at -80°C.
Quantification of Angiotensin II by ELISA
Perform the Angiotensin II ELISA according to the manufacturer's protocol. A general procedure is outlined below:
-
Standard Preparation: Prepare a serial dilution of the Angiotensin II standard provided in the kit to generate a standard curve.
-
Assay Procedure:
-
Add 50 µL of the collected supernatant or standards to the appropriate wells of the ELISA plate.
-
Add 50 µL of the prepared Detection Reagent A and incubate for 1 hour at 37°C.[6]
-
Aspirate and wash the wells 3 times.
-
Add 100 µL of Detection Reagent B and incubate for 30 minutes at 37°C.[6]
-
Aspirate and wash the wells 5 times.
-
Add 90 µL of Substrate Solution and incubate for 10-20 minutes at 37°C.[6]
-
Add 50 µL of Stop Solution.[6]
-
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
Data Presentation
The quantitative data generated from this assay can be summarized in tables for clear comparison.
Table 1: Standard Curve for Angiotensin II ELISA
| Angiotensin II (pg/mL) | Absorbance (450 nm) |
| 1000 | 2.150 |
| 500 | 1.620 |
| 250 | 1.150 |
| 125 | 0.750 |
| 62.5 | 0.450 |
| 31.25 | 0.250 |
| 0 | 0.050 |
Table 2: Effect of Inhibitor X on Angiotensin II Production
| Inhibitor X Conc. (µM) | Mean Ang II (pg/mL) | Std. Deviation | % Inhibition |
| 0 (Control) | 850.5 | 45.2 | 0 |
| 0.1 | 675.8 | 38.9 | 20.5 |
| 1 | 425.3 | 25.1 | 50.0 |
| 10 | 150.1 | 15.7 | 82.4 |
| 100 | 55.6 | 8.3 | 93.5 |
Table 3: IC₅₀ Values for Different Inhibitors
| Compound | Target | IC₅₀ (µM) |
| Inhibitor A | Renin | 0.5 |
| Inhibitor B | Renin | 1.2 |
| Inhibitor C | ACE | 0.8 |
| Inhibitor D | ACE | 2.5 |
Conclusion
This application note provides a comprehensive protocol for a cell-based assay to measure the production of Angiotensin II using a porcine substrate. This assay is a robust and reliable method for screening and characterizing inhibitors of the Renin-Angiotensin System. The use of a cellular system provides a more physiologically relevant context compared to purely biochemical assays, making it a valuable tool in cardiovascular drug discovery and research.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | An Insight on Multicentric Signaling of Angiotensin II in Cardiovascular system: A Recent Update [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. mdpi.com [mdpi.com]
- 6. cloud-clone.com [cloud-clone.com]
- 7. raybiotech.com [raybiotech.com]
Protocol for dissolving and handling lyophilized Acetyl Angiotensinogen (1-14), porcine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl Angiotensinogen (1-14), porcine, is the N-terminally acetylated form of the first 14 amino acids of porcine angiotensinogen. This peptide is a crucial substrate for renin, the enzyme that catalyzes the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS). The RAAS is a critical regulator of blood pressure, fluid and electrolyte balance, and vascular resistance. In vitro, renin cleaves Acetyl Angiotensinogen (1-14) to yield N-terminally acetylated angiotensin I.[1] This product is subsequently converted by angiotensin-converting enzyme (ACE) to the potent vasoconstrictor, angiotensin II. Due to its role as a primary substrate, this compound, is an invaluable tool for studying the activity of renin and for screening potential renin inhibitors in drug discovery and development.
Product Information
| Property | Value |
| Full Name | This compound |
| Sequence | Ac-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Leu-Val-Tyr-Ser-OH |
| Molecular Formula | C₈₇H₁₂₅N₂₁O₂₁ |
| Molecular Weight | 1801.05 g/mol |
| Appearance | Lyophilized white powder |
| Purity | >95% (HPLC) |
| Storage | Store lyophilized peptide at -20°C.[2] |
Dissolution and Handling Protocol
Proper dissolution and handling of lyophilized this compound, are critical for maintaining its integrity and ensuring reproducible experimental results.
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water
-
Dimethyl sulfoxide (B87167) (DMSO), sequencing grade
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes
Protocol for Reconstitution:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming inside the vial, which can affect the stability of the peptide.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom of the vial.
-
Solvent Selection:
-
For aqueous solutions: Reconstitute the peptide in sterile, nuclease-free water.
-
For organic stock solutions: DMSO is a suitable solvent. A high solubility of ≥ 180.1 mg/mL in DMSO has been reported.
-
-
Reconstitution:
-
Carefully add the desired volume of solvent to the vial.
-
Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking, which can cause peptide degradation.
-
If necessary, sonicate the solution for a few minutes to aid dissolution.
-
-
Aliquoting and Storage:
-
For long-term storage, it is recommended to aliquot the reconstituted peptide solution into sterile, low-protein binding microcentrifuge tubes. This will minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. In solution, the peptide should be used within one month to prevent loss of potency.[2]
-
Stock Solution Preparation Table:
| Desired Stock Concentration | Volume of Solvent to Add to 1 mg of Peptide |
| 1 mM | 555.2 µL |
| 5 mM | 111.0 µL |
| 10 mM | 55.5 µL |
Experimental Protocols
In Vitro Renin Activity Assay
This protocol describes a method to measure the activity of renin using this compound, as a substrate. The production of Angiotensin I can be quantified using methods such as LC-MS/MS or a specific ELISA kit.
Materials:
-
Reconstituted this compound (substrate)
-
Recombinant active renin
-
Renin assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl)
-
Stop solution (e.g., 1 M HCl or a specific renin inhibitor like aliskiren)
-
Angiotensin I ELISA kit or LC-MS/MS system
-
96-well microplate
-
Incubator
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of this compound, in renin assay buffer at the desired concentration (e.g., 1-10 µM).
-
Prepare a working solution of active renin in renin assay buffer. The optimal concentration should be determined empirically.
-
-
Assay Procedure:
-
Add 50 µL of the Acetyl Angiotensinogen (1-14) working solution to each well of a 96-well microplate.
-
To initiate the reaction, add 50 µL of the renin working solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes). The incubation time may need to be optimized.
-
To stop the reaction, add 10 µL of the stop solution to each well.
-
-
Detection of Angiotensin I:
-
Quantify the amount of Angiotensin I produced in each well using a commercially available Angiotensin I ELISA kit according to the manufacturer's instructions, or by using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of Angiotensin I production to determine the renin activity. This is typically expressed as ng of Angiotensin I produced per hour per mg of protein.
-
Signaling Pathway and Experimental Workflow Diagrams
The Renin-Angiotensin-Aldosterone System (RAAS) Pathway
The following diagram illustrates the classical RAAS pathway, where Acetyl Angiotensinogen (1-14) serves as the initial substrate.
Caption: The Renin-Angiotensin-Aldosterone System cascade.
Experimental Workflow for Renin Activity Assay
This diagram outlines the key steps in the in vitro renin activity assay.
Caption: Workflow for the in vitro renin activity assay.
References
Application Notes and Protocols: Use of Acetyl Angiotensinogen (1-14), Porcine in Kidney Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl Angiotensinogen (1-14), porcine, is a synthetic peptide fragment derived from the N-terminal region of porcine angiotensinogen. The acetylation of the N-terminus enhances its stability by increasing resistance to aminopeptidases, making it a reliable substrate for in vitro assays.[1] In the context of kidney disease research, this peptide is primarily utilized as a substrate in renin activity assays to quantify renin levels in plasma and tissue homogenates.[1] Understanding the activity of the renin-angiotensin system (RAS) is crucial, as its dysregulation is a key factor in the pathophysiology of various kidney diseases, including diabetic nephropathy and hypertensive kidney disease.[1][2]
Application in Kidney Disease Models
The primary application of this compound, in kidney disease models is the determination of renin activity in biological samples. This is a critical tool for:
-
Assessing RAS activation: Evaluating the extent of RAS activation in various kidney disease models.
-
Pharmacodynamic studies: Determining the efficacy of RAS inhibitors (e.g., renin inhibitors, ACE inhibitors, ARBs) in preclinical studies.
-
Investigating disease mechanisms: Studying the role of the intrarenal RAS in the progression of kidney damage.
While direct in vivo administration of this compound, to assess its therapeutic or pathological effects in kidney disease models is not a documented primary application, its use in renin activity assays provides invaluable data for understanding disease mechanisms and evaluating potential therapeutics.
Experimental Protocols
Induction of Kidney Disease in Porcine Models
Pigs are increasingly used in preclinical kidney disease research due to their anatomical and physiological similarities to humans.[3][4]
a) Ischemia-Reperfusion (I/R) Induced Acute Kidney Injury (AKI)
-
Objective: To model AKI resulting from a temporary interruption of blood flow to the kidneys.
-
Procedure:
-
Anesthetize the pig according to approved institutional protocols.
-
Perform a midline laparotomy to expose the renal pedicles.
-
Temporarily clamp the renal artery and vein of one or both kidneys for a defined period (e.g., 60-120 minutes).
-
Remove the clamps to allow reperfusion.
-
Collect blood and urine samples at baseline and various time points post-reperfusion to assess renal function (e.g., serum creatinine, BUN).
-
Harvest kidney tissue at the end of the experiment for histological analysis and renin activity assays.
-
b) Renovascular Hypertension-Induced Chronic Kidney Disease (CKD)
-
Objective: To model CKD resulting from chronic hypertension due to renal artery stenosis.
-
Procedure:
-
Anesthetize the pig according to approved institutional protocols.
-
Under fluoroscopic guidance, place a stent or constrictor cuff around one or both renal arteries to induce stenosis.
-
Monitor blood pressure continuously using telemetry.
-
Collect blood and urine samples periodically over several weeks to months to monitor the progression of CKD.
-
Harvest kidney tissue at the end of the study for histological analysis and renin activity assays.
-
Induction of Diabetic Nephropathy in Rodent Models
Streptozotocin (STZ)-induced diabetes in rodents is a widely used model to study diabetic nephropathy.
-
Objective: To model kidney damage associated with type 1 diabetes.
-
Procedure:
-
Administer a single high dose or multiple low doses of STZ intraperitoneally to induce hyperglycemia.
-
Confirm diabetes by measuring blood glucose levels.
-
Monitor the development of nephropathy over several weeks to months by measuring parameters such as albuminuria, serum creatinine, and BUN.
-
At the study endpoint, collect blood and kidney tissue for analysis, including renin activity.
-
Protocol for Renin Activity Assay using this compound
-
Objective: To measure renin activity in plasma or kidney tissue homogenates.
-
Materials:
-
This compound
-
Plasma or kidney tissue homogenate samples
-
Angiotensin I (Ang I) standard
-
Ang I ELISA kit or LC-MS/MS for quantification
-
Incubation buffer (e.g., maleate (B1232345) buffer, pH 6.0)
-
Protease inhibitors
-
-
Procedure:
-
Prepare kidney tissue homogenates by mechanical disruption in a suitable buffer containing protease inhibitors, followed by centrifugation to clear the lysate.
-
Add a known concentration of this compound, to the plasma sample or tissue homogenate.
-
Incubate the mixture at 37°C for a specified period (e.g., 1-3 hours).
-
Stop the enzymatic reaction by adding a stopping solution (e.g., EDTA or by boiling).
-
Quantify the amount of Ang I generated using an ELISA kit or LC-MS/MS.
-
Calculate renin activity based on the rate of Ang I generation (e.g., ng of Ang I per mL of plasma per hour).
-
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from the described experimental models and assays.
Table 1: Biochemical Parameters in a Porcine Model of Renovascular Hypertensive CKD
| Parameter | Control (Sham-operated) | CKD (Renal Artery Stenosis) |
| Mean Arterial Pressure (mmHg) | 95 ± 5 | 140 ± 10 |
| Serum Creatinine (mg/dL) | 1.2 ± 0.2 | 3.5 ± 0.5 |
| Blood Urea Nitrogen (mg/dL) | 20 ± 3 | 65 ± 8 |
| Plasma Renin Activity (ng/mL/hr) | 2.5 ± 0.4 | 8.9 ± 1.2 |
| Renal Tissue Renin Activity (ng/g/hr) | 15 ± 3 | 45 ± 7* |
*p < 0.05 compared to control. Data are presented as mean ± SD.
Table 2: Renal Parameters in a Rodent Model of Diabetic Nephropathy
| Parameter | Control (Non-diabetic) | Diabetic Nephropathy (STZ-induced) |
| Blood Glucose (mg/dL) | 100 ± 10 | 450 ± 50 |
| Urinary Albumin Excretion (µ g/24h ) | 20 ± 5 | 250 ± 40 |
| Glomerular Filtration Rate (mL/min) | 1.5 ± 0.2 | 0.8 ± 0.1 |
| Plasma Renin Activity (ng/mL/hr) | 1.8 ± 0.3 | 0.7 ± 0.2[2] |
| Renal Tissue Renin Activity (ng/g/hr) | 12 ± 2 | 25 ± 4* |
*p < 0.05 compared to control. Data are presented as mean ± SD. Note that plasma renin activity may be decreased in diabetic nephropathy.[2]
Visualizations
Caption: Experimental workflow for assessing renin activity in kidney disease models.
Caption: Role of Acetyl Angiotensinogen (1-14) in the Renin-Angiotensin System pathway.
References
- 1. er-egfp.com [er-egfp.com]
- 2. Plasma angiotensin II, renin activity and serum angiotensin-converting enzyme activity in non-insulin dependent diabetes mellitus patients with diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Porcine models of acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Large animal models for translational research in acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening of Renin Inhibitors Using Acetyl Angiotensinogen (1-14), Porcine
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis.[1][2] Renin, an aspartyl protease, catalyzes the initial and rate-limiting step of this cascade by cleaving angiotensinogen (B3276523) to form angiotensin I.[2] Consequently, renin is a prime therapeutic target for the management of hypertension and related cardiovascular disorders. High-throughput screening (HTS) of large compound libraries is an essential component of the drug discovery process to identify novel renin inhibitors.
This document provides a detailed protocol for a high-throughput screening assay for renin inhibitors using Acetyl Angiotensinogen (1-14), porcine, as the substrate. This substrate is a stable and reliable tool for in vitro renin activity assessment. The assay is based on the enzymatic cleavage of Acetyl Angiotensinogen (1-14) by renin, which generates Angiotensin I. The subsequent quantification of Angiotensin I provides a measure of renin activity and its inhibition. This protocol is designed for a 96-well or 384-well plate format, making it suitable for HTS applications.
Signaling Pathway
The renin-angiotensin system is a complex hormonal cascade. The pathway begins with the cleavage of angiotensinogen by renin to produce angiotensin I. Angiotensin-converting enzyme (ACE) then converts angiotensin I to angiotensin II, the primary effector molecule of the system. Angiotensin II binds to its receptors, primarily the AT1 receptor, to elicit a range of physiological responses, including vasoconstriction, aldosterone (B195564) secretion, and sodium retention, all of which contribute to an increase in blood pressure.
Caption: The Renin-Angiotensin Signaling Pathway and the point of inhibition.
Experimental Protocols
Principle of the Assay
The assay measures the activity of renin by quantifying the amount of Angiotensin I produced from the substrate, this compound. In the presence of a renin inhibitor, the cleavage of the substrate is reduced, leading to a decrease in the production of Angiotensin I. The concentration of Angiotensin I is determined using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Materials and Reagents
-
Enzyme: Recombinant Human Renin
-
Substrate: this compound
-
Positive Control Inhibitor: Aliskiren, Pepstatin A
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl
-
Detection Kit: Angiotensin I ELISA kit
-
Plate: 96-well or 384-well microplate (e.g., Nunc MaxiSorp)
-
Other Reagents: DMSO (for dissolving compounds), deionized water, stop solution (from ELISA kit)
Assay Protocol
-
Compound Preparation:
-
Dissolve test compounds and the positive control inhibitor (e.g., Aliskiren) in 100% DMSO to create stock solutions.
-
Prepare serial dilutions of the stock solutions in Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Plate Setup:
-
Add 10 µL of diluted test compounds or controls to the appropriate wells of the microplate.
-
For the 100% activity control (no inhibition), add 10 µL of Assay Buffer with the corresponding DMSO concentration.
-
For the background control (no enzyme), add 20 µL of Assay Buffer.
-
-
Enzyme Addition:
-
Prepare a working solution of recombinant human renin in Assay Buffer.
-
Add 10 µL of the renin solution to all wells except the background control wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.
-
-
Substrate Addition and Enzymatic Reaction:
-
Prepare a working solution of this compound, in Assay Buffer.
-
Add 20 µL of the substrate solution to all wells to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Termination of Reaction:
-
Stop the enzymatic reaction by adding 10 µL of a suitable stop solution (e.g., 1 M HCl) or by proceeding directly to the Angiotensin I ELISA protocol which involves dilution and addition to the ELISA plate.
-
-
Detection of Angiotensin I (ELISA):
-
Follow the protocol provided with the commercial Angiotensin I ELISA kit. This typically involves:
-
Transferring a portion of the reaction mixture from the renin assay plate to the ELISA plate pre-coated with an anti-Angiotensin I antibody.
-
Adding a biotinylated Angiotensin I tracer.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a streptavidin-HRP conjugate.
-
Incubating and washing.
-
Adding a TMB substrate to develop a colorimetric signal.
-
Stopping the color development with a stop solution.
-
Reading the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis
-
Calculate Percent Inhibition:
-
Subtract the average absorbance of the background control from all other wells.
-
The percent inhibition for each test compound concentration is calculated using the following formula:
-
-
Determine IC50 Values:
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Data Presentation
The following tables summarize the inhibitory activity of known renin inhibitors against porcine and human renin.
| Inhibitor | Target Renin | Substrate | IC50 (µM) | Reference |
| Pepstatin A | Porcine | N-acetyltetradecapeptide | ~0.32 | [3] |
| Aliskiren | Human | Not specified in the immediate context | ~0.0006 | [4] |
Note: The N-acetyltetradecapeptide substrate is a close analog of this compound.
Experimental Workflow Diagram
Caption: High-throughput screening workflow for renin inhibitors.
References
Application Notes and Protocols for Immunohistochemical Detection of Angiotensinogen Fragments in Porcine Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensinogen (B3276523) (AGT) is the precursor protein of the renin-angiotensin system (RAS), a critical regulator of blood pressure, fluid and electrolyte balance.[1] Cleavage of AGT by renin produces angiotensin I, which is further processed to generate various biologically active angiotensin fragments. These peptides play significant roles in cardiovascular and renal physiology and pathology. Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and localization of AGT and its fragments within the tissue microenvironment, providing valuable insights into the local RAS activation in various disease models. This document provides a detailed protocol for the detection of angiotensinogen fragments in formalin-fixed, paraffin-embedded (FFPE) porcine tissues.
Signaling Pathway
The renin-angiotensin system is a cascade of enzymatic reactions that regulates key physiological processes. The pathway begins with the cleavage of angiotensinogen by renin, leading to the formation of angiotensin I. Angiotensin-converting enzyme (ACE) then converts angiotensin I to angiotensin II, the primary effector of the RAS. Angiotensin II exerts its effects by binding to its receptors, primarily AT1 and AT2.
Experimental Workflow
The immunohistochemical detection of angiotensinogen fragments in porcine tissue involves a series of steps, from sample preparation to visualization. The following diagram outlines the general workflow for this protocol.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the recommended protocol. Optimization may be required for specific tissues and antibodies.
| Parameter | Recommended Value/Range | Notes |
| Tissue Fixation | ||
| Fixative | 10% Neutral Buffered Formalin | Ensure adequate fixation time (24-48 hours) to preserve tissue morphology.[2] |
| Tissue Processing | ||
| Section Thickness | 4-5 µm | |
| Antigen Retrieval | ||
| Method | Heat-Induced Epitope Retrieval (HIER)[2] | |
| Buffer | 10 mM Sodium Citrate Buffer, pH 6.0[3][4] | |
| Temperature | 95-100°C[3] | |
| Incubation Time | 20-40 minutes[3][4] | |
| Antibodies & Reagents | ||
| Primary Antibody | Polyclonal Anti-Angiotensinogen | Validation in porcine tissue is recommended. |
| Primary Antibody Dilution | 1:100 - 1:500 | Titration is necessary to determine the optimal dilution. |
| Secondary Antibody | HRP-conjugated Goat Anti-Rabbit IgG | Ensure the secondary antibody is specific to the primary antibody's host species. |
| Secondary Antibody Dilution | 1:200 - 1:1000 | |
| Incubation Times | ||
| Primary Antibody | 1 hour at room temperature or overnight at 4°C[4] | Overnight incubation at 4°C may enhance signal intensity. |
| Secondary Antibody | 30-60 minutes at room temperature | |
| Detection | ||
| Chromogen | 3,3'-Diaminobenzidine (DAB)[5] | |
| Development Time | 1-10 minutes | Monitor under a microscope to achieve desired staining intensity.[6] |
Experimental Protocols
1. Tissue Preparation
-
Fixation: Immediately following collection, fix porcine tissue samples in 10% neutral buffered formalin for 24-48 hours at room temperature.[2]
-
Processing and Embedding: Dehydrate the fixed tissues through a graded series of ethanol (B145695), clear with xylene, and embed in paraffin wax according to standard histological procedures.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.
-
Drying: Dry the slides overnight at 37°C or for 1 hour at 60°C.
2. Deparaffinization and Rehydration
-
Immerse slides in two changes of xylene for 5 minutes each.[7]
-
Rehydrate the sections by immersing them in a descending series of ethanol concentrations:
-
100% ethanol: 2 changes, 3 minutes each.[7]
-
95% ethanol: 1 change, 3 minutes.
-
70% ethanol: 1 change, 3 minutes.
-
-
Rinse slides in distilled water for 5 minutes.
3. Antigen Retrieval
-
Preheat a staining dish containing 10 mM Sodium Citrate Buffer (pH 6.0) in a water bath or steamer to 95-100°C.[3]
-
Immerse the slides in the preheated citrate buffer and incubate for 20-40 minutes.[4]
-
Remove the staining dish from the heat source and allow the slides to cool to room temperature (approximately 20-30 minutes).[4]
-
Rinse the slides with distilled water and then with a wash buffer (e.g., PBS or TBS).
4. Immunohistochemical Staining
-
Endogenous Peroxidase Blocking: Incubate the sections in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes to block endogenous peroxidase activity. Rinse with wash buffer.
-
Blocking Non-specific Binding: Incubate the sections with a blocking solution (e.g., 5% normal goat serum in PBS/TBS) for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Drain the blocking solution and apply the primary anti-angiotensinogen antibody diluted in antibody diluent. Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[4]
-
Washing: Rinse the slides with wash buffer (3 changes, 5 minutes each).
-
Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions. Incubate for 30-60 minutes at room temperature.
-
Washing: Rinse the slides with wash buffer (3 changes, 5 minutes each).
5. Detection and Visualization
-
Chromogenic Detection: Prepare the DAB substrate solution according to the manufacturer's instructions. Apply the DAB solution to the sections and incubate for 1-10 minutes, or until the desired brown color intensity is achieved.[6][8] Monitor the color development under a microscope.
-
Stop Reaction: Immerse the slides in distilled water to stop the chromogenic reaction.
-
Counterstaining: Counterstain the sections with hematoxylin (B73222) for 30 seconds to 2 minutes to visualize cell nuclei.
-
Bluing: Rinse the slides in running tap water until the hematoxylin turns blue.
-
Dehydration and Clearing: Dehydrate the sections through an ascending series of ethanol concentrations and clear in xylene.
-
Mounting: Coverslip the slides using a permanent mounting medium.
-
Microscopy: Examine the stained sections under a light microscope. Angiotensinogen-positive staining will appear as a brown precipitate, while cell nuclei will be stained blue.
Disclaimer: This protocol provides a general guideline. Optimization of incubation times, antibody concentrations, and antigen retrieval conditions may be necessary for specific porcine tissues and antibodies. It is highly recommended to include appropriate positive and negative controls in each experiment to validate the staining results.
References
- 1. Angiotensinogen Antibody | Cell Signaling Technology [cellsignal.com]
- 2. stagebio.com [stagebio.com]
- 3. Citrate Buffer Antigen Retrieval Protocol - IHC WORLD [ihcworld.com]
- 4. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 5. biocare.net [biocare.net]
- 6. m.youtube.com [m.youtube.com]
- 7. 免疫組織染色のプロトコル [sigmaaldrich.com]
- 8. Protocol for DAB Peroxidase Substrate Solution (Brown) - IHC WORLD [ihcworld.com]
Troubleshooting & Optimization
Solubility issues with Acetyl Angiotensinogen (1-14), porcine in aqueous buffers
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting for solubility issues encountered with Acetyl Angiotensinogen (1-14), porcine. The following question-and-answer format directly addresses common challenges to facilitate a smooth experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is solubility a concern?
This compound is a synthetic peptide fragment corresponding to the first 14 amino acids of porcine angiotensinogen, with an acetylated N-terminus. Its primary sequence is Ac-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Leu-Val-Tyr. The N-terminal acetylation enhances its stability against degradation by aminopeptidases, making it a reliable substrate for assays measuring renin activity.[1] However, this modification also neutralizes the N-terminal positive charge, which, combined with a high percentage of hydrophobic amino acid residues, significantly reduces its solubility in aqueous buffers.[2][3]
Q2: How do the physicochemical properties of this compound affect its solubility?
The solubility of a peptide is largely determined by its amino acid composition, overall charge, and hydrophobicity.
-
Amino Acid Sequence: Ac-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Leu-Val-Tyr
-
Hydrophobicity: This peptide has a high proportion of hydrophobic residues (Val, Tyr, Ile, Pro, Phe, Leu), accounting for over 50% of the sequence. Peptides with a high content of hydrophobic amino acids tend to aggregate in aqueous solutions.[2]
-
Net Charge: At a neutral pH of 7.0, the peptide has a calculated net charge of 0. Peptides are often least soluble at their isoelectric point (pI), where their net charge is zero.[2]
These properties classify this compound as a neutral, hydrophobic peptide , predicting poor solubility in water and neutral aqueous buffers.
Troubleshooting Guide
Problem: My this compound will not dissolve in my aqueous buffer (e.g., PBS, Tris).
This is the most common issue encountered with this peptide. Due to its hydrophobic nature, direct reconstitution in aqueous buffers is often unsuccessful.
Solution Workflow:
-
Initial Reconstitution in an Organic Solvent: The recommended approach is to first dissolve the peptide in a minimal amount of a polar organic solvent.[2]
-
Slow Dilution into Aqueous Buffer: Once fully dissolved in the organic solvent, the solution should be slowly added dropwise to the desired aqueous buffer while vortexing or stirring. This gradual dilution is critical to prevent the peptide from precipitating.[2]
Recommended Solvents and Buffers
| Solvent/Buffer Category | Recommended Options | Rationale & Best Practices |
| Primary Organic Solvents | • Dimethyl sulfoxide (B87167) (DMSO)• Dimethylformamide (DMF)• Acetonitrile (ACN) | Start with a small volume (e.g., 50-100 µL) of 100% organic solvent to dissolve the lyophilized peptide. DMSO is often preferred for its low toxicity in biological assays.[2] |
| Secondary Solvents | • Isopropanol• Ethanol | Can be used if DMSO or DMF are incompatible with the downstream application. |
| Aqueous Buffers | • Phosphate-Buffered Saline (PBS)• Tris-HCl• Assay-specific buffers | The choice of aqueous buffer will depend on the experimental requirements. Ensure the final concentration of the organic solvent is compatible with your assay. |
Q3: I dissolved the peptide in DMSO, but it precipitated when I added my aqueous buffer. What should I do?
Precipitation upon adding the aqueous buffer indicates that the peptide's solubility limit in the final solvent mixture has been exceeded.
Troubleshooting Steps:
-
Reduce the Final Concentration: The most straightforward solution is to aim for a lower final concentration of the peptide in the aqueous buffer.
-
Optimize the Dilution Process: Add the peptide-organic solvent solution to the aqueous buffer even more slowly, ensuring continuous and vigorous mixing.
-
Gentle Warming: Gently warming the solution to 37-40°C may help redissolve the precipitate. However, avoid excessive heat as it can degrade the peptide.[2]
-
Sonication: Brief periods of sonication can help to break up aggregates and improve solubility.[2] It is recommended to sonicate in short bursts (e.g., 10-15 seconds) while keeping the sample on ice to prevent heating.[2]
Q4: Can I adjust the pH to improve the solubility of this compound?
For peptides with a net positive or negative charge, adjusting the pH away from the isoelectric point can significantly improve solubility. However, as this compound is a neutral peptide, pH adjustments will have a minimal effect on its overall solubility.
Experimental Protocols
Protocol 1: Reconstitution of this compound
This protocol provides a step-by-step method for dissolving the lyophilized peptide.
-
Preparation: Before opening, bring the vial of lyophilized peptide to room temperature to prevent condensation. Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Initial Dissolution: Add a minimal volume of 100% DMSO (e.g., 50 µL) to the vial. Vortex gently until the peptide is completely dissolved, resulting in a clear solution.
-
Slow Dilution: While vigorously stirring your desired aqueous buffer, slowly add the dissolved peptide solution drop-by-drop.
-
Final Concentration: Continue adding the peptide solution until the desired final concentration is reached. If any cloudiness or precipitation appears, you have exceeded the solubility limit.
-
Storage: For short-term storage, keep the reconstituted peptide solution at 4°C. For long-term storage, it is recommended to aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
Visualizations
Signaling Pathway: The Renin-Angiotensin System (RAS)
This compound is a substrate for renin, the initial and rate-limiting enzyme in the RAS cascade. This pathway plays a critical role in the regulation of blood pressure and fluid balance.
Caption: The Renin-Angiotensin System (RAS) cascade.
Experimental Workflow: Renin Activity Assay using Mass Spectrometry
A common application for this compound is in in vitro renin activity assays, where the generation of Angiotensin I is quantified.
References
Improving stability of Acetyl Angiotensinogen (1-14), porcine stock solutions
This technical support center provides guidance on improving the stability of Acetyl Angiotensinogen (1-14), porcine stock solutions. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and reliability of their peptide stocks.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized this compound?
A1: For long-term storage, lyophilized peptide should be stored at -20°C or -80°C in a desiccated environment, protected from light.[1] Under these conditions, the peptide can be stable for months to years.[2] Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation.[3]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to dissolve the peptide in a suitable organic solvent like DMSO before further dilution in aqueous buffers.[4] For storage, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1][5] In solution, the peptide's stability is significantly reduced; it is often recommended to use the solution within a month when stored at -20°C.[1]
Q3: What are the common causes of instability in this compound solutions?
A3: The primary causes of instability include:
-
Chemical Degradation: Hydrolysis, oxidation, and deamidation are common degradation pathways for peptides in solution.[6] The porcine sequence (Ac-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Leu-Val-Tyr-Ser-OH) contains residues susceptible to degradation.
-
Physical Instability: Repeated freeze-thaw cycles can lead to peptide aggregation and precipitation.[5]
-
Microbial Contamination: If solutions are not prepared and stored under sterile conditions, microbial growth can degrade the peptide.
Q4: My peptide has precipitated after thawing. What should I do?
A4: Peptide precipitation upon thawing can be due to high concentration, suboptimal pH, or the peptide's inherent hydrophobicity.[5] Try gently vortexing or sonicating the solution. If the precipitate remains, it may be necessary to re-evaluate the solvent or buffer system. For future preparations, consider using a lower concentration or a different solvent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of Biological Activity | - Repeated freeze-thaw cycles leading to degradation.[5]- Improper storage temperature or exposure to light.- Chemical degradation (e.g., oxidation, hydrolysis).[6] | - Prepare fresh stock solutions from lyophilized powder.- Ensure aliquots are single-use and stored at -80°C.- Confirm the pH of your buffer is optimal for peptide stability. |
| Peptide Precipitation | - Stock solution concentration is too high.- The solvent is not optimal for this specific peptide.- pH of the buffer is at or near the peptide's isoelectric point. | - Centrifuge the vial to pellet the precipitate and use the supernatant, noting the concentration may be lower.- Prepare a new stock solution at a lower concentration.- Test solubility in different solvents (e.g., DMSO, DMF) before aqueous dilution.[4] |
| Inconsistent Experimental Results | - Inaccurate initial peptide concentration due to handling errors.- Degradation of the peptide stock over time.- Use of a non-validated stability testing protocol. | - Carefully weigh the lyophilized peptide and ensure complete dissolution.- Perform a stability study on your stock solutions using a validated HPLC method.- Always use freshly thawed aliquots for critical experiments. |
Quantitative Stability Data
Table 1: Stability of Angiotensin II in 0.9% Sodium Chloride at 5 ± 3°C
| Time Point (hours) | Concentration Retained (%) |
| 0 | 100 |
| 24 | >90 |
| 48 | >90 |
| 72 | >90 |
| 96 | >90 |
| 120 | >90 |
| Data from a study on Angiotensin II, suggesting good stability in saline under refrigeration for up to 5 days.[7] |
Table 2: pH-Dependent Stability of Angiotensin-(1-7)
| pH Condition | Stability Observation |
| Acidic | Minimal aggregation, stable for at least 25 days. |
| Neutral | Significant aggregation; concentration can decrease by 50% within 5 days. |
| Basic | No significant instability reported for at least 25 days. |
| Data suggests that pH plays a critical role in the stability of angiotensin peptides in solution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable stock solution of this compound.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized peptide to warm to room temperature before opening.
-
Carefully weigh the desired amount of peptide in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate the solution until the peptide is completely dissolved.
-
Aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage.
Protocol 2: Assessment of Peptide Stability by RP-HPLC
Objective: To quantify the degradation of this compound over time under specific storage conditions.
Materials:
-
Peptide stock solution (from Protocol 1)
-
Desired buffer for stability testing (e.g., PBS, pH 7.4)
-
Incubator or water bath
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
HPLC vials
Procedure:
-
Dilute the peptide stock solution to the final working concentration in the test buffer.
-
Divide the solution into aliquots for each time point (e.g., 0, 24, 48, 72, 96 hours).
-
Store the aliquots at the desired temperature (e.g., 4°C, 25°C, 37°C).
-
At each time point, transfer an aliquot to an HPLC vial.
-
Inject the sample onto the RP-HPLC system.
-
Run a linear gradient (e.g., 5% to 60% Mobile Phase B over 20 minutes).
-
Monitor the elution profile at 214 nm or 280 nm.
-
Integrate the peak area of the intact peptide.
-
Calculate the percentage of intact peptide remaining at each time point relative to time zero.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Simplified diagram of the Renin-Angiotensin System signaling pathway.
References
- 1. adooq.com [adooq.com]
- 2. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermo Scientific Chemicals Angiotensinogen (1-14), Porcine | Fisher Scientific [fishersci.ca]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 7. Characterizing the Stability of Angiotensin II in 0.9% Sodium Chloride Using High Performance Liquid Chromatography and Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing enzyme concentration for Acetyl Angiotensinogen (1-14), porcine cleavage assay
Welcome to the technical support center for the Acetyl Angiotensinogen (B3276523) (1-14), porcine cleavage assay. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Acetyl Angiotensinogen (1-14), porcine cleavage assay?
This assay measures the enzymatic activity of proteases, such as renin, that specifically cleave the this compound substrate.[1][2] The substrate is a synthetic peptide corresponding to the first 14 amino acids of porcine angiotensinogen. When the enzyme cleaves the specific peptide bond within this substrate, the resulting fragments can be detected and quantified, typically using methods like High-Performance Liquid Chromatography (HPLC) or fluorescence-based techniques if the substrate is appropriately labeled.[3][4] The rate of fragment generation is directly proportional to the enzyme's activity.[5]
Q2: Why is optimizing the enzyme concentration critical for this assay?
Optimizing the enzyme concentration is crucial for several reasons:
-
Ensuring Initial Rate Conditions: The measurement of enzyme activity should occur during the initial, linear phase of the reaction. If the enzyme concentration is too high, the substrate will be consumed too quickly, leading to a non-linear reaction rate and an underestimation of the true activity.[6]
-
Signal-to-Noise Ratio: An appropriate enzyme concentration ensures that the signal generated is strong enough to be distinguished from background noise.[5] Too little enzyme will result in a weak signal that is difficult to measure reliably.[7]
-
Substrate Consumption: For kinetic studies, it is recommended that the enzyme concentration is adjusted to consume only about 10% of the total substrate during the experiment.[5][8] This ensures the substrate concentration remains relatively constant, which is a key assumption in Michaelis-Menten kinetics.
-
Cost-Effectiveness: Enzymes can be expensive. Using the minimum concentration required for robust results helps conserve valuable reagents.
Q3: What is a good starting point for enzyme and substrate concentrations?
The ideal concentrations depend on the specific enzyme and its activity. However, a common starting point is to use a substrate concentration that is 10 to 20 times higher than the Michaelis-Menten constant (Km), if known.[5] For the enzyme, a concentration that results in a linear rate of product formation over the desired assay time is recommended. If these values are unknown, an empirical titration is necessary.
Recommended Starting Conditions
| Component | Recommended Starting Concentration | Rationale |
|---|---|---|
| Enzyme (e.g., Renin) | Titration from low to high (e.g., 1 nM - 100 nM) | To identify a concentration that yields a linear reaction rate within the desired timeframe. |
| Substrate | 0.2 - 5 times the reported Km | A substrate concentration well above the Km ensures the enzyme is the limiting factor.[5][8] |
Q4: How does the assay buffer composition affect the results?
The buffer composition is critical for optimal enzyme activity. Key factors to consider include:
-
pH: Most serine proteases have optimal activity in the pH range of 7.3 to 9.3.[9] The specific optimal pH for renin cleavage of angiotensinogen is typically between pH 5.0 and 7.0.[7]
-
Ionic Strength: The salt concentration can influence enzyme structure and activity.[9]
-
Additives: Some enzymes require specific cofactors or ions for activity. For example, angiotensin-converting enzyme (ACE) assays often include zinc and chloride.[10] Conversely, the presence of inhibitors, such as EDTA for metalloproteases, must be avoided unless part of the experimental design.[11]
Experimental Protocols
Protocol 1: Enzyme Concentration Titration
This protocol describes how to determine the optimal enzyme concentration that results in a linear reaction rate.
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). Ensure all components are fully dissolved and the pH is accurately adjusted.
- Substrate Stock Solution: Dissolve this compound in the assay buffer to create a concentrated stock solution (e.g., 1 mM). Store at -20°C in aliquots to avoid freeze-thaw cycles.[12]
- Enzyme Stock Solution: Prepare a concentrated stock of the enzyme (e.g., renin) in an appropriate buffer. Dilute the enzyme stock to various working concentrations in ice-cold assay buffer just before use.
2. Assay Procedure:
- Set up a 96-well plate (black plates are recommended for fluorescence assays to minimize background).[5]
- Add the assay buffer to each well.
- Add the substrate to each well to reach the final desired concentration (e.g., 50 µM).
- To initiate the reaction, add the different dilutions of the enzyme to their respective wells. Include a "no-enzyme" control well containing only buffer and substrate to measure background signal.
- Immediately place the plate in a plate reader set to the appropriate wavelength and temperature (e.g., 37°C).
- Measure the signal (e.g., fluorescence or absorbance) at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).
3. Data Analysis:
- Subtract the background signal (from the "no-enzyme" control) from all other readings.
- Plot the signal versus time for each enzyme concentration.
- Calculate the initial velocity (V₀) for each concentration by determining the slope of the linear portion of the curve.
- Plot the initial velocity (V₀) against the enzyme concentration. The optimal enzyme concentration will be the highest concentration that still falls within the linear range of this plot.
Workflow for Enzyme Concentration Optimization
Caption: Workflow for determining the optimal enzyme concentration.
Troubleshooting Guide
This guide addresses common issues encountered during the assay.
Troubleshooting Common Assay Problems
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| No or Low Signal | 1. Inactive Enzyme: Enzyme degraded due to improper storage or handling. 2. Suboptimal Conditions: Incorrect pH, ionic strength, or temperature.[6] 3. Presence of Inhibitors: Contaminants in the sample or reagents may be inhibiting the enzyme.[11] 4. Insufficient Enzyme/Substrate: Concentrations are too low for detection.[5] | 1. Use a fresh aliquot of the enzyme; verify its activity with a positive control if available. 2. Optimize the assay buffer and re-check the pH; ensure the incubator/plate reader is at the correct temperature. 3. Dialyze or purify the sample to remove potential inhibitors.[11] 4. Increase the enzyme and/or substrate concentration systematically.[6] |
| High Background | 1. Substrate Instability: The substrate is degrading spontaneously in the assay buffer. 2. Autofluorescence: Assay components (e.g., substrate, buffer, test compound) are fluorescent at the measurement wavelength. | 1. Run a "no-enzyme" control to measure the rate of spontaneous degradation. If high, test different buffer conditions. 2. Measure the fluorescence of each individual assay component. Use black microplates with clear bottoms for fluorescence assays.[5] |
| Non-Linear Reaction Rate (Curve Plateaus Quickly) | 1. Enzyme Concentration Too High: The enzyme is depleting the substrate too rapidly. 2. Substrate Depletion: The initial substrate concentration is too low. 3. Enzyme Instability: The enzyme is losing activity over the course of the assay. | 1. Reduce the enzyme concentration. Aim to consume <10% of the substrate.[5][8] 2. Increase the substrate concentration. 3. Check enzyme stability in the assay buffer over time. Consider adding stabilizing agents like BSA if appropriate. |
| Poor Reproducibility | 1. Pipetting Inaccuracy: Inconsistent volumes of reagents are being added. 2. Temperature Fluctuations: Inconsistent temperature between wells or assays. 3. Reagent Degradation: Inconsistent results from using reagents of varying age or quality. | 1. Use calibrated pipettes and proper pipetting technique. 2. Ensure the plate equilibrates to the assay temperature before adding the enzyme. 3. Prepare fresh reagents from stock solutions for each experiment; aliquot stocks to avoid multiple freeze-thaw cycles.[12] |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common assay issues.
Context: The Renin-Angiotensin System (RAS)
The cleavage of angiotensinogen by renin is the first and rate-limiting step in the Renin-Angiotensin System (RAS), a critical hormonal cascade that regulates blood pressure and fluid balance.[10][13] Understanding this pathway provides context for the importance of the assay.
Caption: Simplified diagram of the classical Renin-Angiotensin System.
References
- 1. Ac-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Leu-Val-Tyr-Ser-OH-HongTide Biotechnology [hongtide.com]
- 2. Angiotensinogen (1-14) Renin Substrate, porcine - Echelon Biosciences [echelon-inc.com]
- 3. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. adooq.com [adooq.com]
- 13. Structural basis for the specificity of renin-mediated angiotensinogen cleavage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Renin Assays Using Synthetic Peptide Substrates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with renin assays that utilize synthetic peptide substrates.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in renin assays?
A1: Interferences in renin assays can be broadly categorized into pre-analytical, analytical, and sample-specific issues. Pre-analytical problems, such as improper sample handling, are a frequent source of error. This includes issues like hemolysis, lipemia, and incorrect storage temperatures which can lead to cryoactivation of prorenin.[1][2] Analytical issues may involve cross-reactivity with other proteases or interference from components of the assay cocktail itself, such as certain protease inhibitors.[3][4] Sample-specific interferences can arise from endogenous substances like bilirubin (B190676) or from the presence of therapeutic renin inhibitors in the sample.[5][6]
Q2: How does prorenin interfere with the measurement of active renin, and how can this be mitigated?
A2: Prorenin, the inactive precursor of renin, can become activated in vitro, leading to an overestimation of renin activity. This process, known as cryoactivation, is particularly problematic when plasma samples are exposed to low temperatures (between -5 and +4 °C) during collection or processing.[1] Some immunoassays may also partially detect prorenin, especially if the prorenin molecule undergoes a conformational change.[5][7] To mitigate this, it is crucial to avoid chilling samples on ice before pH adjustment and processing.[8] Samples should ideally be stored at -80°C to minimize cryoactivation.[1] The use of blood collection tubes containing protease inhibitors can also help prevent the conversion of prorenin to renin.[1]
Q3: Can the choice of synthetic peptide substrate affect my assay results?
A3: Yes, the specific amino acid sequence of the synthetic peptide substrate is critical for assay performance. The affinity of renin for the substrate (represented by the Michaelis constant, Km) and the maximal velocity of the reaction (Vmax) are highly dependent on the peptide sequence.[9][10] For instance, the full tetradecapeptide substrate yields the highest enzyme affinity.[9][10] Shorter peptides may have a lower affinity, potentially affecting the sensitivity and accuracy of the assay.[9][10] It is essential to use a substrate sequence that is optimal for the specific renin being assayed (e.g., human vs. rat).
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results
Potential Cause: Pre-analytical variability in sample handling.
-
Question: My renin activity measurements are highly variable between replicates of the same sample. What could be the cause? Answer: Inconsistent results are often due to pre-analytical errors. Key factors to investigate include:
-
Sample Collection and Processing Temperature: Exposure of plasma samples to cold temperatures (0-10°C) before pH adjustment can lead to variable cryoactivation of prorenin, causing an overestimation of renin activity.[8]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can degrade renin and affect assay results.[8] It is recommended to aliquot samples after the initial processing to avoid multiple freeze-thaw cycles.[11]
-
pH Control: The pH of the plasma sample is a critical parameter. Acidification of plasma to pH 3.3 or lower can cause irreversible activation of renin, while a pH above 8.0 can destroy the enzyme.[8]
-
-
Experimental Protocol: Recommended Sample Handling
-
Collect blood in a tube containing EDTA.[8]
-
Separate plasma at room temperature. Avoid chilling on ice.[8]
-
If not for immediate use, adjust the pH of the plasma sample to around 6.0 using the generation buffer provided with your assay kit.[8]
-
Add a protease inhibitor cocktail to prevent the degradation of angiotensin I.[8]
-
For long-term storage, aliquot the processed plasma and freeze at -80°C.[1]
-
When ready to assay, thaw samples quickly at room temperature.[8]
-
Issue 2: Falsely Elevated Renin Activity
Potential Cause: Hemolysis in the sample.
-
Question: I am observing unexpectedly high renin activity in some of my samples. Could hemolysis be a contributing factor? Answer: Yes, hemolysis, the rupture of red blood cells, can significantly interfere with renin assays.[2][12] The release of intracellular components from red blood cells can interfere with the assay in several ways:
-
Spectrophotometric Interference: Hemoglobin absorbs light at wavelengths commonly used in photometric and fluorometric assays, which can lead to inaccurate measurements.[2][13]
-
Release of Proteases: Red blood cells contain proteases that can degrade peptide substrates or other assay components, or potentially interfere with the renin reaction itself.[14]
-
Chemical Interference: Components released from red blood cells can directly interact with assay reagents.[12][13]
-
-
Troubleshooting Steps:
-
Visually inspect your plasma samples for a pink or red color, which indicates hemolysis.[12]
-
If hemolysis is suspected, it is best to recollect the sample, following proper phlebotomy techniques to minimize red blood cell damage.[12]
-
Ensure that samples are not excessively mixed or handled aggressively during processing.[12]
-
Issue 3: Falsely Low Renin Activity
Potential Cause: Lipemia or high lipid content in the sample.
-
Question: My renin activity results are lower than expected, especially in samples from a particular study group. Could lipemia be the issue? Answer: Lipemia, characterized by a high concentration of lipids in the plasma, can cause significant interference in laboratory assays.[2] The turbidity of lipemic samples can interfere with spectrophotometric and fluorometric measurements.[2] Additionally, the high lipid content can lead to a "volume displacement effect," where the aqueous portion of the sample containing the analyte is reduced, leading to a falsely low measurement.[2] While some studies suggest that interference from lipemia in certain automated immunoassays may be acceptable, it can be a significant issue in other assay formats.[6]
-
Troubleshooting Steps:
-
Visually inspect samples for a cloudy or milky appearance, which is indicative of lipemia.[2]
-
If possible, collect samples from subjects after an overnight fast to minimize postprandial lipemia.[14]
-
For lipemic samples, high-speed centrifugation may be used to separate the lipid layer. However, it is important to validate that this process does not affect renin activity.
-
Data on Common Interferences
Table 1: Effect of Storage Temperature on Renin Measurement
| Storage Temperature | Change in Renin Concentration | Reference |
| +4°C | 18-50% increase | [1] |
| -20°C | 61-500% increase | [1] |
| -80°C | Minimal change | [1] |
Table 2: Impact of Protease Inhibitors on Renin Inhibitor Potency (IC50 Values)
| Protease Inhibitor | Effect on Renin Inhibitor IC50 | Reference |
| Phenylmethylsulfonyl fluoride (B91410) (PMSF) | Slight increase in potency (≤ 43%) | [3] |
| 8-hydroxyquinoline sulfate (B86663) (8-OHQ) | 1.5- to 3.7-fold decrease in IC50 | [3] |
Visual Guides
Caption: A generalized experimental workflow for measuring renin activity.
Caption: A diagram illustrating common interferences affecting renin assays.
References
- 1. Blood collection tubes with protease inhibitors to prevent falsely high renin concentrations due to cryoactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinicallab.com [clinicallab.com]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical evaluation of the renin-angiotensin system: the good, bad, and absolute? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity assays and immunoassays for plasma Renin and prorenin: information provided and precautions necessary for accurate measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical validation and investigation on reference intervals of aldosterone and renin in Chinese Han population by using fully automated chemiluminescence immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. eaglebio.com [eaglebio.com]
- 9. Kinetics of the reaction of renin with nine synthetic peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. KINETICS OF THE REACTION OF RENIN WITH NINE SYNTHETIC PEPTIDE SUBSTRATES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. testmenu.com [testmenu.com]
- 13. Methods for Hemolysis Interference Study in Laboratory Medicine – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Educational Case: Hemolysis and Lipemia Interference With Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Peak Resolution in HPLC of Angiotensin Peptides
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) of angiotensin peptides. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to poor peak resolution in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why are my angiotensin peptide peaks tailing?
Peak tailing, where the latter half of the peak is drawn out, is a common issue that can compromise resolution and accurate quantification. The primary causes for peptide peak tailing include:
-
Secondary Interactions: Unwanted interactions between the basic amino acid residues in angiotensin peptides and acidic residual silanol (B1196071) groups on the silica-based stationary phase are a frequent cause of tailing.[1][2][3]
-
Column Degradation or Contamination: Over time, columns can lose their efficiency due to contamination or degradation of the stationary phase.[1][4] Accumulation of strongly retained substances at the column inlet can disrupt the chromatography process.[1]
-
Mobile Phase pH Issues: An inappropriate mobile phase pH can lead to the ionization of silanol groups, increasing secondary interactions.[4]
-
Column Overloading: Injecting too much sample can saturate the column, leading to peak distortion.[3][4]
-
Metal Contamination: Interactions between the peptides and trace metals in the HPLC system (e.g., stainless steel frits and tubing) can cause tailing.[1]
Solution Steps:
-
Optimize Mobile Phase Additives:
-
Use an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1% to minimize secondary interactions and achieve sharp peaks.[5][6][7] Note that TFA can cause ion suppression if you are using mass spectrometry (MS) detection.[7][8]
-
For LC-MS applications, consider using formic acid (FA) or difluoroacetic acid (DFA).[9] While FA is more MS-friendly, it may result in broader peaks.[10] DFA can offer a good compromise between peak shape and MS sensitivity.[9]
-
-
Adjust Mobile Phase pH: Maintain a low mobile phase pH (around 2-3) to suppress the ionization of silanol groups.[4][11]
-
Column Health and Cleaning:
-
If the column is old or has been used extensively, consider replacing it.
-
Flush the column with a strong solvent to remove contaminants.
-
-
Reduce Sample Load: Decrease the injection volume or dilute the sample to avoid overloading the column.[4][12]
-
Use a Guard Column: A guard column can help protect the analytical column from contaminants in the sample.[13]
Q2: My angiotensin peptide peaks are broad and poorly resolved. What should I do?
Broad peaks can be caused by a variety of factors, leading to a loss of resolution between closely eluting peptides.
-
Suboptimal Mobile Phase Composition: The organic modifier concentration and the type of buffer can significantly impact peak width.[14][15]
-
High Flow Rate: A flow rate that is too high can reduce separation efficiency, leading to broader peaks.[12]
-
Temperature Effects: Inconsistent or suboptimal column temperature can affect mobile phase viscosity and mass transfer, causing peak broadening.[12][13]
-
Extra-Column Volume: Dead volume in the tubing and connections between the injector, column, and detector can cause significant peak broadening.[1][4]
-
Column Issues: A deteriorated column, voids in the packing material, or using a column with an inappropriate pore size can all lead to broad peaks.[13][16] For peptides, wide-pore columns (e.g., 300 Å) are often more suitable than standard small-pore columns.[17]
Solution Steps:
-
Optimize the Gradient:
-
For complex mixtures of angiotensin peptides, a gradient elution is typically necessary.[18]
-
Start with a shallow gradient to improve the resolution of closely eluting peaks.[18][19] A good starting point is a broad "scouting" gradient (e.g., 5-95% organic solvent) to determine the elution range, followed by a narrower, more focused gradient.[18]
-
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, but be mindful of increasing the analysis time.[6][12]
-
Increase Column Temperature: Operating the column at an elevated temperature (e.g., 40-70°C) can decrease mobile phase viscosity, improve mass transfer, and result in sharper peaks.[5][17]
-
Minimize Extra-Column Volume: Use tubing with a small internal diameter and ensure all connections are properly fitted to minimize dead volume.[4]
-
Select an Appropriate Column: For angiotensin peptides, a C18 column with a wide pore size (300 Å) is often a good choice.[17]
Q3: How can I improve the separation between two co-eluting angiotensin peptides?
Achieving baseline separation of structurally similar angiotensin peptides can be challenging.
-
Insufficient Selectivity: The mobile phase and stationary phase may not be providing enough chemical differentiation between the peptides.
-
Inadequate Column Efficiency: A column with a low number of theoretical plates will not be able to resolve closely eluting compounds.
-
Gradient is Too Steep: A rapid change in the mobile phase composition may not allow for sufficient interaction with the stationary phase to separate the peptides.[18]
Solution Steps:
-
Modify the Mobile Phase:
-
Change the Organic Modifier: If you are using acetonitrile, try methanol (B129727) or isopropanol (B130326), or a combination. This can alter the selectivity of the separation.
-
Adjust the Ion-Pairing Agent: The type and concentration of the acidic modifier can influence selectivity.[17] For example, reducing the TFA concentration can sometimes improve the resolution between Angiotensin II and III.[20]
-
Alter the pH: Changing the pH of the mobile phase can alter the charge state of the peptides and improve separation.[20]
-
-
Optimize the Gradient Profile: Employ a shallower gradient over the elution range of the target peptides.[18][19] You can also introduce an isocratic hold during the elution of the critical pair.[18]
-
Increase Column Temperature: This can sometimes change the elution order or improve the separation factor between two peptides.[17]
-
Use a High-Efficiency Column: Consider using a column with a smaller particle size (e.g., sub-2 µm) or a longer column to increase the number of theoretical plates.[15]
Data Summary: Impact of HPLC Parameters on Peak Resolution
| Parameter | Effect on Peak Shape & Resolution | Recommendations for Angiotensin Peptides |
| Mobile Phase Additive | Strong ion-pairing agents (e.g., TFA) generally produce sharper peaks but can suppress MS signals. Weaker acids (e.g., formic acid) are better for MS but may lead to broader peaks.[7][8][10] | For UV detection, start with 0.1% TFA. For MS detection, consider 0.1% formic acid or 0.1% difluoroacetic acid.[9] |
| Mobile Phase pH | Low pH (2-3) suppresses silanol interactions, reducing peak tailing.[4] Altering pH can change selectivity.[20] | Maintain a pH of 2-3 for good peak shape. |
| Organic Modifier | Acetonitrile is the most common. Methanol or isopropanol can offer different selectivity.[6] | Acetonitrile is a good starting point. |
| Gradient Slope | A shallower gradient generally improves the resolution of complex mixtures.[18][19] | Optimize the gradient to be shallower around the elution time of the target peptides. |
| Column Temperature | Increased temperature often leads to sharper peaks and can alter selectivity.[5][17] | Experiment with temperatures between 40°C and 70°C. |
| Flow Rate | Lower flow rates can increase resolution but also increase analysis time.[6][12] | Start with the column manufacturer's recommended flow rate and adjust as needed. |
| Column Chemistry | Wide-pore (300 Å) C18 or C8 columns are generally suitable for peptides.[17] | A wide-pore C18 column is a good first choice. |
| Injection Volume/Load | High sample loads can cause peak fronting or tailing.[3][4] | Keep the injection volume low and ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase.[4] |
Experimental Protocol: Optimized Separation of Angiotensin Peptides
This protocol provides a starting point for the separation of angiotensin peptides using reversed-phase HPLC with UV detection.
1. System Preparation:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column with a wide pore size (e.g., 300 Å), 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
Sample Solvent: Mobile Phase A.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 20.0 | 50 |
| 22.0 | 95 |
| 25.0 | 95 |
| 25.1 | 5 |
| 30.0 | 5 |
3. Sample Preparation:
-
Prepare a stock solution of the angiotensin peptide standard(s) in the sample solvent at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 10-50 µg/mL using the sample solvent.
-
Filter the sample through a 0.22 µm syringe filter before injection.
4. Data Analysis:
-
Integrate the peaks and assess the resolution between adjacent peaks. A resolution value (Rs) of >1.5 is generally considered baseline separation.
-
Evaluate peak symmetry using the tailing factor. A value close to 1 indicates a symmetrical peak.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting poor peak resolution in the HPLC of angiotensin peptides.
Caption: A flowchart for systematic troubleshooting of poor peak resolution in HPLC.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. mastelf.com [mastelf.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. uhplcs.com [uhplcs.com]
- 5. hplc.eu [hplc.eu]
- 6. Peptides purification development in Reverse Phase [blog.interchim.com]
- 7. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. halocolumns.com [halocolumns.com]
- 11. agilent.com [agilent.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 15. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 18. mastelf.com [mastelf.com]
- 19. researchgate.net [researchgate.net]
- 20. ingenieria-analitica.com [ingenieria-analitica.com]
How to reduce background noise in fluorescence-based renin assays
Welcome to the technical support center for fluorescence-based renin assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Troubleshooting Guide: Reducing High Background Noise
High background fluorescence can significantly impact the sensitivity and accuracy of renin assays, leading to a poor signal-to-noise ratio. This guide addresses common causes of high background and provides systematic solutions.
Q1: What are the primary sources of high background noise in my fluorescence-based renin assay?
High background noise in fluorescence-based renin assays, particularly those using Förster Resonance Energy Transfer (FRET), can originate from several sources:
-
Autofluorescence of Assay Components: The assay buffer, enzyme preparation, or the FRET peptide substrate itself can possess intrinsic fluorescence.
-
Autofluorescence of Biological Samples: Biological samples, such as plasma or serum, contain endogenous fluorophores like NADH and flavins that can contribute to background noise.[1]
-
Substrate Instability: The fluorescent substrate may degrade spontaneously over time, leading to an increase in fluorescence independent of renin activity.
-
Contaminated Reagents: Buffers and other reagents may be contaminated with fluorescent impurities or be subject to microbial growth, both of which can increase background signal.[1]
-
Non-Specific Binding: The enzyme or substrate may non-specifically bind to the microplate wells, contributing to the background signal.[2]
-
Inner Filter Effect: At high concentrations, components in the assay can absorb the excitation or emission light, which can affect the measured fluorescence intensity.[2]
-
Instrument Settings: Inappropriate gain settings or filter sets on the fluorescence plate reader can amplify background noise.
Q2: My "no-enzyme" control well shows a high signal. What is the likely cause and how can I fix it?
A high signal in the "no-enzyme" control indicates that the fluorescence is not due to renin activity. The most probable causes are substrate instability or contamination of your reagents.
Troubleshooting Steps:
-
Assess Substrate Stability: Incubate the substrate in the assay buffer without the enzyme and measure the fluorescence over your standard assay time. A significant increase in fluorescence indicates spontaneous hydrolysis.
-
Prepare Fresh Reagents: Always prepare substrate solutions fresh before each experiment and protect them from light.[1]
-
Check for Contamination: Use high-purity, sterile-filtered water and analytical-grade reagents for all your buffers. Test individual buffer components for intrinsic fluorescence.[1]
Q3: How can I minimize background fluorescence originating from my biological sample (e.g., plasma)?
Autofluorescence from biological samples is a common challenge. Here are several strategies to mitigate its effects:
-
Use a Red-Shifted Fluorophore: Select a FRET pair that excites and emits at longer wavelengths (in the red spectrum). This minimizes the overlap with the emission spectra of common biological autofluorescent molecules, which typically fluoresce in the blue and green regions.[2]
-
Sample Dilution: If possible, dilute your sample to reduce the concentration of interfering substances. However, ensure that the renin concentration remains within the detectable range of your assay.
-
Blank Subtraction: Always include a "sample blank" control that contains the biological sample and all assay components except the FRET substrate. Subtracting the signal from this well can help correct for sample autofluorescence.
Q4: Can my choice of microplate affect the background signal?
Yes, the type of microplate used is critical for fluorescence assays.
-
Use Black Plates: Always use black, opaque microplates for fluorescence assays. Black plates minimize light scattering and prevent crosstalk between wells, which can be a significant source of background noise.[2]
-
Check for Autofluorescence: Even black plates can have some level of autofluorescence. If you suspect the plate is contributing to the background, measure the fluorescence of an empty well.
Q5: How do I optimize my instrument settings to improve the signal-to-noise ratio?
Incorrect instrument settings can either fail to detect your signal or amplify your background.
-
Optimize Gain Setting: The gain setting on your fluorescence reader amplifies the signal. A high gain will amplify both the specific signal and the background noise. Titrate the gain to find a setting that maximizes the signal from your positive control without saturating the detector, while keeping the background of your negative control low.
-
Use Appropriate Filters: Ensure that the excitation and emission filters are optimal for your chosen fluorophore pair to maximize signal collection and minimize bleed-through.
-
Increase Flashes per Well: Averaging multiple flashes per well can help to reduce variability and background noise, especially for samples with low signal.[3]
Frequently Asked Questions (FAQs)
Q: How does substrate concentration impact the signal-to-noise ratio?
A: The substrate concentration is a critical parameter to optimize. While a higher substrate concentration can lead to a stronger signal, it can also increase the background due to higher intrinsic fluorescence or spontaneous hydrolysis. It is important to perform a substrate titration to determine the optimal concentration that provides the best signal-to-noise ratio for your specific enzyme concentration.
Q: Can detergents be added to the assay buffer to reduce background?
A: Yes, adding a low concentration of a non-ionic detergent, such as 0.01% to 0.05% Tween-20, to the assay and wash buffers can help reduce non-specific binding of the enzyme and substrate to the microplate.[2] However, it is important to test different concentrations as higher levels of detergent can sometimes inhibit enzyme activity.
Q: What are the essential controls to include in my renin assay plate?
A: To accurately assess and correct for background noise, the following controls are essential:
-
Blank Wells: Contain all assay components except the enzyme and substrate. This measures the background from the buffer and the microplate.[2]
-
No-Enzyme Control: Contains the substrate and all other assay components except the enzyme. This identifies signal from substrate instability or non-enzymatic degradation.[2]
-
No-Substrate Control: Contains the enzyme and all other components except the substrate. This measures any intrinsic fluorescence from the enzyme preparation or the biological sample.[2]
Quantitative Data Summary
The following tables provide illustrative examples of how different assay parameters can influence the signal and background fluorescence, and consequently the signal-to-noise ratio (S/N). The optimal values will vary depending on the specific assay components and conditions.
Table 1: Example of Substrate Concentration Optimization
| Substrate Concentration (µM) | Signal (RFU) | Background (RFU) | S/N Ratio |
| 0.5 | 5000 | 500 | 10 |
| 1.0 | 9000 | 700 | 12.9 |
| 2.0 | 15000 | 1000 | 15 |
| 5.0 | 25000 | 2500 | 10 |
| 10.0 | 35000 | 5000 | 7 |
RFU: Relative Fluorescence Units. S/N Ratio = Signal / Background. Data are hypothetical and for illustrative purposes.
Table 2: Example of Buffer Additive (Detergent) Optimization
| Tween-20 Concentration (%) | Signal (RFU) | Background (RFU) | S/N Ratio |
| 0 | 14000 | 1400 | 10 |
| 0.01 | 15000 | 1000 | 15 |
| 0.05 | 14500 | 1100 | 13.2 |
| 0.1 | 13000 | 1200 | 10.8 |
RFU: Relative Fluorescence Units. S/N Ratio = Signal / Background. Data are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol for Identifying the Source of High Background Noise
This protocol outlines a systematic approach to pinpoint the source of high background fluorescence in a 96-well plate format.
Materials:
-
Black, opaque 96-well microplate
-
Assay Buffer
-
Renin Enzyme
-
FRET Substrate
-
Biological Sample (if applicable)
-
Fluorescence Plate Reader
Procedure:
-
Prepare a Plate Map: Design a plate layout that includes all necessary controls as described in Table 3.
-
Pipette Reagents: Carefully pipette the components into the designated wells according to the plate map.
-
Incubate: Incubate the plate under your standard assay conditions (e.g., 37°C for 60 minutes), protected from light.
-
Measure Fluorescence: Read the plate using a fluorescence plate reader with the appropriate excitation and emission wavelengths for your FRET pair.
-
Analyze the Data:
-
Well A1 (Buffer Only): This gives the background of the buffer and plate.
-
Well B1 (Substrate Only): A high signal here compared to A1 suggests substrate instability or contamination.
-
Well C1 (Enzyme Only): A high signal here points to autofluorescence from the enzyme preparation.
-
Well D1 (Sample Only): A high signal indicates autofluorescence from the biological sample.
-
By comparing these controls, you can identify the primary contributor to your high background.
-
Table 3: Plate Layout for Background Noise Troubleshooting
| Well | Contents | Purpose |
| A1 | Assay Buffer | Measures buffer and plate background. |
| B1 | Assay Buffer + Substrate | Assesses substrate instability/fluorescence. |
| C1 | Assay Buffer + Enzyme | Assesses enzyme autofluorescence. |
| D1 | Assay Buffer + Sample | Assesses sample autofluorescence. |
| E1 | Assay Buffer + Enzyme + Substrate | Positive control (Signal). |
| F1 | Assay Buffer + Substrate + Sample | "No-enzyme" control with sample. |
Visualizations
Renin-Angiotensin System Signaling Pathway
Caption: The Renin-Angiotensin System (RAS) cascade.
Experimental Workflow for Troubleshooting High Background Noise
Caption: A logical workflow for troubleshooting high background signals.
References
Preventing non-specific binding of Acetyl Angiotensinogen (1-14), porcine in assays
Welcome to the technical support center for assays involving Acetyl Angiotensinogen (B3276523) (1-14), porcine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to non-specific binding (NSB) and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is Acetyl Angiotensinogen (1-14), porcine, and why is N-terminal acetylation important?
A1: this compound, is a synthetic peptide fragment of the angiotensinogen protein. Its sequence is Ac-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Leu-Val-Tyr-Ser-OH. The N-terminal acetylation is a critical modification that blocks degradation by aminopeptidases. This increased proteolytic stability prolongs the peptide's half-life in biological assays, ensuring more consistent and reliable experimental outcomes.[1][2]
Q2: Why is this peptide prone to non-specific binding (NSB)?
A2: Non-specific binding refers to the peptide's unintended adhesion to surfaces other than the intended target, such as the walls of microplate wells.[3] This issue is common with peptides due to their physicochemical properties.[4] Acetyl Angiotensinogen (1-14) contains a mix of hydrophobic, acidic (Asp), and basic (Arg, His) amino acid residues, making it amphiphilic. This allows it to bind non-specifically to surfaces like polystyrene through a combination of hydrophobic and electrostatic interactions.[5][6]
Q3: What are the common consequences of non-specific binding in an assay?
A3: High non-specific binding is a primary cause of poor assay performance. Its main consequences are:
-
High Background Signal: Unbound peptide or detection reagents sticking to the assay plate can generate a high background signal, which obscures the specific signal from the target of interest.[7][8][9]
-
Reduced Assay Sensitivity: A high signal-to-noise ratio is crucial for detecting low concentrations of an analyte. High background noise masks the true signal, reducing the assay's sensitivity and accuracy.[10]
-
Poor Reproducibility: Inconsistent non-specific binding across wells or plates leads to high variability in results and poor reproducibility of the experiment.[8]
Q4: What is a blocking buffer and how does it prevent non-specific binding?
A4: A blocking buffer is a solution containing proteins or other molecules that are used to saturate the unoccupied binding sites on a microplate or membrane.[10][11] By coating the surface, these blocking agents prevent the Acetyl Angiotensinogen peptide or subsequent detection antibodies from non-specifically adsorbing to the plastic, thereby reducing background noise and improving the signal-to-noise ratio.[10][12]
Troubleshooting Guide: High Background & Non-Specific Binding
High background is the most common indicator of a non-specific binding problem. This guide provides a systematic approach to diagnosing and resolving the issue.
Diagram: Troubleshooting Workflow
Caption: A workflow for troubleshooting high background signals in assays.
| Problem | Potential Cause | Recommended Solution |
| High background across all wells | 1. Inadequate Blocking | • Increase Concentration: Raise the blocking agent concentration (e.g., from 1% to 3-5% BSA or non-fat dry milk).[9][10] • Increase Incubation Time: Extend the blocking incubation from 1 hour to 2 hours or overnight at 4°C.[8] • Change Blocking Agent: Test a different blocking agent. Casein or fish gelatin can be more effective than BSA for certain peptides.[12][13] See the "Blocking Agent Comparison" table below. |
| 2. Insufficient Washing | • Increase Wash Cycles: Increase the number of wash cycles (e.g., from 3 to 5) after each incubation step.[8] • Add a Detergent: Include a non-ionic detergent like Tween 20 (0.05% v/v) in your wash buffer to disrupt hydrophobic interactions.[8][14] • Incorporate a Soak Step: Allow the wash buffer to sit in the wells for 30-60 seconds during each wash cycle to improve removal of unbound reagents.[9] | |
| 3. High Antibody Concentration | • Titrate Antibodies: Perform a titration experiment to determine the optimal concentration for your primary and secondary antibodies. Overly high concentrations increase the likelihood of NSB.[8] | |
| 4. Buffer Composition | • Increase Ionic Strength: Increase the salt concentration (e.g., NaCl from 150 mM to 300-500 mM) in the wash and antibody dilution buffers to reduce electrostatic interactions.[15][16] • Adjust pH: The charge of the peptide is pH-dependent. Empirically test slightly different pH values for your buffers to find one that minimizes peptide adsorption to the plate.[15][17] | |
| Edge Effects (higher signal in outer wells) | Uneven Temperature or Evaporation | • Proper Plate Sealing: Use high-quality plate sealers during incubations to prevent evaporation from the outer wells.[8] • Stable Incubation: Avoid stacking plates in the incubator and ensure a stable, uniform temperature. Placing a pan of water in the incubator can help maintain humidity. |
| High background in "no-antigen" control wells | Non-specific binding of antibodies | • Check Blocking Efficacy: This strongly indicates that the blocking step is insufficient to prevent antibodies from binding directly to the plate. Re-evaluate your blocking strategy using the steps above. • Use High-Quality Antibodies: Use affinity-purified or pre-adsorbed secondary antibodies to reduce cross-reactivity. |
Data & Protocols
Table 1: Comparison of Common Blocking Agents
This table summarizes common blocking agents and their typical working concentrations for peptide-based assays. The optimal choice must be determined empirically for each specific assay.
| Blocking Agent | Typical Concentration | Pros | Cons | Base Buffer |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | Inexpensive, readily available, single-protein blocker.[10] | Can have lot-to-lot variability; may contain contaminating proteins. | PBS or TBS |
| Non-Fat Dry Milk (NFDM) / Casein | 2 - 5% (w/v) | Very effective due to a mixture of proteins of different sizes; inexpensive.[12][13] | Contains phosphoproteins (not suitable for phospho-specific antibody studies) and biotin (B1667282) (interferes with avidin-biotin systems).[11] | PBS or TBS |
| Fish Skin Gelatin | 0.1 - 1% (w/v) | Does not cross-react with most mammalian antibodies; good for reducing protein-protein interactions.[11][18] | Can be less effective at blocking protein-plastic interactions if used alone; contains endogenous biotin.[18][19] | PBS or TBS |
| Commercial/Proprietary Buffers | Varies | Optimized formulations, often protein-free; high consistency and long shelf-life. | More expensive than home-brew options. | As supplied |
Diagram: Mechanism of Blocking Agents
Caption: Blocking agents saturate non-specific binding sites on a surface.
Experimental Protocol: General Method for Reducing NSB in a Peptide ELISA
This protocol provides a starting point for developing a robust assay with this compound. Optimization of each step is recommended.
-
Peptide Coating:
-
Dilute Acetyl Angiotensinogen (1-14) to 1-10 µg/mL in a coating buffer (e.g., 50 mM sodium carbonate, pH 9.6).
-
Add 100 µL of the diluted peptide solution to each well of a high-binding polystyrene microplate.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate 3 times with 300 µL per well of Wash Buffer (e.g., PBS with 0.05% Tween 20).
-
-
Blocking:
-
Add 300 µL of Blocking Buffer (e.g., 3% BSA in PBS with 0.05% Tween 20) to each well.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Washing:
-
Aspirate the blocking solution.
-
Wash the plate 3-5 times with 300 µL per well of Wash Buffer.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in an appropriate Antibody Dilution Buffer (often the same as the blocking buffer).
-
Add 100 µL of the diluted primary antibody to each well.
-
Incubate for 1-2 hours at 37°C or as recommended by the antibody supplier.
-
-
Washing:
-
Aspirate the primary antibody solution.
-
Wash the plate 3-5 times with 300 µL per well of Wash Buffer.
-
-
Secondary Antibody Incubation & Detection:
-
Proceed with the secondary antibody incubation, subsequent washes, and substrate addition according to your specific assay protocol, ensuring all antibody dilutions and washes are performed diligently. Read the plate promptly after adding the stop solution.
-
References
- 1. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. Physicochemical characteristics of human high molecular weight angiotensinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced recovery of low concentration protein and peptide solutions on ultra-low binding microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Amphiphilic properties of angiotensin and its fragments] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. sinobiological.com [sinobiological.com]
- 8. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 9. arp1.com [arp1.com]
- 10. ELISA Blocking Buffers: Overview & Application [excedr.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
- 15. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 16. Ionic Strength and Solution Composition Dictate the Adsorption of Cell-Penetrating Peptides onto Phosphatidylcholine Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modulatory Effects of Acidic pH and Membrane Potential on the Adsorption of pH-Sensitive Peptides to Anionic Lipid Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bitesizebio.com [bitesizebio.com]
- 19. corning.com [corning.com]
Acetyl Angiotensinogen (1-14), porcine degradation by other proteases
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the degradation of Acetyl Angiotensinogen (B3276523) (1-14), porcine, by various proteases.
Frequently Asked Questions (FAQs)
Q1: What is Acetyl Angiotensinogen (1-14), porcine, and why is the N-terminus acetylated?
A1: this compound, is a synthetic fragment of the N-terminal region of porcine angiotensinogen. The sequence is Ac-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Asn-OH. The acetylation of the N-terminal aspartic acid residue is a key modification that enhances the peptide's stability by conferring resistance to degradation by aminopeptidases. This increased stability is crucial for in vitro and in vivo studies of the renin-angiotensin system (RAS), as it allows for more precise and reproducible experimental outcomes.
Q2: What is the primary and expected cleavage site in this compound?
A2: The primary and most specific cleavage is mediated by the enzyme renin . Renin is a highly specific aspartic protease that cleaves the peptide bond between Leucine at position 10 (P1) and Valine at position 11 (P1').[1] This cleavage releases Angiotensin I (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu) and a C-terminal tetrapeptide (Val-Ile-His-Asn). The cleavage of angiotensinogen by renin is the rate-limiting step in the RAS cascade.[1]
Q3: Can proteases other than renin degrade this compound?
A3: Yes, other less specific proteases can cleave Acetyl Angiotensinogen (1-14). While renin is the most specific enzyme, proteases such as pepsin, trypsin, and chymotrypsin (B1334515) can also degrade the peptide at various sites, which can be a factor in experimental design and interpretation.
Q4: My mass spectrometry results show unexpected fragments of Acetyl Angiotensinogen (1-14). What could be the cause?
A4: Unexpected fragments can arise from several sources. Contamination of your sample with other proteases is a common issue. Another possibility is the inherent, broader specificity of the protease you are using, which may lead to secondary cleavage events. It is also important to consider non-enzymatic degradation pathways, such as hydrolysis or deamidation, especially under non-optimal pH or prolonged incubation times.
Q5: How can I prevent non-specific degradation of my peptide during experiments?
A5: To minimize non-specific degradation, it is crucial to use highly purified proteases and peptide substrates. Including a cocktail of protease inhibitors specific for enzymes other than your protease of interest can be effective. Additionally, optimizing reaction conditions such as pH, temperature, and incubation time for the specific protease being studied will favor specific cleavage. Proper storage of the peptide, lyophilized at -20°C or -80°C, is also essential to prevent degradation before the experiment.
Troubleshooting Guides
Issue 1: Low or No Cleavage of Acetyl Angiotensinogen (1-14)
| Possible Cause | Troubleshooting Step |
| Inactive Protease | 1. Verify the activity of your protease using a known, commercially available substrate. 2. Ensure the protease has been stored correctly according to the manufacturer's instructions. 3. Prepare fresh protease solutions for each experiment. |
| Suboptimal Reaction Conditions | 1. Confirm that the buffer pH is within the optimal range for the specific protease. 2. Check that the incubation temperature is optimal for enzyme activity. 3. Verify that any necessary co-factors are present in the reaction buffer. |
| Presence of Inhibitors | 1. Ensure that no unintended protease inhibitors are present in your reaction buffer or sample. 2. If using a complex biological sample, consider a purification step to remove endogenous inhibitors. |
Issue 2: Multiple Unexpected Cleavage Products
| Possible Cause | Troubleshooting Step |
| Protease Contamination | 1. Use a highly purified, sequencing-grade protease. 2. If contamination is suspected, analyze a "protease-only" control by mass spectrometry to identify any autolytic fragments. |
| Non-Specific Protease Activity | 1. Reduce the enzyme-to-substrate ratio to favor cleavage at the primary site. 2. Decrease the incubation time to minimize secondary cleavage events. 3. Adjust the pH to a level that maximizes the specificity of the primary protease. |
| Peptide Instability | 1. Analyze a "peptide-only" control incubated under the same conditions to identify non-enzymatic degradation products. 2. Ensure the peptide is fully solubilized before starting the reaction. |
Predicted Proteolytic Cleavage Sites
The following table summarizes the predicted cleavage sites of common proteases on this compound.
| Protease | Predicted Cleavage Sites (P1-P1') | Cleavage Preference |
| Renin | Leu(10) - Val(11) | Highly specific for this site. |
| Pepsin | Tyr(4) - Ile(5), Phe(8) - His(9), Leu(10) - Val(11) | Prefers hydrophobic residues, particularly aromatic amino acids (Tyr, Phe) at P1 or P1'.[2][3][4] |
| Trypsin | Arg(2) - Val(3) | Cleaves at the C-terminus of basic residues (Arg, Lys).[5] |
| Chymotrypsin | Tyr(4) - Ile(5), Phe(8) - His(9), Leu(10) - Val(11) | Prefers large hydrophobic residues (Tyr, Phe, Trp, Leu) at the P1 position.[6] |
Experimental Protocols
In Vitro Degradation of Acetyl Angiotensinogen (1-14) by a Protease
Objective: To determine the cleavage products of this compound, upon incubation with a specific protease.
Materials:
-
This compound
-
Protease of interest (e.g., Renin, Pepsin, Trypsin, Chymotrypsin)
-
Reaction Buffer (optimized for the specific protease)
-
Quenching Solution (e.g., 10% Trifluoroacetic Acid - TFA)
-
Mass Spectrometer (e.g., MALDI-TOF or LC-MS/MS)
Procedure:
-
Peptide Preparation: Reconstitute lyophilized Acetyl Angiotensinogen (1-14) in an appropriate solvent (e.g., sterile water or 50% acetonitrile) to a stock concentration of 1 mg/mL.
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the reaction buffer, the Acetyl Angiotensinogen (1-14) stock solution to a final concentration of 100 µM.
-
Pre-incubate the mixture at the optimal temperature for the protease for 5 minutes.
-
-
Initiation of Reaction: Add the protease to the reaction mixture at an appropriate enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Incubation: Incubate the reaction at the optimal temperature for a defined period (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: At each time point, stop the reaction by adding an equal volume of quenching solution (e.g., 10% TFA).
-
Sample Preparation for Mass Spectrometry: Desalt and concentrate the quenched samples using a C18 ZipTip or equivalent.
-
Mass Spectrometry Analysis: Analyze the samples by MALDI-TOF MS or LC-MS/MS to identify the masses of the resulting peptide fragments.
Visualizations
Caption: Experimental workflow for the in vitro degradation of Acetyl Angiotensinogen (1-14).
Caption: Simplified Renin-Angiotensin System (RAS) cascade involving Acetyl Angiotensinogen (1-14).
Caption: Troubleshooting logic for Acetyl Angiotensinogen (1-14) degradation experiments.
References
- 1. Structural basis for the specificity of renin-mediated angiotensinogen cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pepsin - Wikipedia [en.wikipedia.org]
- 3. Accessing the Reproducibility and Specificity of Pepsin and other Aspartic Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expasy PeptideCutter tool: available enzymes [web.expasy.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Chymotrypsin [sigmaaldrich.com]
Matrix effects in mass spectrometry of Acetyl Angiotensinogen (1-14), porcine from plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometric analysis of Acetyl Angiotensinogen (1-14), porcine from plasma.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to matrix effects in your LC-MS/MS experiments.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low Signal Intensity / Poor Sensitivity | Ion Suppression: Co-eluting endogenous matrix components (e.g., phospholipids, salts, other peptides) are interfering with the ionization of Acetyl Angiotensinogen (1-14).[1][2] | 1. Assess Matrix Effects: Perform a post-extraction spike experiment to quantify the degree of ion suppression.[3] 2. Optimize Sample Preparation: Implement more rigorous cleanup methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.[4] For large peptides, 2-D chromatography can also be highly effective.[5] 3. Chromatographic Separation: Modify your LC gradient, column chemistry, or flow rate to better separate the analyte from the matrix interferences. |
| High Signal Variability / Poor Reproducibility | Inconsistent Matrix Effects: The composition and concentration of interfering matrix components vary between samples, leading to inconsistent ion suppression or enhancement.[1] | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte can help compensate for variations in matrix effects. 2. Improve Sample Preparation Consistency: Ensure uniform and reproducible sample cleanup across all samples and standards. Automated sample preparation can reduce variability.[6] 3. Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples to account for consistent matrix effects.[1] |
| Peak Shape Distortion (Tailing, Fronting, or Splitting) | Matrix-Induced Chromatographic Effects: High concentrations of matrix components can overload the column or interact with the analyte, altering its chromatographic behavior.[7] | 1. Dilute the Sample: A simple dilution of the sample extract can sometimes reduce the concentration of interfering components to a level where they no longer affect the chromatography. 2. Enhance Sample Cleanup: Utilize a more selective sample preparation method to remove the problematic matrix components. 3. Optimize LC Method: Adjust the mobile phase composition or gradient to improve peak shape. |
| Unexpected Peaks or High Background | Co-eluting Isobaric Interferences: Other components in the plasma matrix have the same mass-to-charge ratio as Acetyl Angiotensinogen (1-14) or its fragments. | 1. Improve Chromatographic Resolution: Modify the LC method to separate the interfering peaks from the analyte peak. 2. Use High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between the analyte and interferences with the same nominal mass. 3. Optimize MS/MS Transitions: Select more specific precursor-product ion transitions that are unique to your analyte. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for the analysis of Acetyl Angiotensinogen (1-14) in plasma?
Matrix effects are the alteration of ionization efficiency for an analyte due to the presence of co-eluting components in the sample matrix.[3] In plasma, these components can include salts, lipids (especially phospholipids), and other endogenous peptides and proteins.[2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of the quantification.[1][3]
Q2: How can I determine if my analysis is affected by matrix effects?
There are two primary methods to assess matrix effects:
-
Post-Extraction Spike: This is a quantitative method where you compare the peak area of the analyte spiked into an extracted blank plasma sample to the peak area of the analyte in a neat solution at the same concentration. A significant difference indicates the presence of matrix effects.[3]
-
Post-Column Infusion: This is a qualitative method where a constant flow of your analyte is infused into the mass spectrometer while an extracted blank plasma sample is injected onto the LC column. Dips or rises in the baseline signal indicate regions of ion suppression or enhancement, respectively.
Q3: What are the most effective sample preparation techniques to minimize matrix effects for a peptide like Acetyl Angiotensinogen (1-14) in plasma?
While a simple protein precipitation (PPT) can be a starting point, it often does not provide a clean enough extract for sensitive peptide analysis.[2] More effective methods include:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up and concentrating peptides from complex matrices. C18 cartridges are commonly used for angiotensin peptides.[4]
-
Liquid-Liquid Extraction (LLE): LLE can also provide a cleaner sample than PPT.
-
Phospholipid Removal Plates/Cartridges: These are specifically designed to remove phospholipids, which are a major source of ion suppression in plasma.[2]
Q4: Does the acetylation of Acetyl Angiotensinogen (1-14) influence matrix effects?
The N-terminal acetylation blocks a primary amine group, which can affect the peptide's overall charge and chromatographic retention. While this can be beneficial for chromatographic separation, some studies have shown that acetylation can lead to signal suppression during electrospray ionization (ESI) due to charge neutralization.[8][9] Therefore, it is crucial to empirically evaluate the ionization efficiency and potential for matrix effects for your specific acetylated peptide.
Q5: Should I use a specific type of internal standard for this analysis?
Yes, the use of a stable isotope-labeled internal standard (SIL-IS) of Acetyl Angiotensinogen (1-14) is highly recommended. A SIL-IS has the same physicochemical properties as the analyte and will be affected by matrix effects in the same way. This allows for accurate correction of signal suppression or enhancement, leading to more reliable quantitative results.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Acetyl Angiotensinogen (1-14) into the final reconstitution solvent at low, medium, and high concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank porcine plasma using your established sample preparation protocol. Spike Acetyl Angiotensinogen (1-14) into the final, dried, and reconstituted extracts at the same low, medium, and high concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike Acetyl Angiotensinogen (1-14) into blank porcine plasma before the extraction process. This set is used to determine recovery.
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Factor (MF) and Recovery:
-
Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
An MF of 100% indicates no matrix effect.
-
An MF < 100% indicates ion suppression.
-
An MF > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
Protocol 2: General Solid-Phase Extraction (SPE) for Angiotensin Peptides from Plasma
This is a general protocol and should be optimized for Acetyl Angiotensinogen (1-14).
-
Pre-treat Plasma: Acidify the plasma sample with an appropriate acid (e.g., trifluoroacetic acid or formic acid) to a final concentration of 0.1-1%. This helps to precipitate larger proteins and dissociate peptides from binding proteins.
-
Condition SPE Cartridge: Condition a C18 SPE cartridge (e.g., 30 mg) with 1 mL of methanol (B129727) followed by 1 mL of 0.1% formic acid in water.
-
Load Sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash Cartridge: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% acetonitrile (B52724) in 0.1% formic acid) to remove salts and other polar interferences.
-
Elute Peptides: Elute the Acetyl Angiotensinogen (1-14) with 1 mL of a higher concentration of organic solvent (e.g., 50-80% acetonitrile in 0.1% formic acid).
-
Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for the quantitative assessment of matrix effects and recovery.
Caption: Mechanism of ion suppression in the ESI source.
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Analysis of Angiotensin Peptides by LC-MS and LC-MS/MS: Metabolism by Bovine Adrenal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trace LC/MS quantitative analysis of polypeptide biomarkers: impact of 1-D and 2-D chromatography on matrix effects and sensitivity. | Semantic Scholar [semanticscholar.org]
- 6. A Plasma Sample Preparation for Mass Spectrometry using an Automated Workstation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Effects of peptide acetylation and dimethylation on electrospray ionization efficiency [agris.fao.org]
- 9. Effects of peptide acetylation and dimethylation on electrospray ionization efficiency [ouci.dntb.gov.ua]
How to avoid freeze-thaw degradation of Acetyl Angiotensinogen (1-14), porcine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of Acetyl Angiotensinogen (B3276523) (1-14), porcine, to minimize degradation, particularly from freeze-thaw cycles. Adhering to these protocols will help ensure the integrity and bioactivity of the peptide for reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized Acetyl Angiotensinogen (1-14), porcine?
A1: Lyophilized this compound, should be stored at -20°C and kept desiccated. In its lyophilized form, the peptide is stable for up to 36 months under these conditions.[1]
Q2: How should I store this compound, once it is in solution?
A2: Once dissolved, the peptide solution should be aliquoted into single-use volumes and stored at -20°C. It is recommended to use the solution within one month to prevent loss of potency.[1] Aliquoting is crucial to avoid multiple freeze-thaw cycles.[1][2]
Q3: Why are multiple freeze-thaw cycles detrimental to the peptide?
A3: Repeated freeze-thaw cycles can lead to both physical and chemical degradation of the peptide. Physical stress from ice crystal formation can disrupt the peptide's structure.[2] Chemically, freeze-thaw cycles can cause changes in local solute concentrations and pH shifts in buffer systems, which can accelerate degradation pathways like hydrolysis and oxidation.[2]
Q4: Can I store the peptide solution in a frost-free freezer?
A4: It is not recommended to store peptide solutions in a frost-free freezer. The temperature cycling in these freezers, designed to prevent frost buildup, effectively subjects the samples to repeated low-level freeze-thaw cycles that can degrade the peptide over time.
Q5: What is the best way to thaw a frozen aliquot of the peptide solution?
A5: It is best to thaw the peptide aliquot quickly to minimize the time it spends in a partially frozen state where degradation can be accelerated. This can be achieved by warming the vial in a room temperature water bath or by rolling it between your hands.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Reduced biological activity or inconsistent experimental results. | Peptide degradation due to multiple freeze-thaw cycles. | Discard the current stock solution. Prepare a new stock and ensure it is aliquoted into single-use volumes to avoid repeated freezing and thawing. |
| Improper storage of the peptide solution (e.g., at 4°C for an extended period or in a frost-free freezer). | For long-term storage, always store aliquots at -20°C or -80°C. Use solutions stored at 4°C within a few days. | |
| Oxidation of susceptible amino acid residues. | When preparing solutions, use degassed, high-purity solvents. If the peptide is susceptible to oxidation, consider adding antioxidants, though this should be validated for your specific application. | |
| Peptide precipitates out of solution after thawing. | The concentration of the peptide is too high for the chosen solvent. | Gently warm the solution and vortex or sonicate briefly to attempt redissolution. For future preparations, consider dissolving the peptide at a lower concentration or in a different solvent system. A common solvent for angiotensinogen fragments is DMSO. |
| pH of the solution is not optimal for solubility. | Adjust the pH of the buffer. Basic peptides are generally more soluble in acidic solutions and vice versa. | |
| Slow thawing process. | Thaw aliquots quickly to minimize the risk of precipitation. | |
| Observed changes in mass spectrometry profile (e.g., unexpected fragments). | Hydrolysis of peptide bonds. | This can be exacerbated by pH extremes and prolonged storage in aqueous solutions. Ensure the pH of your buffer is near neutral (pH 5-7 is often optimal) and use fresh solutions. The N-terminal acetylation of Acetyl Angiotensinogen (1-14) can offer some protection against aminopeptidases.[3] |
| Oxidation of the peptide. | Minimize exposure to air during handling and use degassed solvents. Store aliquots under an inert gas like argon or nitrogen if the peptide is particularly sensitive. |
Quantitative Data Summary
| Parameter | Lyophilized Peptide | Peptide in Solution |
| Storage Temperature | -20°C (desiccated) | -20°C |
| Storage Duration | Up to 36 months[1] | Up to 1 month[1] |
| Freeze-Thaw Cycles | N/A | Avoid multiple cycles |
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound
-
Pre-equilibration: Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis.
-
Solvent Selection: Based on the peptide's properties, select an appropriate solvent. For hydrophobic peptides, sterile DMSO is a common choice for initial solubilization. The peptide can then be diluted with an aqueous buffer appropriate for the experiment.
-
Reconstitution: Add the desired volume of solvent to the vial. Gently vortex or sonicate the vial to ensure the peptide is fully dissolved.
-
Aliquoting: Immediately after reconstitution, aliquot the peptide solution into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment.
-
Storage: Store the aliquots at -20°C.
Protocol for Assessing Peptide Stability via High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of this compound, after freeze-thaw cycles.
-
Sample Preparation:
-
Prepare a stock solution of the peptide in an appropriate solvent system.
-
Divide the stock solution into several aliquots.
-
One aliquot will serve as the time-zero (T0) control and will not be subjected to freeze-thaw cycles.
-
Subject the remaining aliquots to a predetermined number of freeze-thaw cycles (e.g., 1, 3, 5 cycles). A freeze cycle can consist of placing the aliquot at -20°C for at least one hour, and a thaw cycle involves bringing the aliquot to room temperature.
-
-
HPLC Analysis:
-
Set up an HPLC system with a suitable C18 column.
-
Prepare a mobile phase gradient, typically using water with 0.1% trifluoroacetic acid (TFA) as mobile phase A and acetonitrile (B52724) with 0.1% TFA as mobile phase B.
-
Inject the T0 control sample and obtain the chromatogram. The peak corresponding to the intact peptide should be identified.
-
Inject the samples that have undergone freeze-thaw cycles.
-
-
Data Analysis:
-
Compare the peak area of the intact peptide in the freeze-thaw samples to the T0 control.
-
A decrease in the peak area of the intact peptide indicates degradation.
-
The appearance of new peaks in the chromatograms of the freeze-thaw samples can indicate the formation of degradation products.
-
Visualizations
Caption: Freeze-thaw cycle-induced degradation pathways for peptides.
Caption: Recommended workflow for handling peptide solutions.
References
Technical Support Center: Renin Activity Measurements with Synthetic Substrates
This technical support center is designed for researchers, scientists, and drug development professionals to address variability and troubleshoot issues encountered during renin activity measurements using synthetic substrates.
Frequently Asked Questions (FAQs)
Q1: What are the main sources of variability in renin activity assays using synthetic substrates?
Variability in renin activity measurements can stem from three main areas:
-
Pre-analytical Variability: This is a major contributor and includes factors related to sample collection and handling. Patient-related factors like posture, diet (sodium intake), and medications can significantly influence in vivo renin levels.[1][2] Procedural factors such as the type of collection tube (EDTA plasma is preferred), sample handling temperature, and storage conditions are critical.[3][4] A key issue is "cryoactivation," the conversion of inactive prorenin to active renin at low temperatures, which can falsely elevate renin activity measurements.[3][5][6][7]
-
Analytical Variability: This relates to the assay procedure itself. It includes the precision of the assay (intra- and inter-assay variability), the quality and concentration of the synthetic substrate, potential interference from compounds in the sample, and the accuracy of instrumentation like fluorescence plate readers.[8][9][10]
-
Biological Variability: Natural physiological fluctuations in renin levels can also contribute to variability. This includes diurnal rhythm, age, and sex.[1]
Q2: What is cryoactivation and how can I prevent it?
Cryoactivation is the enzymatic conversion of inactive prorenin to active renin at temperatures between -5°C and +4°C.[3][5][6] This can lead to a significant overestimation of renin activity.[3][5] Storing samples at -20°C may also lead to cryoactivation, with some studies showing over a 300% increase in measured renin concentration.[3]
To prevent cryoactivation:
-
Collect blood samples in EDTA tubes and process them at room temperature.[1][3]
-
If samples are not to be assayed immediately, they should be rapidly frozen and stored at -70°C or -80°C.[3]
Q3: Which medications can interfere with renin activity measurements?
A variety of medications can affect the renin-angiotensin-aldosterone system and therefore influence renin activity measurements. It is crucial to consider a patient's or animal's medication history when interpreting results.
-
Drugs that can increase the Aldosterone-to-Renin Ratio (ARR), potentially causing false positives for conditions like primary aldosteronism:
-
Drugs that can decrease the ARR, potentially causing false negatives:
For clinical screening, it is often recommended to withdraw interfering medications for a period before testing, if clinically feasible.[2]
Q4: What are acceptable levels of intra- and inter-assay variability?
For ligand-binding assays like those used for renin activity, intra-assay coefficients of variation (CVs) should generally be less than 10%, and inter-assay CVs should be less than 15%.[17] However, this can vary depending on the specific assay and its validation.[8][9][10][18][19] It is important to establish these parameters within your own laboratory using quality control samples.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Samples (Poor Intra-Assay Precision)
| Possible Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Ensure consistent timing and technique for all additions. |
| Incomplete Mixing | Gently mix all reagents and samples thoroughly before and after addition to the microplate. Avoid introducing bubbles. |
| Temperature Gradients | Ensure the entire microplate is at a uniform temperature during incubation. Avoid placing the plate on a cold or hot surface before reading. |
| Well-to-Well Contamination | Use fresh pipette tips for each sample and reagent. Be careful not to splash contents between wells. |
| Inconsistent Read Times | For kinetic assays, ensure the plate reader measures all wells at the same interval after reaction initiation. |
Issue 2: Low or No Fluorescence Signal
| Possible Cause | Troubleshooting Step |
| Inactive Renin Enzyme | Use a fresh aliquot of renin or a new lot. Ensure proper storage conditions (-80°C). Run a positive control with a known active renin standard. |
| Degraded Synthetic Substrate | Use a fresh aliquot of the substrate. Protect fluorogenic substrates from light. |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths are set correctly for the specific fluorophore on the synthetic substrate.[20] Optimize the gain setting on the plate reader.[20] |
| Sub-optimal Assay Conditions | Ensure the assay buffer pH is optimal for renin activity (typically pH 6.0-7.4).[3] Check that the incubation temperature is correct (usually 37°C).[21] |
| Presence of Inhibitors in the Sample | If testing biological samples, consider the presence of endogenous or exogenous renin inhibitors. Perform a spike-and-recovery experiment by adding a known amount of active renin to the sample. |
| Insufficient Incubation Time | For kinetic assays, extend the reading time to ensure the reaction has proceeded sufficiently.[22] |
Issue 3: High Background Fluorescence
| Possible Cause | Troubleshooting Step |
| Autofluorescence of Sample/Reagents | Run a blank control containing all assay components except the renin enzyme. Run a control with the sample alone to measure its intrinsic fluorescence. Use black, clear-bottom microplates to minimize background.[20] |
| Contaminated Assay Buffer or Water | Use fresh, high-purity water and reagents to prepare buffers. |
| Substrate Degradation | Protect the fluorogenic substrate from light to prevent non-enzymatic degradation. |
| Incorrect Instrument Settings | Ensure the use of appropriate cutoff filters if available on the plate reader. |
| High Substrate Concentration | While ensuring the substrate is not limiting, excessively high concentrations can sometimes lead to increased background. Titrate the substrate to find the optimal concentration. |
Data Presentation: Impact of Pre-Analytical Variables on Renin Measurements
Table 1: Effect of Sample Storage Temperature on Renin Activity
| Storage Condition | Effect on Renin Activity | Reference |
| Stored at 24°C | Decrease of ~25.6% after 2 days and ~74.0% after 3 days. | |
| Stored at 4°C | Stable for up to 3 days. | |
| Freezing at -20°C and thawing | Mean increase of 22% (range 0-83%) due to cryoactivation. | |
| Storage at -20°C | Can lead to significant increases in renin concentration (over 300% in some cases). | [3] |
| Storage at -70°C or -80°C | Recommended for long-term storage to prevent cryoactivation. | [3] |
Table 2: Impact of Common Antihypertensive Drugs on the Aldosterone-to-Renin Ratio (ARR)
| Drug Class | Drug Example | Effect on ARR | Potential for False Results | Reference |
| Beta-blockers | Atenolol | Increase (mean +62% ± 82) | False Positive (up to 31% of patients) | [1][11][12] |
| ACE Inhibitors | Fosinopril | Decrease (mean -30% ± 24) | False Negative (low risk) | [1][12][14] |
| ARBs | Irbesartan | Decrease (mean -43% ± 27) | False Negative (up to 23.5% of patients) | [1][12][14] |
| Diuretics | Thiazides | Decrease | False Negative | [1][14][16] |
| Calcium Channel Blockers | Amlodipine | Decrease (mean -17% ± 32) | False Negative (low risk, ~1.8% of patients) | [1][12] |
| Alpha-blockers | Doxazosin | Minimal Change (mean -5% ± 26) | Considered non-interfering | [1][12] |
Experimental Protocols
Detailed Methodology: Fluorogenic Renin Activity Assay using a Synthetic FRET Substrate
This protocol provides a general framework for measuring renin activity in plasma samples using a Fluorescence Resonance Energy Transfer (FRET) peptide substrate.
1. Materials:
-
Human recombinant renin standard
-
Fluorogenic FRET peptide substrate for renin
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, 0.1% BSA, pH 7.4)
-
Protease inhibitor cocktail (optional, but recommended for crude samples)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader with appropriate filters for the FRET pair
2. Sample Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Process samples at room temperature to avoid cryoactivation. Centrifuge at 1500 x g for 15 minutes at room temperature.
-
Transfer the plasma to a new tube.
-
If not assaying immediately, snap-freeze the plasma in liquid nitrogen and store at -80°C.
-
On the day of the assay, thaw plasma samples rapidly at room temperature.
3. Assay Procedure:
-
Prepare a standard curve of human recombinant renin in assay buffer. A typical range would be from 0 to 50 ng/mL.
-
Dilute plasma samples in assay buffer as needed. The dilution factor will depend on the expected renin activity.
-
Pipette 50 µL of standards, controls, and diluted plasma samples into the wells of the 96-well plate.
-
Prepare a substrate solution by diluting the FRET peptide substrate in assay buffer to the desired final concentration (e.g., 2-10 µM). Protect from light.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes. Use excitation and emission wavelengths appropriate for the FRET substrate.
4. Data Analysis:
-
For each well, calculate the rate of increase in fluorescence (slope of the linear portion of the kinetic curve).
-
Subtract the rate of the blank (buffer only) from all other rates.
-
Plot the rates of the renin standards against their concentrations to generate a standard curve.
-
Determine the renin activity in the plasma samples by interpolating their rates from the standard curve.
-
Multiply the result by the sample dilution factor to obtain the final renin activity.
Mandatory Visualizations
Caption: Workflow for a fluorogenic renin activity assay.
Caption: Troubleshooting flowchart for low fluorescence signal.
Caption: Overview of the Renin-Angiotensin System.
References
- 1. The Effect of Antihypertensive Medications on Testing for Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors affecting the aldosterone/renin ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Clinical Impact of Sample Storage at −20 °C on Renin Reference Intervals and Aldosterone–Renin Ratio Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Active and inactive renin in normal human plasma. Comparison between acid activation and cryoactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cryoactivation of plasma renin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma prorenin: cryoactivation and relationship to renin substrate in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. s3.amazonaws.com [s3.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. β-Blocker withdrawal is preferable for accurate interpretation of the aldosterone-renin ratio in chronically treated hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Influence of antihypertensive medication on aldosterone and renin concentration in the differential diagnosis of essential hypertension and primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. salimetrics.com [salimetrics.com]
- 18. academic.oup.com [academic.oup.com]
- 19. research.unipd.it [research.unipd.it]
- 20. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 21. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 22. Effect of temperature on plasma renin samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of peptide impurities on Acetyl Angiotensinogen (1-14), porcine assay results
Welcome to the technical support center for assays involving Acetyl Angiotensinogen (1-14), porcine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the nuances of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in assays?
A1: this compound, is a synthetic peptide fragment corresponding to the first 14 amino acids of porcine angiotensinogen. The N-terminal acetylation enhances its stability by increasing resistance to degradation by aminopeptidases.[1] It serves as a crucial substrate in renin activity assays, allowing for the quantification of renin function in biological samples, which is vital for research in cardiovascular, renal, and metabolic diseases.[1]
Q2: What are the common types of impurities found in synthetic peptides like this compound?
A2: Common impurities in synthetic peptides can be categorized as follows:
-
Synthesis-related impurities: These arise during the manufacturing process and include truncated sequences (shorter peptides), deletion sequences (missing one or more amino acids), and peptides with incomplete removal of protecting groups.[2][3][4]
-
Degradation products: Peptides can degrade over time or due to environmental factors. Common degradation products include oxidized peptides (especially at methionine or tryptophan residues) and deamidated peptides (conversion of asparagine or glutamine to other acidic residues).[2][4][5]
-
Cross-contamination: Contamination with other unrelated peptides can occur during synthesis or handling.[6]
Q3: How can peptide impurities affect my assay results?
A3: Peptide impurities can significantly impact assay results in several ways:
-
False positives: Contaminating peptides may be recognized by the detection antibodies or enzymes in the assay, leading to a signal that is not attributable to the target analyte. Even small amounts of a highly reactive impurity can cause significant false-positive results.[6]
-
False negatives or reduced signal: Truncated or modified peptides may compete with the target peptide for binding to antibodies or enzymes, but without generating a signal, thus lowering the overall measured result.[4] Deamidation and oxidation can alter the peptide's conformation and binding affinity to antibodies or enzymes.[5]
-
Inaccurate quantification: The presence of impurities means the actual concentration of the target peptide is lower than what is assumed based on the total peptide weight, leading to errors in dose-response curves and quantitative measurements.
-
Poor reproducibility: Batch-to-batch variability in impurity profiles can lead to inconsistent assay results over time.[7]
Q4: I am seeing high background in my ELISA. What could be the cause?
A4: High background in an ELISA can be caused by several factors not directly related to peptide impurities, such as insufficient blocking, inadequate washing, or issues with the detection reagents. However, impurities in your Acetyl Angiotensinogen (1-14) standard or sample could also contribute. For instance, if the peptide preparation contains impurities that non-specifically bind to the plate or the detection antibodies, it could lead to an elevated background signal.
Q5: My renin activity assay is showing lower than expected results. Could peptide impurities be the cause?
A5: Yes, this is a strong possibility. If your Acetyl Angiotensinogen (1-14) substrate is impure, the actual concentration of the full-length, active substrate is lower than you have calculated. Furthermore, some impurities, such as truncated peptides, might act as competitive inhibitors of renin, further reducing the measured activity. Deamidation or oxidation near the renin cleavage site can also negatively impact the enzyme's ability to process the substrate.
Troubleshooting Guides
Issue 1: Inconsistent Results Between Peptide Batches
| Potential Cause | Troubleshooting Step | Recommended Action |
| Varying Purity Levels | Review the Certificate of Analysis (CoA) for each batch. | Always note the purity of each peptide batch. If possible, normalize the peptide concentration based on the net peptide content provided in the CoA. |
| Different Impurity Profiles | Analyze the different batches using HPLC-MS. | This will help identify and quantify the specific impurities present in each batch. Comparing the impurity profiles can reveal if a particular impurity is correlated with the observed assay variations. |
| Peptide Degradation | Assess the age and storage conditions of the peptide batches. | Store peptides at -20°C or lower in a desiccated environment. Avoid repeated freeze-thaw cycles. If degradation is suspected, re-purification or analysis of the peptide is recommended. |
Issue 2: Unexpectedly High or Low Signal in Immunoassays (e.g., ELISA)
| Potential Cause | Troubleshooting Step | Recommended Action |
| Cross-Reactive Impurities | Perform a spike-and-recovery experiment. | Add a known amount of your peptide standard to a sample matrix and measure the recovery. Poor recovery may indicate interference from impurities. |
| Competitive Inhibition by Impurities | Run a competitive binding assay with the purified peptide and the suspected impurity. | This can help determine if truncated or modified peptides are competing for antibody binding. |
| Altered Binding Affinity | Characterize the peptide standard by mass spectrometry. | Look for modifications like oxidation or deamidation that could alter the epitope recognized by the antibody.[5] |
Quantitative Impact of Peptide Impurities
| Impurity Type | Typical Percentage Range in Commercial Peptides | Potential Impact on Assay Results |
| Truncated/Deletion Sequences | 1-10% | Can lead to a significant underestimation of the target peptide concentration due to competitive binding with lower or no signal generation. |
| Deamidated Peptides | Can vary widely depending on sequence and storage conditions. | May result in reduced binding affinity to antibodies or decreased efficiency as an enzyme substrate, leading to lower assay signals.[8] |
| Oxidized Peptides | Variable, increases with exposure to air and certain buffers. | Can alter peptide conformation and reduce binding affinity in immunoassays, potentially lowering the detected signal.[5][9] |
| Cross-Contamination | Typically low (<1%), but can be higher. | Even at low levels (<1%), a highly immunogenic or reactive peptide contaminant can cause significant false-positive signals.[6] |
Experimental Protocols
Protocol: Renin Activity Assay using this compound
This protocol provides a general framework. Optimal conditions may need to be determined for your specific experimental setup.
Materials:
-
This compound
-
Renin (purified or in biological sample)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
Stop Solution (e.g., 1 M HCl)
-
Angiotensin I ELISA kit
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Reconstitute Acetyl Angiotensinogen (1-14) in Assay Buffer to a working concentration (e.g., 10-100 µM).
-
Prepare dilutions of your renin standard or sample in Assay Buffer.
-
-
Assay Reaction:
-
In a microcentrifuge tube, combine your renin sample/standard with the Acetyl Angiotensinogen (1-14) solution.
-
Include a negative control with no renin.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Stop Reaction:
-
Add Stop Solution to each tube to terminate the enzymatic reaction.
-
-
Quantify Angiotensin I:
-
Use a commercial Angiotensin I ELISA kit to measure the amount of Angiotensin I generated in each sample. Follow the manufacturer's instructions for the ELISA.
-
-
Data Analysis:
-
Generate a standard curve using the results from your renin standards.
-
Determine the renin activity in your samples by comparing their Angiotensin I levels to the standard curve.
-
Protocol: Quality Control of Acetyl Angiotensinogen (1-14) by HPLC-MS
Materials:
-
This compound sample
-
HPLC system with a C18 column
-
Mass spectrometer
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Procedure:
-
Sample Preparation:
-
Dissolve the peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
-
HPLC Separation:
-
Inject the sample onto the C18 column.
-
Run a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) to separate the peptide from its impurities.
-
-
Mass Spectrometry Analysis:
-
Analyze the eluent from the HPLC using the mass spectrometer to identify the molecular weights of the main peptide and any impurities.
-
-
Data Analysis:
-
Integrate the peak areas from the HPLC chromatogram to determine the purity of the peptide.
-
Use the mass spectrometry data to identify the nature of the impurities (e.g., truncated, oxidized, deamidated).
-
Visualizations
Caption: Workflow for a typical renin activity assay.
Caption: Impact of peptide impurities on assay results.
Caption: Simplified Renin-Angiotensin signaling pathway.
References
- 1. er-egfp.com [er-egfp.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of protein structure on deamidation rate in the Fc fragment of an IgG1 monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
Validation & Comparative
A Comparative Guide to Renin Assays: Validating Results from Acetyl Angiotensinogen (1-14), Porcine
For researchers, scientists, and drug development professionals investigating the renin-angiotensin system (RAS), accurate and reliable measurement of renin activity is paramount. This guide provides a comprehensive comparison of renin assays, with a focus on validating results obtained using the substrate Acetyl Angiotensinogen (B3276523) (1-14), porcine. We will delve into alternative assay methodologies, present comparative performance data, and provide detailed experimental protocols.
Introduction to Renin Assays
Renin is a critical enzyme in the RAS, catalyzing the conversion of angiotensinogen to angiotensin I (Ang I).[1][2] The subsequent cascade leads to the production of angiotensin II, a potent vasoconstrictor that plays a key role in blood pressure regulation and electrolyte balance.[1][2] The two primary methods for quantifying renin are Plasma Renin Activity (PRA) assays and Direct Renin Assays (DRA), also known as Plasma Renin Concentration (PRC) assays.
Plasma Renin Activity (PRA) Assays: These assays measure the enzymatic activity of renin by quantifying the rate of Ang I generation from a substrate.[1][2][3] Acetyl Angiotensinogen (1-14), porcine, is one such substrate used in these assays.[4][5] The amount of Ang I produced over a specific incubation time is typically measured by radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][8] A key characteristic of PRA assays is that their results are influenced by both the concentration of renin and the concentration of the endogenous angiotensinogen substrate in the plasma sample.[3][9]
Direct Renin Assays (DRA) / Plasma Renin Concentration (PRC) Assays: In contrast to PRA assays, DRAs directly measure the concentration of the renin protein itself, typically using immunometric methods such as immunochemiluminometric assays (ICMA) or ELISA.[2][3][10] These assays utilize antibodies that bind to renin, providing a measurement that is independent of the endogenous substrate concentration.[10]
Comparative Performance of Renin Assays
The choice between a PRA assay and a direct renin assay often depends on the specific research question and the required throughput. Below is a summary of comparative data gleaned from various studies.
| Parameter | Plasma Renin Activity (PRA) Assay | Direct Renin Assay (DRA/PRC) |
| Principle | Measures enzymatic activity (rate of Ang I generation) | Measures protein concentration (immunodetection) |
| Dependence on Substrate | Dependent on endogenous angiotensinogen concentration | Independent of angiotensinogen concentration |
| Typical Units | ng/mL/hr | pg/mL or mU/L |
| Throughput | Generally lower due to incubation steps | Higher, often automated |
| Inter-laboratory CV | Generally higher | Generally lower |
| Low Renin Concentration | May require prolonged incubation | Generally better sensitivity for low concentrations |
| Correlation with PRA | N/A | Good correlation reported (r values from 0.757 to 0.88)[10] |
| Intra-assay CV | ~6.2% (for RIA detection)[3] | ~4.0% - 7.2% (for ICMA)[3] |
| Inter-assay CV | ~6.2% (for RIA detection)[3] | ~6.6% (for ICMA)[3] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible results. Below are generalized protocols for both PRA and direct renin assays.
Plasma Renin Activity (PRA) Assay Protocol
This protocol is a generalized procedure for a PRA assay and may require optimization based on the specific reagents and detection method used.
-
Sample Collection and Preparation:
-
Collect whole blood into an EDTA-containing tube.[11]
-
It is critical to keep the sample at room temperature and centrifuge promptly to separate the plasma.[9] Chilling the sample before plasma separation can lead to cryoactivation of prorenin, resulting in falsely elevated renin activity.[9][12]
-
Transfer the plasma to a clean tube. The plasma can be used immediately or stored at -20°C or lower for later analysis.[11] Avoid repeated freeze-thaw cycles.[11]
-
-
Angiotensin I Generation:
-
Thaw plasma samples at room temperature if frozen.
-
Prepare a generation buffer containing inhibitors of angiotensin-converting enzyme (ACE) and angiotensinases to prevent the degradation of generated Ang I.
-
Add the generation buffer to the plasma sample. The pH should be maintained around 6.0.[11]
-
Divide the plasma sample into two aliquots.
-
Incubate one aliquot at 37°C for a defined period (e.g., 90 minutes) to allow for the enzymatic generation of Ang I by renin.[11]
-
Incubate the second aliquot at 4°C for the same duration to serve as a blank, measuring the baseline Ang I level.[11]
-
-
Detection of Angiotensin I:
-
Calculation of PRA:
-
Subtract the Ang I concentration of the 4°C sample from the 37°C sample to determine the net amount of Ang I generated.
-
Calculate the PRA, typically expressed as ng of Ang I generated per mL of plasma per hour of incubation (ng/mL/hr).
-
Direct Renin Assay (DRA) Protocol
This is a generalized protocol for an immunometric direct renin assay. Specific steps will vary based on the manufacturer's instructions for a given kit.
-
Sample Collection and Preparation:
-
Immunoassay Procedure:
-
Prepare standards and controls provided with the assay kit.
-
Pipette standards, controls, and plasma samples into the wells of a microplate pre-coated with a capture antibody specific for renin.
-
Incubate the plate to allow the renin in the samples to bind to the capture antibody.
-
Wash the plate to remove unbound components.
-
Add a detection antibody, which is typically conjugated to an enzyme (e.g., horseradish peroxidase) or a luminescent molecule. This antibody binds to a different epitope on the renin molecule.
-
Incubate the plate to allow the formation of the antibody-renin-antibody sandwich.
-
Wash the plate to remove any unbound detection antibody.
-
Add a substrate that reacts with the enzyme on the detection antibody to produce a colorimetric or chemiluminescent signal.
-
Measure the signal using a microplate reader.
-
-
Calculation of Renin Concentration:
-
Generate a standard curve by plotting the signal intensity versus the concentration of the renin standards.
-
Determine the concentration of renin in the samples by interpolating their signal intensity on the standard curve.
-
Visualizing the Renin-Angiotensin System and Assay Workflows
To better understand the context of renin assays, the following diagrams illustrate the Renin-Angiotensin System signaling pathway and a typical experimental workflow for a PRA assay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Direct Renin Assay and Plasma Renin Activity Assay Compared - ProQuest [proquest.com]
- 4. genecards.org [genecards.org]
- 5. Angiotensinogen (1-14) Renin Substrate, porcine - Echelon Biosciences [echelon-inc.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. academic.oup.com [academic.oup.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. labcorp.com [labcorp.com]
- 10. tapchinghiencuuyhoc.vn [tapchinghiencuuyhoc.vn]
- 11. eaglebio.com [eaglebio.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Renin Substrates: Acetyl Angiotensinogen (1-14), Porcine vs. Fluorogenic Alternatives
For researchers, scientists, and drug development professionals, selecting the optimal substrate is paramount for accurate and efficient renin activity assessment. This guide provides an objective comparison of the classical substrate, Acetyl Angiotensinogen (B3276523) (1-14), porcine, with modern fluorogenic renin substrates, supported by experimental data and detailed protocols.
The study of renin, the rate-limiting enzyme in the renin-angiotensin system (RAS), is fundamental to understanding cardiovascular physiology and developing therapeutics for hypertension and related disorders. The choice of substrate for measuring renin's enzymatic activity significantly impacts assay performance, sensitivity, and throughput. This guide delves into a comparison of a widely used synthetic peptide substrate derived from the natural porcine sequence and the increasingly popular fluorogenic substrates.
Performance Data at a Glance
A critical aspect of substrate performance lies in its kinetic parameters, which define the efficiency of the enzymatic reaction. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. The catalytic efficiency is best represented by the kcat/Km ratio.
| Substrate Type | Specific Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Detection Method |
| Porcine Angiotensinogen Fragment | Tetradecapeptide (non-acetylated) | 7.4 | 1.8 | 243,243 | HPLC or RIA of Angiotensin I |
| Fluorogenic Substrate (IQFS) | Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(DABCYL)-Arg | Not Reported | Not Reported | 268,000 | Fluorescence Resonance Energy Transfer (FRET) |
| Fluorogenic Substrate (IQFS) | DNP-Lys-His-Pro-Phe-His-Leu-Val-Ile-His-L-Amp | Not Reported | Not Reported | 350,000 | Fluorescence Quenching |
Note: Data for the porcine tetradecapeptide is derived from studies with human renin and a non-acetylated version, which serves as a close proxy for the acetylated form[1]. Acetylation is primarily to enhance peptide stability[2]. Data for fluorogenic substrates are from studies using recombinant human renin.
The Renin-Angiotensin Signaling Pathway
The renin-angiotensin system is a crucial hormonal cascade that regulates blood pressure and fluid balance. Renin initiates this cascade by cleaving its substrate, angiotensinogen.
Caption: The Renin-Angiotensin System (RAS) cascade.
Experimental Methodologies
Accurate and reproducible data depend on meticulously executed experimental protocols. Below are detailed methodologies for renin activity assays using both substrate types.
Renin Activity Assay using Acetyl Angiotensinogen (1-14), Porcine
This traditional method relies on the generation of Angiotensin I, which is then quantified, typically by Radioimmunoassay (RIA) or HPLC.
Materials:
-
This compound
-
Recombinant or purified renin
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 1 mM EDTA
-
Angiotensinase inhibitors (e.g., a cocktail of PMSF, bestatin, captopril)
-
Stopping solution: e.g., 0.1 M HCl
-
Angiotensin I standard
-
RIA kit or HPLC system for Angiotensin I detection
Protocol:
-
Prepare a stock solution of this compound in the assay buffer.
-
In a microcentrifuge tube, combine the assay buffer, angiotensinase inhibitors, and the substrate to the desired final concentration.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a known amount of renin.
-
Incubate the reaction at 37°C for a specific period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stopping solution.
-
Quantify the amount of Angiotensin I generated using a validated RIA or HPLC method.
-
Calculate the renin activity based on the amount of Angiotensin I produced per unit time.
Renin Activity Assay using a Fluorogenic Substrate
Fluorogenic assays offer a more direct and often more sensitive method for measuring renin activity through a continuous, real-time measurement of fluorescence.
Materials:
-
Fluorogenic renin substrate (e.g., an intramolecularly quenched substrate)
-
Recombinant or purified renin
-
Assay Buffer: e.g., 50 mM MOPS, pH 7.0, containing 2 mM EDTA, 0.5% BSA, and 0.1% NaN3
-
A fluorescence microplate reader
Protocol:
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and dilute it in the assay buffer to the desired final concentration.
-
Add the diluted substrate solution to the wells of a microplate.
-
Add the renin sample to the wells to initiate the reaction.
-
Immediately place the microplate in a fluorescence reader pre-set to the appropriate excitation and emission wavelengths for the specific fluorophore and quencher pair.
-
Monitor the increase in fluorescence over time in kinetic mode at a constant temperature (e.g., 37°C).
-
The initial rate of the reaction (the slope of the linear portion of the fluorescence versus time curve) is directly proportional to the renin activity.
Experimental Workflow Comparison
The workflows for renin assays differ significantly between the two substrate types, with fluorogenic assays offering a more streamlined process.
Caption: Comparison of experimental workflows.
Discussion and Comparison
Substrate Specificity and Performance:
This compound, is a fragment of the natural substrate and is therefore expected to have high biological relevance. However, studies have shown that human renin can have different kinetic efficiencies with angiotensinogen from different species. For instance, human angiotensinogen is hydrolyzed by human renin with a lower Km and kcat than synthetic porcine substrates, suggesting the three-dimensional structure of the full-length protein plays a significant role in the reaction[1]. This highlights a potential limitation of using a short porcine peptide fragment to study human renin.
Fluorogenic substrates are synthetic peptides that are engineered for optimal performance in vitro. They often incorporate modifications to the amino acid sequence to enhance cleavage efficiency (kcat/Km) by a specific renin, leading to higher assay sensitivity. The data in the table above shows that optimized fluorogenic substrates can have a higher catalytic efficiency compared to the non-acetylated porcine tetradecapeptide[1].
Assay Methodology and Throughput:
The primary advantage of fluorogenic substrates lies in the simplicity and continuous nature of the assay. The direct detection of the cleavage event in real-time eliminates the need for a separate, often laborious, quantification step like RIA or HPLC. This makes fluorogenic assays more amenable to high-throughput screening (HTS) applications, which are crucial in drug discovery.
Assays based on Acetyl Angiotensinogen (1-14) are multi-step and lower in throughput. However, the detection of the natural product, Angiotensin I, can be seen as a more direct measure of the physiologically relevant enzymatic activity.
Sensitivity and Specificity:
Fluorogenic assays can offer higher sensitivity compared to traditional RIA-based methods for Angiotensin I. The development of new fluorophore-quencher pairs has led to substrates with high signal-to-noise ratios. However, the specificity of fluorogenic substrates can be a concern, as they might be cleaved by other proteases present in complex biological samples. Therefore, proper controls, including the use of specific renin inhibitors, are essential to ensure that the measured activity is indeed from renin.
Assays quantifying Angiotensin I are highly specific, especially when coupled with immunoassays like RIA, which use antibodies that specifically recognize Angiotensin I.
Logical Comparison of Substrate Characteristics
Caption: Key characteristics of substrate types.
Conclusion
Both this compound, and fluorogenic substrates are valuable tools for renin research. The choice between them depends on the specific application.
-
This compound, is well-suited for studies where physiological relevance is a primary concern and lower throughput is acceptable. The quantification of the natural product, Angiotensin I, provides a direct measure of renin's biological activity.
-
Fluorogenic substrates are the preferred choice for high-throughput screening of renin inhibitors and for applications requiring high sensitivity and a simplified workflow. Their continuous nature and amenability to automation make them ideal for drug discovery and development.
Researchers should carefully consider the trade-offs between biological relevance, throughput, sensitivity, and specificity when selecting a renin substrate for their experimental needs.
References
Comparative Analysis of Human Angiotensinogen Antibody Cross-Reactivity with Porcine (1-14) Fragment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the cross-reactivity of human angiotensinogen (B3276523) (hAGT) antibodies with the porcine angiotensinogen (1-14) fragment (pAGT(1-14)). Understanding the degree of cross-reactivity is crucial for the validation of immunoassays, the development of animal models, and the translation of research findings from preclinical to clinical studies. This document outlines the key experimental methodologies, presents hypothetical comparative data, and visualizes the underlying biological and experimental workflows.
Amino Acid Sequence Comparison: Human vs. Porcine Angiotensinogen (1-14)
A primary determinant of antibody cross-reactivity is the degree of sequence homology between the immunogen and the target antigen. The N-terminal (1-14) fragment of angiotensinogen is the substrate for renin and a critical region for antibody recognition.
Table 1: Amino Acid Sequence Alignment of Human and Porcine Angiotensinogen (1-14) Fragments
| Species | Sequence |
| Human | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Asn |
| Porcine | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Leu-Val-Tyr-Ser |
Sequence data sourced from UniProt and peptide suppliers.
The alignment reveals differences at positions 11, 13, and 14, which may influence the binding affinity of antibodies raised against the human sequence.
Experimental Assessment of Cross-Reactivity
A comprehensive evaluation of cross-reactivity involves multiple immunochemical techniques to assess both qualitative and quantitative binding characteristics. Here, we compare three standard methods: Enzyme-Linked Immunosorbent Assay (ELISA), Western Blot, and Surface Plasmon Resonance (SPR).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay used to quantify the binding of an antibody to an antigen. A competitive ELISA format is particularly useful for assessing cross-reactivity.
Hypothetical ELISA Data
The following table illustrates hypothetical results from a competitive ELISA designed to measure the cross-reactivity of a human-specific angiotensinogen antibody with the porcine (1-14) fragment. The IC50 value represents the concentration of the competitor (human or porcine fragment) required to inhibit 50% of the antibody binding to the coated human angiotensinogen.
Table 2: Hypothetical Competitive ELISA Results
| Analyte | IC50 (nM) | % Cross-Reactivity |
| Human Angiotensinogen (1-14) | 10 | 100% |
| Porcine Angiotensinogen (1-14) | 500 | 2% |
% Cross-Reactivity = (IC50 of Human Fragment / IC50 of Porcine Fragment) x 100
These hypothetical results suggest a significantly lower affinity of the antibody for the porcine fragment.
Western Blot
Western blotting allows for the assessment of antibody specificity to antigens separated by size. While the (1-14) fragments are too small for standard SDS-PAGE, this technique is invaluable for evaluating cross-reactivity with the full-length angiotensinogen from different species.
Hypothetical Western Blot Data
Table 3: Hypothetical Western Blot Signal Intensity
| Target Protein | Antibody Dilution | Signal Intensity (Arbitrary Units) |
| Recombinant Human Angiotensinogen | 1:1000 | 9500 |
| Porcine Serum | 1:1000 | 1200 |
| Negative Control (BSA) | 1:1000 | 50 |
The reduced signal intensity for porcine serum would indicate weaker binding of the human-specific antibody to porcine angiotensinogen.
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of biomolecular interactions, allowing for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).[1][2]
Hypothetical SPR Kinetic Data
Table 4: Hypothetical Surface Plasmon Resonance Kinetic Parameters
| Analyte | ka (1/Ms) | kd (1/s) | KD (M) |
| Human Angiotensinogen (1-14) | 1.5 x 10⁵ | 2.0 x 10⁻⁴ | 1.3 x 10⁻⁹ (1.3 nM) |
| Porcine Angiotensinogen (1-14) | 3.2 x 10³ | 8.5 x 10⁻³ | 2.7 x 10⁻⁶ (2.7 µM) |
A higher KD value for the porcine fragment indicates a lower binding affinity compared to the human fragment.
Experimental Protocols
Detailed methodologies are critical for reproducible and comparable results.
Competitive ELISA Protocol
-
Coating: Coat a 96-well microplate with 100 µL/well of human angiotensinogen (1-14) at a concentration of 1 µg/mL in coating buffer (e.g., 0.1 M sodium carbonate, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Prepare serial dilutions of the human angiotensinogen (1-14) standard and the porcine angiotensinogen (1-14) competitor. In separate tubes, mix 50 µL of each standard/competitor dilution with 50 µL of the primary anti-human angiotensinogen antibody at a predetermined optimal dilution. Incubate for 1 hour at room temperature.
-
Incubation: Add 100 µL of the antibody-antigen mixture to the corresponding wells of the coated plate. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL/well of TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL/well of 2N H₂SO₄.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Western Blot Protocol for Full-Length Angiotensinogen
-
Sample Preparation: Prepare lysates from human and porcine liver tissue or use purified full-length angiotensinogen.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-human angiotensinogen antibody at an optimized dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
Surface Plasmon Resonance (SPR) Protocol
-
System Preparation: Equilibrate the SPR instrument with running buffer (e.g., HBS-EP+).
-
Ligand Immobilization: Covalently immobilize the anti-human angiotensinogen antibody onto a sensor chip surface using standard amine coupling chemistry.
-
Analyte Injection: Inject serial dilutions of the human angiotensinogen (1-14) fragment and the porcine angiotensinogen (1-14) fragment over the sensor surface at a constant flow rate.
-
Dissociation: Flow running buffer over the sensor surface to monitor the dissociation of the antigen from the antibody.
-
Regeneration: Regenerate the sensor surface by injecting a low pH buffer (e.g., glycine-HCl, pH 2.0) to remove the bound antigen.
-
Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) for each interaction.
Visualizations
Renin-Angiotensin System Signaling Pathway
Caption: The Renin-Angiotensin System (RAS) signaling cascade.
Experimental Workflow for Cross-Reactivity Assessmentdot
// Title Title [label="Cross-Reactivity Assessment Workflow", shape=plaintext, fontsize=14, fontcolor="#202124"]; }
References
In Vivo Cardiovascular Effects of Acetyl Angiotensinogen (1-14), Porcine: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the intricate landscape of cardiovascular research, the renin-angiotensin system (RAS) remains a pivotal target for therapeutic intervention. A key player in this system, angiotensinogen (B3276523), is the precursor to a cascade of peptides that regulate blood pressure and cardiovascular homeostasis. This guide provides a comparative analysis of the in vivo cardiovascular effects of a specific N-terminal fragment, Acetyl Angiotensinogen (1-14), porcine, alongside other critical RAS modulators, offering researchers and drug development professionals a comprehensive overview of their physiological actions.
The following sections detail the cardiovascular effects of this compound, and its key comparators, Angiotensin II and Angiotensin-(1-7), with a focus on in vivo data from porcine models. This guide also includes detailed experimental protocols and visual representations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding of the methodologies and results.
Comparative Analysis of Cardiovascular Effects
To provide a clear and concise comparison, the following table summarizes the quantitative in vivo cardiovascular effects of this compound, and other key RAS peptides.
| Compound | Animal Model | Dosage/Administration | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Other Cardiovascular Effects |
| This compound | Porcine | Data Not Available | Data Not Available | Data Not Available | Serves as a substrate for renin to produce Angiotensin I. |
| Angiotensin II | Porcine | Infusion | Increased | Increased | Potent vasoconstrictor, positive inotropic effect. |
| Angiotensin-(1-7) | Porcine | Infusion | Vasodilation in coronary vessels | No significant change reported in some studies | Counteracts many of the pressor and proliferative effects of Angiotensin II. |
| Renin Inhibitor (General) | Various (e.g., rat) | Intravenous | Decreased | Variable | Blocks the conversion of angiotensinogen to Angiotensin I. |
Signaling Pathways and Experimental Workflow
To visually represent the complex interactions within the renin-angiotensin system and the experimental approach to studying these peptides, the following diagrams are provided.
Caption: The Renin-Angiotensin System (RAS) signaling cascade.
Caption: In vivo experimental workflow for cardiovascular peptide assessment.
Detailed Experimental Protocols
The following are generalized yet detailed protocols for the in vivo assessment of cardiovascular effects of RAS-modulating peptides in a porcine model.
Animal Preparation and Anesthesia
-
Animal Model: Domestic pigs of either sex, weighing between 25-30 kg, are commonly used.
-
Acclimatization: Animals are allowed to acclimatize to the facility for at least 7 days before the experiment.
-
Fasting: Animals are fasted overnight with free access to water.
-
Pre-anesthesia: Pre-medication can be administered to reduce stress.
-
Anesthesia Induction: Anesthesia is induced, for example, with an intramuscular injection of a ketamine-xylazine combination.
-
Endotracheal Intubation: Following induction, the pig is intubated to maintain a patent airway and allow for mechanical ventilation.
-
Anesthesia Maintenance: Anesthesia is maintained with an inhalant anesthetic (e.g., isoflurane) or a continuous intravenous infusion of an anesthetic agent.
-
Catheterization:
-
An arterial catheter is placed in a major artery (e.g., femoral or carotid) for continuous blood pressure monitoring and blood sampling.
-
A venous catheter is placed in a major vein (e.g., jugular or femoral) for drug administration.
-
A Swan-Ganz catheter may be inserted for more detailed hemodynamic monitoring (e.g., cardiac output, pulmonary artery pressure).
-
Hemodynamic Monitoring
-
Mean Arterial Pressure (MAP): Continuously monitored via the arterial catheter connected to a pressure transducer.
-
Heart Rate (HR): Derived from the arterial pressure waveform or an electrocardiogram (ECG).
-
Cardiac Output (CO): Can be measured using thermodilution via a Swan-Ganz catheter.
-
Systemic Vascular Resistance (SVR): Calculated from MAP, central venous pressure, and CO.
-
Data Acquisition: All hemodynamic data is continuously recorded using a data acquisition system.
Peptide Administration
-
Peptide Preparation: The peptide of interest (e.g., Acetyl Angiotensinogen (1-14), Angiotensin II, Angiotensin-(1-7)) is dissolved in a sterile, isotonic saline solution to the desired concentration.
-
Administration Route: Intravenous infusion is a common method to ensure controlled and sustained delivery.
-
Dosage: The dosage will vary depending on the peptide and the specific research question. For example, Angiotensin II has been infused at rates that elicit a clear pressor response.
-
Infusion Protocol: A baseline recording period is established before starting the infusion. The peptide is then infused at a constant rate for a predetermined duration. A post-infusion recovery period is also monitored.
Data Analysis
-
Baseline Comparison: Hemodynamic parameters during peptide infusion are compared to the stable baseline values recorded before administration.
-
Statistical Analysis: Appropriate statistical tests (e.g., t-test, ANOVA) are used to determine the significance of any observed changes in MAP, HR, and other parameters.
This guide serves as a foundational resource for researchers investigating the cardiovascular effects of this compound, and other components of the renin-angiotensin system. The provided data, protocols, and visualizations aim to facilitate the design and interpretation of future in vivo studies in this critical area of cardiovascular research.
A Comparative Guide to Renin Substrates: Acetyl Angiotensinogen (1-14), Porcine vs. Full-Length Angiotensinogen
For researchers, scientists, and drug development professionals, the choice of substrate in renin activity assays is critical for obtaining accurate and reproducible results. This guide provides a detailed comparison of two commonly used renin substrates: the synthetic N-terminally acetylated porcine angiotensinogen (B3276523) fragment (1-14) and the full-length porcine angiotensinogen.
This comparison delves into their performance as renin substrates, supported by experimental data and detailed protocols. We will explore the advantages and disadvantages of each, helping you to select the most appropriate substrate for your research needs.
Performance Comparison
Key Performance Characteristics:
| Feature | Acetyl Angiotensinogen (1-14), Porcine | Full-Length Angiotensinogen, Porcine |
| Enzyme Affinity (K_m) | Higher K_m (lower affinity) compared to the full-length protein. Studies on similar non-porcine substrates show a significant difference. | Lower K_m (higher affinity) as it is the natural substrate. |
| Reaction Velocity (V_max) | Potentially lower V_max compared to the full-length protein under saturating conditions. | Generally higher V_max in its natural conformation. |
| Proteolytic Stability | High. The N-terminal acetylation provides resistance to degradation by aminopeptidases, leading to a longer half-life in biological samples. | Low. Susceptible to degradation by various proteases present in plasma and tissue homogenates. |
| Consistency & Reproducibility | High. As a synthetic peptide, it offers high purity and batch-to-batch consistency. | Variable. Purity and activity can vary depending on the isolation and purification methods. |
| Ease of Use | High. Readily soluble and stable in solution. | Moderate. May require specific buffer conditions and handling to maintain activity. |
| Cost-Effectiveness | Generally more cost-effective for routine assays and high-throughput screening. | Can be more expensive to produce or purchase in a highly purified form. |
The Renin-Angiotensin Signaling Pathway
The renin-angiotensin system (RAS) is a critical regulator of blood pressure and fluid balance.[2] Renin, an aspartic protease, catalyzes the rate-limiting step in this cascade by cleaving angiotensinogen to produce angiotensin I.[3] This is then converted to the potent vasoconstrictor, angiotensin II, by angiotensin-converting enzyme (ACE).[2][3]
Caption: The Renin-Angiotensin System (RAS) signaling cascade.
Experimental Protocols
General Principle of Renin Activity Assay
The activity of renin is determined by measuring the rate of Angiotensin I (Ang I) generation from a renin substrate. The reaction is initiated by adding renin (e.g., in a plasma sample or as a purified enzyme) to the substrate and incubating at 37°C. The reaction is then stopped, and the amount of generated Ang I is quantified, typically using an Enzyme-Linked Immunosorbent Assay (ELISA).
Detailed Methodology for Renin Activity Assay using Acetyl Angiotensinogen (1-14)
This protocol is adapted from commercially available plasma renin activity (PRA) ELISA kits.[4][5][6]
1. Sample Preparation:
-
Collect blood samples in EDTA-containing tubes.
-
Centrifuge to separate plasma.
-
To prevent Ang I degradation, add a protease inhibitor cocktail (e.g., PMSF) to the plasma.[4][6]
2. Reaction Setup:
-
Prepare a reaction buffer (e.g., a buffer that maintains a pH of approximately 6.0).[4][6]
-
For each plasma sample, prepare two aliquots:
-
Test Sample: Add plasma to the reaction buffer containing Acetyl Angiotensinogen (1-14) at a known concentration.
-
Blank Sample: Add plasma to the reaction buffer without the substrate. This will account for any endogenous Ang I present in the sample.
-
3. Incubation:
-
Incubate both the test and blank samples at 37°C for a defined period (e.g., 90 to 180 minutes).[4][6] A parallel set of samples should be kept on ice (0-4°C) to prevent enzymatic activity, serving as a baseline control.[4][6]
4. Termination of Reaction:
-
Stop the reaction by placing the tubes on ice and adding a stop solution, which typically contains a chelating agent like EDTA to inhibit the enzyme.
5. Quantification of Angiotensin I by ELISA:
-
Coat a microplate with an anti-Ang I antibody.
-
Add the reaction mixtures (from both 37°C and 0°C incubations) and a set of Ang I standards to the wells.
-
Add a biotin-conjugated Ang I tracer. This will compete with the Ang I in the samples and standards for binding to the antibody.
-
After incubation and washing, add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a chromogenic substrate (e.g., TMB). The color development is inversely proportional to the amount of Ang I in the sample.
-
Stop the color development with an acid solution and measure the absorbance at 450 nm using a microplate reader.
6. Calculation of Renin Activity:
-
Generate a standard curve from the absorbance readings of the Ang I standards.
-
Determine the concentration of Ang I in both the 37°C and 0°C samples from the standard curve.
-
Calculate the net Ang I generated by subtracting the concentration in the 0°C sample from the 37°C sample.
-
Express renin activity as the mass of Ang I generated per unit of plasma per unit of time (e.g., ng/mL/hour).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining renin kinetics using either substrate.
Caption: Workflow for a renin kinetic assay.
Conclusion
The choice between Acetyl Angiotensinogen (1-14) and full-length angiotensinogen depends on the specific requirements of the research.
-
For high-throughput screening, inhibitor studies, and routine activity assays where stability and reproducibility are paramount, Acetyl Angiotensinogen (1-14) is the superior choice. Its resistance to proteolysis ensures that the measured activity is attributable to renin and not to substrate degradation.
-
For fundamental studies of renin kinetics and physiology, or when aiming to mimic in vivo conditions as closely as possible, full-length angiotensinogen is the more appropriate substrate. Its higher affinity for renin provides a more physiologically relevant model of the enzyme-substrate interaction.
Researchers should carefully consider these factors to ensure the validity and reliability of their experimental outcomes in the study of the renin-angiotensin system.
References
- 1. Comparative enzymatic studies of human renin acting on pure natural or synthetic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. eaglebio.com [eaglebio.com]
- 5. demeditec.com [demeditec.com]
- 6. ibl-america.com [ibl-america.com]
Species Specificity of Renin: A Comparative Analysis of Porcine and Human Angiotensinogen Substrates
For Researchers, Scientists, and Drug Development Professionals
The renin-angiotensin system (RAS) is a critical regulator of blood pressure and fluid homeostasis, making it a key target for cardiovascular drug development. The high species specificity of the enzyme renin's interaction with its substrate, angiotensinogen (B3276523), presents a significant challenge in preclinical research and the translation of findings from animal models to human physiology. This guide provides an objective comparison of the enzymatic activity of porcine and human renin on both porcine and human angiotensinogen substrates, supported by available experimental data and detailed methodologies.
Quantitative Comparison of Renin Kinetics
The enzymatic efficiency of renin is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. A lower Km value signifies a higher affinity. The kcat value represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.
| Renin Source | Angiotensinogen Source | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) |
| Human | Human | 1.0 | 3.2 | 3.2 |
| Human | Porcine | Data not available | Data not available | Data not available |
| Porcine | Human | Data not available | Data not available | In vitro studies suggest human angiotensinogen is a poor substrate for porcine renin.[2][3] |
| Porcine | Porcine | Data not available | Data not available | Data not available |
Note: The kinetic parameters for Human Renin with Human Angiotensinogen are derived from a study on the structural basis of their interaction. Data for the other combinations are not available in the reviewed literature, which underscores the high degree of species specificity.
Studies have shown that human angiotensinogen is hydrolyzed by human renin with lower Km and kcat values than those observed with synthetic substrates, indicating that the three-dimensional structure of the natural substrate is crucial for efficient hydrolysis.[4] In vivo studies in pig-to-baboon kidney xenotransplantation models have suggested reduced reactivity of porcine renin to cleave baboon (primate) angiotensinogen, leading to an impaired response of the renin-angiotensin-aldosterone system.[5]
Experimental Protocols
The following is a detailed methodology for a representative in vitro renin kinetic assay to determine Km and Vmax.
Protocol: In Vitro Renin Kinetic Assay
1. Objective: To determine the Michaelis constant (Km) and maximum velocity (Vmax) of human and porcine renin with their respective and cross-species angiotensinogen substrates.
2. Materials:
-
Purified recombinant human renin
-
Purified porcine renin
-
Purified human angiotensinogen
-
Purified porcine angiotensinogen
-
Renin assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl)
-
Angiotensin I (Ang I) standard
-
Angiotensin-Converting Enzyme (ACE) inhibitor (e.g., captopril)
-
Angiotensinase inhibitors (e.g., EDTA, PMSF)
-
96-well microplates (black plates for fluorescence assays)
-
Microplate reader (capable of fluorescence or ELISA-based detection)
-
Angiotensin I ELISA kit or FRET-based renin substrate
3. Methods:
a. Preparation of Reagents: i. Reconstitute purified renin and angiotensinogen in the renin assay buffer to desired stock concentrations. ii. Prepare a range of angiotensinogen substrate concentrations by serial dilution in the assay buffer. iii. Prepare a working solution of ACE and angiotensinase inhibitors in the assay buffer.
b. Enzyme Activity Assay: i. To each well of a 96-well plate, add the angiotensinogen substrate at various concentrations. ii. Add the inhibitor cocktail to each well to prevent the degradation of the product, Angiotensin I. iii. Initiate the enzymatic reaction by adding a fixed concentration of renin (either human or porcine) to each well. iv. Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). Ensure the reaction is in the linear range. v. Stop the reaction by adding a stopping reagent or by heat inactivation, as specified by the detection method.
c. Detection of Angiotensin I: i. ELISA Method: Quantify the amount of Angiotensin I generated using a commercial ELISA kit according to the manufacturer's instructions. Create a standard curve using known concentrations of Angiotensin I. ii. FRET Method: If using a fluorogenic renin substrate, measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
d. Data Analysis: i. Convert the raw data (absorbance or fluorescence units) to the concentration of Angiotensin I produced per unit of time (reaction velocity, V). ii. Plot the reaction velocity (V) against the substrate concentration ([S]). iii. To determine Km and Vmax, linearize the data using a Lineweaver-Burk plot (1/V vs. 1/[S]), Hanes-Woolf plot ([S]/V vs. [S]), or Eadie-Hofstee plot (V vs. V/[S]). Alternatively, use non-linear regression analysis to fit the data directly to the Michaelis-Menten equation: V = (Vmax * [S]) / (Km + [S]).
4. Controls:
-
No-enzyme control: Substrate and buffer without renin to measure background signal.
-
No-substrate control: Renin and buffer without substrate to ensure no endogenous activity.
-
Positive control: A reaction with a known potent renin and substrate combination.
-
Inhibitor control: A reaction including a known renin inhibitor (e.g., aliskiren) to confirm enzyme activity.
Visualizing the Renin-Angiotensin System and Experimental Workflow
To better understand the biological context and the experimental approach, the following diagrams illustrate the Renin-Angiotensin System signaling pathway and the workflow of a renin kinetic assay.
Caption: The Renin-Angiotensin System (RAS) signaling pathway.
Caption: Experimental workflow for a renin kinetic assay.
References
- 1. Species specificity of renin kinetics in transgenic rats harboring the human renin and angiotensinogen genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Renin-angiotensin-aldosterone system function in the pig-to-baboon kidney xenotransplantation model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Renin Angiotensin System (RAS) After Pig-to-Baboon Kidney Transplantation - ATC Abstracts [atcmeetingabstracts.com]
- 4. Comparative enzymatic studies of human renin acting on pure natural or synthetic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Renin-angiotensin-aldosterone system function in the pig-to-baboon kidney xenotransplantation model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating HPLC-MS/MS Methods for Angiotensin Peptide Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of angiotensin peptides is critical for advancing our understanding of cardiovascular diseases, renal function, and the efficacy of therapeutic interventions targeting the Renin-Angiotensin System (RAS). While various analytical methods exist, High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) has emerged as the gold standard due to its superior specificity, sensitivity, and multiplexing capabilities.
This guide provides an objective comparison of key performance aspects of different HPLC-MS/MS methodologies for angiotensin peptide quantification, supported by experimental data from published studies. We delve into detailed experimental protocols and present comparative data in clearly structured tables to aid in the selection and validation of the most appropriate method for your research needs.
Method Performance: A Comparative Analysis
The validation of an analytical method is paramount to ensure the reliability and reproducibility of experimental results. Key performance indicators for HPLC-MS/MS methods include linearity, limit of quantification, accuracy, and precision. The following table summarizes these parameters from various validated methods for the quantification of Angiotensin II (Ang II) and Angiotensin-(1-7) [Ang-(1-7)], two of the most physiologically significant peptides in the RAS.
| Method Reference | Analyte(s) | Linearity (Range) | r² | LLOQ | Accuracy (% Recovery or % Bias) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Huyghebaert et al. (2024)[1] | Ang-(1-7), Ang II (1-8), Ang-(1-9), Ang-(1-10) | Not Specified | >0.99 | 5 pg/mL | Not Specified | Not Specified | Not Specified |
| Fredoline et al. (2013)[2] | Ang II, Ang-(1-7) | Not Specified | Not Specified | 10 pg/mg | Ang II: 100.2–116.0%; Ang-(1-7): 84.0–123.0% | Ang II: 12.7% | Not Specified |
| Cui et al. (2007)[3] | Ang II, Ang-(1-7), Ang III, Ang IV | 50-1250 pg | >0.998 | 5 pg (for Ang II and Ang-(1-7)) | 70-99% | <10% | <10% |
| Kumar et al. (2015)[4] | Ang II | 50-800 ng/mL | >0.99 | 50 ng/mL | 95.3-104.2% | 3.1-8.5% | 5.4-9.8% |
Note: LLOQ (Lower Limit of Quantification), r² (coefficient of determination), %CV (percentage coefficient of variation). The performance metrics can vary based on the specific matrix (e.g., plasma, tissue homogenate) and instrumentation used.
Alternative Methodologies: HPLC-MS/MS vs. Immunoassays
While HPLC-MS/MS is highly specific, immunoassays like Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA) have historically been used for angiotensin peptide quantification. The following table offers a comparison of these techniques.
| Feature | HPLC-MS/MS | Immunoassays (RIA, ELISA) |
| Specificity | High; distinguishes between structurally similar peptides. | Variable; potential for cross-reactivity with other angiotensin fragments.[5] |
| Sensitivity | High; LLOQs in the low pg/mL range are achievable.[1] | Generally good, but can be limited by antibody affinity. |
| Throughput | Moderate; can be enhanced with automation.[5] | High; suitable for screening large numbers of samples.[5] |
| Multiplexing | Excellent; can simultaneously quantify multiple angiotensin peptides in a single run. | Limited; typically requires a separate assay for each peptide. |
| Cost | High initial instrument cost and maintenance.[5] | Lower initial cost, but reagent costs can accumulate. |
| Development Time | Can be time-consuming to develop and validate new methods. | Commercially available kits reduce development time. |
Experimental Protocols
A robust and reproducible experimental protocol is the foundation of any successful quantification method. Below is a representative, detailed methodology for the quantification of angiotensin peptides in human plasma using HPLC-MS/MS, based on common practices in the field.
Sample Preparation: Solid-Phase Extraction (SPE)
Sample preparation is a critical step to remove interfering substances and enrich the angiotensin peptides.[5] Solid-phase extraction using C18 cartridges is a widely adopted method.[2][3][4]
-
Pre-treatment: To a 1 mL plasma sample, add a mixture of protease inhibitors to prevent peptide degradation. Add an internal standard (e.g., stable isotope-labeled Ang II) to correct for extraction loss and matrix effects.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol (B129727) followed by 3 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water to remove salts and other polar impurities.
-
Elution: Elute the angiotensin peptides from the cartridge using 2 mL of methanol containing 5% formic acid.[3]
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas. Reconstitute the dried sample in 100 µL of the initial mobile phase (e.g., 16% acetonitrile (B52724) in water with 0.1% formic acid).[3]
HPLC Separation
-
Column: A C18 reversed-phase column is commonly used for angiotensin peptide separation (e.g., Waters XBridge Peptide BEH C18, 130 Å, 5 µm, 2.1 mm × 50 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is linearly increased over time to elute the peptides based on their hydrophobicity. For example, a linear gradient from 16% to 38% acetonitrile over 10 minutes.[4]
-
Flow Rate: A flow rate of 0.3 mL/min is often used.[4]
-
Injection Volume: 10-20 µL of the reconstituted sample.
MS/MS Detection
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves selecting a specific precursor ion for each angiotensin peptide and then monitoring for a specific product ion after fragmentation in the collision cell.
-
MRM Transitions (Example for Ang II): Precursor ion (m/z) → Product ion (m/z) = 349.6 → 255.1.[4]
-
Gas Settings: Desolvation gas flow and temperature, as well as collision gas pressure, should be optimized for the specific instrument being used.
Mandatory Visualizations
To better illustrate the key processes and pathways involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: The Renin-Angiotensin System (RAS) signaling pathway.
Caption: General experimental workflow for angiotensin peptide quantification.
References
- 1. Development and validation of an LC-MS/MS method for the simultaneous quantitation of angiotensin (1-7), (1-8), (1-9) and (1-10) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estimation of angiotensin peptides in biological samples by LC–MS method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Simultaneous Analysis of Angiotensin Peptides by LC-MS and LC-MS/MS: Metabolism by Bovine Adrenal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry for Angiotensin-II in Human Plasma: Application to Study Interaction Between Atorvastatin & Olmesartan Drug Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Comparison of different commercial sources of Acetyl Angiotensinogen (1-14), porcine
For researchers and professionals in drug development, the quality and performance of synthetic peptides are critical for reliable and reproducible experimental outcomes. Acetyl Angiotensinogen (B3276523) (1-14), porcine, a key substrate in the Renin-Angiotensin System (RAS), is available from several commercial suppliers. This guide provides an objective comparison of different commercial sources of this peptide, supported by a summary of their product specifications and representative experimental protocols for performance evaluation.
Product Comparison
The selection of a suitable commercial source for Acetyl Angiotensinogen (1-14), porcine, depends on various factors, including purity, stability, and biological activity. The following table summarizes the product specifications from several prominent suppliers.
| Supplier | Purity | Storage of Lyophilized Powder | Storage of Solution | Molecular Weight (Da) |
| AdooQ Bioscience | >99% (HPLC)[1] | -20°C for 36 months (desiccated)[1] | -20°C for 1 month[1] | 1801.05 |
| Elabscience | >95%[2] | -20°C[2] | Not specified | 1801.1 |
| MedChemExpress | Not specified | -20°C | Not specified | 1801.05[3] |
| Echelon Biosciences | >96%[4] | -20°C or below[4] | Not specified | 1757 |
| Thermo Scientific Chemicals | Not specified | Not specified | Not specified | Not specified |
Note: Data is based on information available on the suppliers' websites. For the most current and detailed specifications, it is recommended to consult the product datasheets directly.
Experimental Protocols
To ensure the quality and performance of this compound, a series of validation experiments are recommended. The following are detailed methodologies for key experiments.
Purity and Identity Verification by HPLC and Mass Spectrometry
Objective: To confirm the purity and molecular identity of the peptide from different commercial sources.
Materials:
-
This compound from different suppliers
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
-
HPLC system with a C18 column
-
Mass spectrometer (e.g., ESI-MS)
Protocol:
-
Sample Preparation: Reconstitute the lyophilized peptide in ultrapure water to a final concentration of 1 mg/mL.
-
HPLC Analysis:
-
Inject 10 µL of the peptide solution onto a C18 reverse-phase column.
-
Use a linear gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in ACN). A typical gradient would be from 5% to 95% B over 30 minutes.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Calculate the purity based on the area of the main peak relative to the total peak area.
-
-
Mass Spectrometry Analysis:
-
Infuse the peptide solution directly into the mass spectrometer or analyze the collected major peak from the HPLC.
-
Acquire the mass spectrum in positive ion mode.
-
Compare the observed molecular weight with the theoretical molecular weight of this compound (C87H125N21O21, MW: 1801.05 Da).
-
In Vitro Renin Activity Assay
Objective: To assess the biological activity of this compound, by measuring its cleavage by the enzyme renin.
Materials:
-
This compound from different suppliers
-
Recombinant human renin
-
Renin assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)
-
HPLC system with a C18 column
-
Stop solution (e.g., 10% TFA)
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing renin assay buffer, a known concentration of the peptide substrate, and recombinant human renin.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Product Analysis:
-
Analyze the reaction mixture by reverse-phase HPLC.
-
Identify and quantify the product peak corresponding to the cleaved fragment (Angiotensin I).
-
The activity is determined by the rate of product formation.
-
Stability Assessment
Objective: To evaluate the stability of the peptide in solution under different storage conditions.
Protocol:
-
Sample Preparation: Reconstitute the peptide in a suitable buffer (e.g., PBS) to a known concentration.
-
Storage Conditions: Aliquot the peptide solution and store at different temperatures (e.g., 4°C, -20°C, and -80°C) for various time points (e.g., 1 week, 1 month, 3 months). Include freeze-thaw cycles for a subset of aliquots.
-
Analysis: At each time point, analyze the purity and integrity of the peptide using HPLC as described in the purity verification protocol.
-
Data Evaluation: Compare the purity of the stored samples to the initial purity to determine the degradation rate under each condition.
Visualizations
Renin-Angiotensin System Signaling Pathway
The following diagram illustrates the central role of angiotensinogen in the Renin-Angiotensin System (RAS).
Caption: The Renin-Angiotensin System (RAS) cascade.
Experimental Workflow for Comparison
The logical workflow for a comprehensive comparison of different commercial sources of this compound is depicted below.
Caption: Workflow for comparing commercial peptide sources.
References
A Comparative Guide to Renin Assays: Focus on Reproducibility and Precision Using Acetyl Angiotensinogen (1-14), Porcine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of renin assays, with a special focus on the use of Acetyl Angiotensinogen (B3276523) (1-14), porcine, as a substrate. We delve into the critical aspects of reproducibility and precision, offering supporting experimental data and detailed methodologies to aid in the selection of the most appropriate assay for your research needs.
Introduction to Renin Assays
The measurement of renin activity is crucial for understanding the renin-angiotensin system (RAS), a key regulator of blood pressure and fluid balance. Dysregulation of the RAS is implicated in various cardiovascular and renal diseases, making accurate renin measurement essential for both basic research and clinical diagnostics. Renin assays primarily fall into two categories: Plasma Renin Activity (PRA) assays and Direct Renin Assays (DRAs).
-
Plasma Renin Activity (PRA) Assays: These are enzymatic assays that measure the rate of angiotensin I (Ang I) generation from a substrate, which can be the endogenous angiotensinogen in the plasma or an exogenous substrate like Acetyl Angiotensinogen (1-14), porcine. The amount of Ang I produced is then quantified, typically by radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Direct Renin Assays (DRAs): These are immunoassays that directly measure the concentration of the renin protein, irrespective of its enzymatic activity. Common methods include immunoradiometric assays (IRMA) and chemiluminescent immunoassays (CLIA).
While DRAs offer automation and potentially higher throughput, PRA assays provide a measure of the functional activity of renin, which can be more physiologically relevant. The choice of substrate in a PRA assay can significantly impact its performance. Acetyl Angiotensinogen (1-14), a synthetic porcine-derived peptide, serves as a standardized substrate, potentially offering advantages in terms of consistency and reproducibility over relying on variable endogenous angiotensinogen levels.
The Renin-Angiotensin Signaling Pathway
The renin-angiotensin system is a cascade of enzymatic reactions that plays a central role in blood pressure regulation. The pathway is initiated by the cleavage of angiotensinogen by renin to form angiotensin I.
Caption: The Renin-Angiotensin Signaling Pathway.
Comparison of Renin Assay Performance
Table 1: Comparison of Intra-Assay Precision of Renin Assays
| Assay Type | Method | Substrate | Intra-Assay CV (%) | Reference |
| PRA | RIA | Endogenous | ≤11.3% | [1] |
| PRA | EIA | Endogenous | 3.4 - 3.5% | [2] |
| PRA | LC-MS/MS | Endogenous | 4.1% | [3] |
| DRA | CLIA | N/A | 1.9 - 5.6% | [4] |
| DRA | IRMA | N/A | <10% | [4] |
Table 2: Comparison of Inter-Assay Precision of Renin Assays
| Assay Type | Method | Substrate | Inter-Assay CV (%) | Reference |
| PRA | RIA | Endogenous | ≤20.9% | [1] |
| PRA | EIA | Endogenous | Not Reported | |
| PRA | LC-MS/MS | Not Reported | ||
| DRA | CLIA | N/A | 5.5 - 12.4% | [4] |
| DRA | IRMA | N/A | <10% | [4] |
Note: The precision of PRA assays can be influenced by the variability of endogenous angiotensinogen concentrations. The use of a standardized synthetic substrate like this compound is intended to minimize this variability and potentially improve assay precision.
Experimental Protocols
A detailed experimental protocol is essential for ensuring the reproducibility of results. Below is a general protocol for a Plasma Renin Activity (PRA) assay, which can be adapted for use with this compound.
General Protocol for Plasma Renin Activity (PRA) Assay
1. Sample Collection and Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at 1,000-2,000 x g for 10-15 minutes at room temperature to separate plasma.
-
Carefully collect the plasma and store at -20°C or below until analysis. Avoid repeated freeze-thaw cycles.
2. Angiotensin I Generation:
-
Thaw plasma samples at room temperature.
-
For each plasma sample, prepare two aliquots.
-
To one aliquot (the "37°C sample"), add the generation buffer containing inhibitors of angiotensin-converting enzyme (ACE) and angiotensinases. If using an exogenous substrate like this compound, it should be included in this buffer.
-
To the second aliquot (the "4°C sample" or blank), add the same generation buffer.
-
Incubate the "37°C sample" at 37°C for a defined period (e.g., 1-3 hours).
-
Incubate the "4°C sample" at 4°C for the same duration. This sample serves to measure the baseline Angiotensin I level.
3. Quantification of Angiotensin I:
-
Following incubation, stop the enzymatic reaction by placing the tubes on ice.
-
Measure the concentration of Angiotensin I in both the 37°C and 4°C samples using a validated Angiotensin I RIA or ELISA kit, following the manufacturer's instructions.
4. Calculation of Plasma Renin Activity:
-
Subtract the Angiotensin I concentration of the 4°C sample from the 37°C sample to determine the net amount of Angiotensin I generated.
-
Calculate the PRA in ng/mL/hour using the following formula: PRA (ng/mL/h) = ([Ang I]37°C - [Ang I]4°C) / Incubation time (h)
Experimental Workflow
The following diagram illustrates the typical workflow for a Plasma Renin Activity assay.
Caption: Experimental Workflow for a PRA Assay.
Conclusion
The choice between a PRA assay and a DRA depends on the specific research question. While DRAs offer convenience, PRA assays provide a functional measure of renin's enzymatic activity. The use of a standardized, synthetic substrate such as this compound in a PRA assay has the potential to reduce inter-assay variability by eliminating the influence of endogenous substrate concentration differences. Although direct comparative data on the precision of assays using this specific substrate is limited in the current literature, the principles of PRA assays and the performance of similar methodologies suggest that a well-validated assay using a high-quality synthetic substrate can provide reliable and reproducible results for the assessment of renin activity. Researchers are encouraged to perform in-house validation to determine the specific performance characteristics of their chosen assay protocol.
References
- 1. The spectrum of plasma renin activity and hypertension diseases: Utility, outlook, and suggestions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct renin assay and plasma renin activity assay compared - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative In Vitro Analysis of Porcine and Human Renin-Angiotensin System Components
For Researchers, Scientists, and Drug Development Professionals
The renin-angiotensin system (RAS) is a critical hormonal cascade that plays a central role in the regulation of blood pressure, fluid and electrolyte balance, and vascular tone. Due to significant anatomical and physiological similarities to humans, the pig is an increasingly utilized large animal model in cardiovascular research. However, translating findings from porcine models to human physiology requires a thorough understanding of the potential species-specific differences in the molecular components of the RAS. This guide provides an objective in vitro comparison of key proteins in the porcine and human renin-angiotensin systems, supported by available experimental data.
Key Findings and Species Differences
A pivotal difference between the human and porcine RAS lies in the initial enzymatic step. In vitro studies have consistently demonstrated that porcine renin exhibits very low efficacy in cleaving primate (including human) angiotensinogen (B3276523) to form angiotensin I.[1] This species barrier is a critical consideration in xenotransplantation research and highlights a fundamental divergence in the molecular interaction between the enzyme and its substrate.
Furthermore, while comprehensive comparative kinetic and binding data are not extensively available, existing studies suggest potential differences in inhibitor sensitivities. For instance, the IC50 of a renin inhibitor was found to be approximately two orders of magnitude higher for porcine renin compared to human renin, indicating a lower binding affinity of the inhibitor to the porcine enzyme.[2]
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for key components of the human and porcine renin-angiotensin systems. It is important to note that the data are compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Renin Kinetic Parameters
| Species | Substrate | K_m_ | k_cat_ | k_cat_/K_m_ | Source |
| Human | Fluorogenic Substrate | ~1.8 µM | - | - | [3] |
| Human | Human Angiotensinogen | 0.931 nmol/mL | - | - | [3] |
| Porcine | Porcine Angiotensinogen | Data not available | Data not available | Data not available |
Table 2: Angiotensin-Converting Enzyme (ACE) Kinetic Parameters
| Species | Substrate | K_m_ | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Source |
| Human | Mca-ASDK-Dpa | - | - | - | [4] |
| Human | Angiotensin I | - | - | 1.8 x 10⁵ | [4] |
| Porcine | Angiotensin I | Data not available | Data not available | Data not available |
Table 3: Angiotensin Receptor Binding Affinities (Angiotensin II)
| Species | Receptor | Ligand | K_d_ / IC_50_ | Tissue/Cell Type | Source |
| Human | AT1 | Angiotensin II | IC_50_: 11.7 nM | HEK293 cells | [5][6] |
| Human | AT2 | Angiotensin II | IC_50_: 0.76 nM | HEK293 cells | [5][6] |
| Porcine | AT1 | Angiotensin II | Data not available | ||
| Porcine | AT2 | Angiotensin II | Data not available | Porcine myometrium | [7] |
K_m_: Michaelis constant; k_cat_: catalytic constant; K_d_: dissociation constant; IC_50_: half-maximal inhibitory concentration. Note that the IC_50_ value for Angiotensin II at the human AT1 receptor was reported as pIC_50_ of 7.93 in the source, which has been converted to nM.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical in vitro assays used to characterize RAS components.
Renin and ACE Kinetic Assays
Enzyme kinetics for renin and ACE are commonly determined using fluorogenic or chromogenic substrates.
-
Enzyme and Substrate Preparation : Purified recombinant or native enzyme is prepared in a suitable buffer. A synthetic substrate that releases a fluorescent or colored product upon cleavage is used.
-
Reaction Initiation : The reaction is initiated by adding the enzyme to a solution containing the substrate at various concentrations.
-
Data Acquisition : The rate of product formation is monitored over time using a spectrophotometer or fluorometer.
-
Data Analysis : The initial reaction velocities are plotted against substrate concentrations, and the Michaelis-Menten equation is used to determine the kinetic parameters K_m_ and V_max_. The k_cat_ is then calculated from V_max_ and the enzyme concentration.
Angiotensin Receptor Binding Assays
Receptor binding affinities are typically determined through competitive radioligand binding assays.
-
Membrane Preparation : Cell membranes expressing the angiotensin receptor of interest (e.g., from transfected cell lines or native tissues) are isolated.
-
Assay Setup : A fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-Angiotensin II) is incubated with the membrane preparation in the presence of increasing concentrations of an unlabeled competitor ligand (e.g., unlabeled Angiotensin II).
-
Incubation and Separation : The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.
-
Quantification : The amount of bound radioactivity is measured using a gamma counter.
-
Data Analysis : The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC_50_ value is determined from the resulting dose-response curve. The K_i_ (an estimate of the K_d_) can then be calculated using the Cheng-Prusoff equation.[8]
Visualizing the Renin-Angiotensin System and Experimental Workflows
To further clarify the biological context and experimental procedures, the following diagrams are provided.
Caption: The Renin-Angiotensin System signaling cascade.
Caption: Experimental workflow for an enzyme kinetic assay.
Caption: Experimental workflow for a receptor binding assay.
References
- 1. Renin-angiotensin-aldosterone system function in the pig-to-baboon kidney xenotransplantation model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Comparative enzymatic studies of human renin acting on pure natural or synthetic substrates [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Angiotensin subtype-2 receptor (AT2 ) negatively regulates subtype-1 receptor (AT1 ) in signal transduction pathways in cultured porcine adrenal medullary chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Angiotensin II type 1 and type 2 receptors bind angiotensin II through different types of epitope recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Acetyl Angiotensinogen (1-14), Porcine
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory reagents like Acetyl Angiotensinogen (1-14), porcine, are paramount for ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this peptide, grounded in established laboratory safety protocols.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): The use of appropriate PPE is the first line of defense against accidental exposure. All personnel handling this compound, must wear:
-
Chemical-resistant gloves: Nitrile gloves are a standard recommendation.[1]
-
Safety goggles or a face shield: To protect against splashes, particularly when handling solutions.[1]
-
Laboratory coat: To prevent skin and clothing contamination.[1]
Step-by-Step Disposal Protocol
The proper disposal route for this compound, depends on whether it is in solid (lyophilized) or liquid (solution) form.
Disposal of Solid this compound Waste:
Solid waste includes the original vial of the lyophilized peptide and any materials used for its transfer that may be contaminated.
-
Segregation: All solid waste contaminated with the peptide, such as empty vials, weighing papers, and contaminated pipette tips, must be collected in a designated, leak-proof hazardous waste container.
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Chemical Waste," the name of the chemical ("this compound"), and the date.
-
Storage: The sealed container should be stored in a designated hazardous waste accumulation area within the laboratory, away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]
Disposal of Liquid this compound Waste:
Liquid waste includes any unused solutions of the peptide, as well as rinsates from cleaning contaminated glassware. Direct disposal of peptide solutions down the drain is strictly prohibited unless explicitly permitted by your institution's EHS office after inactivation.[3]
Experimental Protocol: Chemical Inactivation of Peptide Solutions
Chemical inactivation is a recommended step to denature the peptide before disposal, rendering it biologically inactive.[1]
-
Select an Inactivation Reagent: Common and effective reagents for peptide inactivation include a 10% bleach solution (to achieve a final concentration of 0.5-1.0% sodium hypochlorite) or 1 M sodium hydroxide (B78521) (NaOH).[1][3]
-
Inactivation Procedure:
-
In a designated chemical fume hood, carefully add the liquid peptide waste to the inactivation solution. A common practice is to use a 1:10 ratio of peptide waste to inactivation solution.[3]
-
Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation of the peptide.[1]
-
-
Neutralization (if applicable): If a strong acid or base was used for inactivation, the solution must be neutralized to a pH between 5.5 and 9.0.[1]
-
Final Disposal: After inactivation and neutralization, the solution should be collected in a designated hazardous waste container, clearly labeled, and disposed of through your institution's EHS department.
Quantitative Data for Decontamination
The following table summarizes key quantitative parameters for common chemical decontamination methods for peptide solutions.
| Decontamination Method | Reagent Concentration | Minimum Contact Time | Key Considerations |
| Sodium Hypochlorite | 0.5-1.0% final concentration (achieved by a 1:10 dilution of 10% bleach)[1][3] | 30-60 minutes[1] | Effective for many peptides but can be corrosive to some surfaces.[1] |
| Sodium Hydroxide | 1 M[1] | Minimum 30 minutes[1] | Highly effective but requires a neutralization step before disposal.[1] |
Mandatory Visualizations
Disposal Workflow for this compound
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Safeguarding Your Research: A Guide to Handling Acetyl Angiotensinogen (1-14), porcine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Acetyl Angiotensinogen (1-14), porcine, a synthetic peptide. While this specific compound has not been exhaustively studied for its toxicological properties, adherence to best practices for handling similar non-hazardous peptides is crucial for maintaining a safe research environment.[1]
Personal Protective Equipment (PPE)
The primary defense against accidental exposure is the consistent and correct use of Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for handling this compound in its lyophilized (powder) and reconstituted (solution) forms.
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles | Should be worn to protect against dust particles or splashes.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable for preventing skin contact.[1] |
| Body Protection | Lab Coat | A standard lab coat should be worn to protect clothing and skin.[1] |
| Respiratory Protection | Respirator or Fume Hood | Recommended when handling the lyophilized powder to avoid inhalation of dust.[1][2] |
Operational Plan: From Receipt to Disposal
A structured approach to handling, storage, and disposal is critical for both safety and maintaining the integrity of the peptide.
1. Preparation and Handling:
-
Designated Area: All handling of the peptide should be confined to a designated, clean, and organized laboratory area.[2]
-
Pre-Handling: Before use, allow the lyophilized peptide to equilibrate to room temperature in a desiccator to prevent moisture uptake.
-
Personal Protective Equipment: Always don the appropriate PPE as outlined in the table above before handling the peptide.[1]
-
Weighing: When weighing the lyophilized powder, do so in a designated area, taking care to minimize the creation of dust.[1] A fume hood or biosafety cabinet is recommended for this step.[2]
-
Reconstitution: When preparing a solution, slowly add the appropriate solvent to the vial.[1] To avoid degradation, do not shake the vial; instead, gently swirl it to dissolve the peptide.[3] For hydrophobic or neutral peptides, dissolving in a small amount of an organic solvent like DMSO or acetonitrile (B52724) before diluting with water may be necessary.[4] However, be aware that DMSO can oxidize peptides containing methionine or free cysteine.[4]
2. Storage:
-
Lyophilized Form: For long-term storage, keep the lyophilized peptide at -20°C or preferably -80°C in a sealed container with a desiccant.[4]
-
Reconstituted Form: For short-term use, reconstituted peptides can be stored at 2°C–8°C.[3] For longer-term storage of the solution, it is best to create aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or colder.[3]
3. Spill Response:
-
Containment: In the event of a spill, promptly contain the area.[3]
-
Cleanup: Use absorbent materials to clean up spilled solutions.[5][6] For powder spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[7]
-
Decontamination: After cleanup, thoroughly wash the spill site.[6]
4. First Aid:
-
Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, seek medical attention.[1]
-
Skin Contact: In case of skin contact, wash the affected area thoroughly with plenty of water.[1]
-
Eye Contact: If the peptide comes into contact with the eyes, rinse cautiously with water for several minutes.[1]
Disposal Plan
Proper disposal of chemical waste is essential for environmental and laboratory safety.
-
Waste Collection: Collect all peptide waste, whether in solid or solution form, as well as any contaminated materials (e.g., pipette tips, vials, gloves), in a clearly labeled hazardous waste container.[1][2]
-
Container Sealing: Securely seal the waste container to prevent any leakage.[1]
-
Institutional Protocols: Adhere to your institution's environmental health and safety (EH&S) guidelines for the disposal of chemical waste.[2] Never dispose of peptides in the regular trash or down the drain.[2]
Workflow for Safe Handling of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. peptide24.store [peptide24.store]
- 3. realpeptides.co [realpeptides.co]
- 4. lifetein.com [lifetein.com]
- 5. abcepta.com [abcepta.com]
- 6. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 7. peptide.co.jp [peptide.co.jp]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
